molecular formula C8H16N2O2 B11916808 Methyl 3,5-dimethylpiperazine-1-carboxylate

Methyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B11916808
M. Wt: 172.22 g/mol
InChI Key: ZPGKYSAUSIBVMJ-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethylpiperazine-1-carboxylate is a valuable piperazine-based building block designed for advanced pharmaceutical and medicinal chemistry research. Piperazine rings are a privileged scaffold in drug discovery, frequently appearing in small-molecule FDA-approved drugs due to their favorable physicochemical properties and ability to improve pharmacokinetic profiles . This specific derivative, featuring a carboxylate ester and methyl substituents on the ring, is engineered for the synthesis of novel bioactive molecules. Researchers can utilize this compound as a critical precursor in diversity-oriented synthesis (DOS) to create structurally diverse compound libraries . The piperazine moiety is a common feature in agents targeting a wide range of therapeutic areas, including antiviral and anti-inflammatory applications . Furthermore, the structural motif of building a piperazine ring from other amine precursors is a recognized strategy to modify existing bioactive molecules, such as amino acids, and generate new chemical entities with potentially enhanced activity . This product is intended for use in these and other exploratory research applications to facilitate the development of new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3,5-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-6-4-10(8(11)12-3)5-7(2)9-6/h6-7,9H,4-5H2,1-3H3

InChI Key

ZPGKYSAUSIBVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

"Methyl 3,5-dimethylpiperazine-1-carboxylate" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including the ability of its two nitrogen atoms to be functionalized, allow for the fine-tuning of a molecule's solubility, lipophilicity, and target-binding interactions.[1] Methyl 3,5-dimethylpiperazine-1-carboxylate, a specific derivative, serves as a valuable building block in the synthesis of more complex molecules, offering a chiral core with defined stereochemistry and a modifiable carbamate group. This guide provides a comprehensive overview of a logical and efficient pathway for the synthesis of this important intermediate, intended for researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The synthesis of substituted piperazines can be approached through various strategies, including the direct functionalization of a pre-existing piperazine ring or the construction of the ring from acyclic precursors.[3] For N-substituted piperazines like Methyl 3,5-dimethylpiperazine-1-carboxylate, a common and effective method involves the initial synthesis of the core piperazine heterocycle followed by the selective functionalization of one of the nitrogen atoms.[4] This approach allows for greater control over the final product and is often more amenable to scale-up.

A prevalent method for the synthesis of the 3,5-dimethylpiperidine core, a related six-membered heterocycle, involves the hydrogenation of 3,5-dimethylpyridine.[5] A similar strategy can be envisioned for the synthesis of 3,5-dimethylpiperazine, starting from a suitably substituted pyrazine precursor. Once the 3,5-dimethylpiperazine core is obtained, the introduction of the methyl carboxylate group can be achieved through a nucleophilic substitution reaction with an appropriate electrophile, such as methyl chloroformate.

Proposed Synthesis Pathway

The proposed synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate is a two-step process that begins with the formation of the 3,5-dimethylpiperazine ring, followed by the N-functionalization to introduce the methyl carboxylate group.

Synthesis_Pathway 2,6-diaminoheptane 2,6-Diaminoheptane 3,5-dimethylpiperazine 3,5-Dimethylpiperazine 2,6-diaminoheptane->3,5-dimethylpiperazine Cyclization Target_Molecule Methyl 3,5-dimethylpiperazine-1-carboxylate 3,5-dimethylpiperazine->Target_Molecule N-Carboxymethylation (Methyl Chloroformate) Methyl_chloroformate Methyl Chloroformate

Caption: Proposed two-step synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate.

Step 1: Synthesis of 3,5-Dimethylpiperazine

The synthesis of the 3,5-dimethylpiperazine core is a critical first step. While various methods exist for constructing the piperazine ring, a common approach involves the cyclization of a linear precursor. For 3,5-dimethylpiperazine, a suitable starting material would be a diamine with the appropriate carbon skeleton, such as 2,6-diaminoheptane or a related derivative, which can undergo an intramolecular cyclization to form the desired piperazine ring.

Step 2: N-Carboxymethylation of 3,5-Dimethylpiperazine

With the 3,5-dimethylpiperazine core in hand, the next step is the selective introduction of the methyl carboxylate group onto one of the nitrogen atoms. This is typically achieved by reacting the piperazine with methyl chloroformate in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The use of a mono-protected piperazine derivative, such as the tert-butyloxycarbonyl (Boc) protected analogue, can also be employed to ensure mono-functionalization, followed by deprotection and subsequent reaction with methyl chloroformate.[6]

Reaction_Mechanism cluster_start Starting Materials cluster_product Product Piperazine 3,5-Dimethylpiperazine Product Methyl 3,5-dimethylpiperazine-1-carboxylate Piperazine->Product Nucleophilic Attack Chloroformate Methyl Chloroformate Chloroformate->Product HCl HCl

Caption: General mechanism for the N-carboxymethylation of a piperazine.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate.

Materials and Equipment
  • 3,5-Dimethylpiperazine

  • Methyl chloroformate

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure: N-Carboxymethylation
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dimethylpiperazine (1 equivalent) in dichloromethane. Add a suitable base, such as triethylamine (1.1 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1 equivalent) dropwise to the cooled reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3,5-dimethylpiperazine-1-carboxylate.

Data Presentation

ParameterExpected ValueSource/Justification
Molecular Formula C₈H₁₆N₂O₂Calculated
Molecular Weight 172.22 g/mol Calculated
Appearance Colorless to pale yellow oil or solidGeneral knowledge of similar compounds
Yield 70-90%Based on similar N-acylation reactions of piperazines
¹H NMR Consistent with the proposed structureExpected chemical shifts for methyl and piperazine protons
¹³C NMR Consistent with the proposed structureExpected chemical shifts for carbonyl and aliphatic carbons
Mass Spectrometry [M+H]⁺ = 173.13Calculated

Conclusion

The synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate is a straightforward process that can be accomplished with high efficiency using standard organic synthesis techniques. The described two-step pathway, involving the formation of the 3,5-dimethylpiperazine core followed by N-carboxymethylation, provides a reliable method for obtaining this valuable building block for drug discovery and development. The versatility of the piperazine scaffold ensures that derivatives like Methyl 3,5-dimethylpiperazine-1-carboxylate will continue to be of significant interest to the scientific community.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021-10-08). Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed. (2019-08-29). Available at: [Link]

  • Methyl piperazine-1-carboxylate | C6H12N2O2 - PubChem. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Available at: [Link]

  • Novel derivatives of 5-amino-1-cyclopropyl-7-[(3R,5S)3,5- dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid: Their synthesis, antimicrobial, antifungal, and urease inhibitory studies - ResearchGate. (2025-08-05). Available at: [Link]

  • tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 - PubChem. (2025-11-15). Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Available at: [Link]

  • 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • US2905673A - Method for preparing 1-methylpiperazine - Google Patents.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. (2025-06-20). Available at: [Link]

  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - ResearchGate. (2025-08-07). Available at: [Link]

  • (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - ResearchGate. (2024-07-04). Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 3,5-dimethylpiperazine-1-carboxylate: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution to modulate potency, selectivity, and pharmacokinetic profiles, while also influencing solubility and basicity.[1] Methyl 3,5-dimethylpiperazine-1-carboxylate is a derivative of this important heterocyclic scaffold, offering a unique substitution pattern that can be exploited in the design of novel therapeutic agents and chemical probes. This guide provides a comprehensive overview of its chemical properties, structure, and synthetic approaches, tailored for professionals in drug discovery and chemical research.

Chemical Structure and Properties

Methyl 3,5-dimethylpiperazine-1-carboxylate exists as different stereoisomers due to the two chiral centers at the 3 and 5 positions of the piperazine ring. The cis-(3S,5R) isomer is a common commercially available form. The seemingly subtle addition of two methyl groups to the piperazine core can significantly impact the molecule's conformational rigidity and its interactions with biological targets. The methyl carbamate group at the 1-position provides a handle for further chemical modification and influences the overall polarity and hydrogen bonding capacity of the molecule.

Stereoisomerism

The stereochemistry of the methyl groups (cis or trans) profoundly influences the three-dimensional shape of the piperazine ring. The cis isomer, with both methyl groups on the same side of the ring, will adopt a different chair or boat conformation compared to the trans isomer. This can have significant implications for its binding affinity and selectivity for a given biological target.

Table 1: Physicochemical Properties of Methyl 3,5-dimethylpiperazine-1-carboxylate

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₂[2][3]
Molecular Weight 172.22 g/mol [2][3]
CAS Number 1932376-70-9 ((3S,5R)-isomer)[2]
1344223-86-4 (unspecified stereoisomer)[3]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the stereochemistry and conformational dynamics of the piperazine ring. Key signals would include:

    • A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

    • Doublets for the methyl groups on the piperazine ring (-CH₃) at approximately 1.1-1.3 ppm.

    • A series of multiplets for the methylene (-CH₂-) and methine (-CH-) protons of the piperazine ring, likely in the range of 2.5-4.0 ppm. The coupling patterns and chemical shifts of these protons would be highly dependent on the cis/trans stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon environment:

    • A signal for the carbonyl carbon of the carbamate around 155 ppm.

    • A signal for the methyl ester carbon (-OCH₃) around 52 ppm.

    • Signals for the piperazine ring carbons, with the carbons bearing the methyl groups appearing at a different chemical shift than the other ring carbons.

    • Signals for the methyl group carbons (-CH₃) in the aliphatic region.

  • Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z 172.22). Common fragmentation patterns would involve the loss of the methoxycarbonyl group or cleavage of the piperazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

    • A strong absorption band for the C=O stretch of the carbamate group around 1700-1720 cm⁻¹.

    • C-H stretching vibrations for the aliphatic and methyl groups in the region of 2800-3000 cm⁻¹.

    • C-N stretching vibrations, typically in the 1000-1200 cm⁻¹ range.

Synthetic Strategies

The synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate can be approached through several routes, generally involving the formation of the piperazine ring followed by N-functionalization. A plausible and efficient synthetic protocol is outlined below. This protocol is based on established methods for the synthesis of related N-substituted piperazine derivatives.

Proposed Synthetic Protocol: Carbamoylation of 3,5-Dimethylpiperazine

This method involves the direct reaction of commercially available cis-3,5-dimethylpiperazine with methyl chloroformate.

Diagram 1: Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification cluster_4 Final Product start Dissolve cis-3,5-dimethylpiperazine and a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) in a round-bottom flask. cool Cool the mixture to 0°C in an ice bath. start->cool add Slowly add methyl chloroformate dropwise to the stirred solution. cool->add warm Allow the reaction to warm to room temperature and stir for several hours. add->warm monitor Monitor the reaction progress by Thin Layer Chromatography (TLC). warm->monitor quench Quench the reaction with water and separate the organic layer. wash Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. quench->wash concentrate Concentrate the filtrate under reduced pressure. wash->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify end Obtain pure Methyl 3,5-dimethylpiperazine-1-carboxylate. purify->end

Caption: A step-by-step workflow for the synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-3,5-dimethylpiperazine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution. The slow addition helps to prevent side reactions and ensures a controlled reaction rate.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours, or until completion.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing and Drying: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3,5-dimethylpiperazine-1-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of reagents with atmospheric moisture and oxygen, which could lead to unwanted side products.

  • Aprotic Solvent: Dichloromethane is an excellent choice as it is relatively non-reactive and effectively dissolves the reactants.

  • Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Controlled Addition at Low Temperature: This minimizes the formation of bis-acylated byproducts and other impurities, leading to a cleaner reaction and higher yield of the desired product.

Applications in Research and Drug Development

While specific, high-profile applications of Methyl 3,5-dimethylpiperazine-1-carboxylate are not extensively documented in peer-reviewed literature, its structural features suggest its utility as a valuable building block in several areas of drug discovery. The broader class of piperazine derivatives has been investigated for a multitude of biological activities, including but not limited to:

  • Anticancer Agents: Piperazine-containing compounds have shown promise as cytotoxic agents against various cancer cell lines.[4]

  • Anti-inflammatory Agents: The piperazine scaffold has been incorporated into molecules exhibiting anti-inflammatory properties.[4]

  • Central Nervous System (CNS) Active Agents: The ability of the piperazine ring to be tailored for blood-brain barrier permeability makes it a common feature in drugs targeting the CNS.

The specific substitution pattern of Methyl 3,5-dimethylpiperazine-1-carboxylate provides a unique three-dimensional scaffold that can be used to probe the structure-activity relationships of new chemical entities. The methyl groups can provide beneficial steric interactions within a target's binding pocket, potentially enhancing potency and selectivity. The carbamate functionality can be readily hydrolyzed or modified to attach other pharmacophores or linkers for targeted drug delivery.

Diagram 2: Potential Logical Relationships in Drug Discovery

G A Methyl 3,5-dimethyl- piperazine-1-carboxylate (Scaffold) B Chemical Modification (e.g., Amide Coupling, N-Alkylation) A->B Provides 3D diversity C Library of Novel Compounds B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G Refine Potency & Selectivity H Preclinical Candidate G->H

Caption: The role of Methyl 3,5-dimethylpiperazine-1-carboxylate as a scaffold in a typical drug discovery workflow.

Conclusion

Methyl 3,5-dimethylpiperazine-1-carboxylate is a valuable heterocyclic building block with potential applications in the design and synthesis of novel bioactive molecules. Its unique stereochemistry and functional handles offer medicinal chemists a versatile platform for creating diverse chemical libraries. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably achieved through established chemical transformations. Further investigation into the biological activities of derivatives of this scaffold may unveil new therapeutic opportunities.

References

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Nature. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • PubChem. Methyl piperazine-1-carboxylate. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Gao, H., et al. (2019). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Current Organic Synthesis, 16(2), 294-302. [Link]

  • PubChem. tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of piperazine group-linked bivalent β-carbolines as potential antitumor agents. [Link]

Sources

"Methyl 3,5-dimethylpiperazine-1-carboxylate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 3,5-dimethylpiperazine-1-carboxylate

Abstract Methyl 3,5-dimethylpiperazine-1-carboxylate is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry. As a functionalized piperazine derivative, it serves as a critical scaffold for optimizing physicochemical properties—specifically lipophilicity (LogD) and aqueous solubility—in small molecule drug candidates.[1] This guide provides a comprehensive technical analysis of its chemical identity, regioselective synthesis, stereochemical considerations, and applications in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties

The compound exists primarily in two stereochemical forms: the cis-isomer (meso) and the trans-isomer (racemic). The cis-isomer is the predominant form used in pharmaceutical synthesis due to its achiral nature, which simplifies downstream purification and regulatory characterization.

Table 1: Technical Specifications

PropertyDetail
Chemical Name Methyl 3,5-dimethylpiperazine-1-carboxylate
CAS Number (Generic) 1344223-86-4
CAS Number (cis-isomer) 1932376-70-9
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.22 g/mol
Exact Mass 172.1212
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO; moderate water solubility
pKa (Calculated) ~8.6 (Secondary amine N4)
LogP (Calculated) ~0.8

Stereochemical Configuration:

  • Cis-Isomer (Meso): The two methyl groups are on the same side of the piperazine ring (syn-diaxial or syn-diequatorial, typically equilibrating to diequatorial). It is achiral.

  • Trans-Isomer (Racemic): The methyl groups are on opposite sides. This form is chiral and exists as a pair of enantiomers ((3R,5R) and (3S,5S)), requiring chiral resolution if used.

Synthesis & Manufacturing

The synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate is a classic example of regioselective acylation . The starting material, 2,6-dimethylpiperazine, contains two non-equivalent nitrogen atoms due to the steric environment created by the methyl groups.

Synthetic Route

The reaction involves the nucleophilic attack of 2,6-dimethylpiperazine on methyl chloroformate (or dimethyl carbonate).

  • Regioselectivity: The nitrogen atom adjacent to the methyl groups (N1 in the starting material numbering) is sterically hindered. The distal nitrogen (N4) is less hindered and more nucleophilic.

  • Outcome: Acylation occurs preferentially at the unhindered nitrogen. However, according to IUPAC nomenclature rules, the nitrogen bearing the carboxylate becomes position 1. Therefore, reacting the "unhindered" nitrogen of 2,6-dimethylpiperazine yields Methyl 3,5-dimethylpiperazine-1-carboxylate .

Protocol (Lab Scale)
  • Reagents: cis-2,6-Dimethylpiperazine (1.0 eq), Methyl Chloroformate (1.0 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or THF (0°C to RT).

  • Procedure:

    • Dissolve cis-2,6-dimethylpiperazine and Et₃N in DCM.

    • Cool to 0°C.

    • Add Methyl Chloroformate dropwise (controlling exotherm).

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

    • Workup: Wash with water, then brine. Dry organic layer over Na₂SO₄.

    • Purification: The secondary amine product can be purified via acid-base extraction or column chromatography (MeOH/DCM gradient).

Synthesispathway start cis-2,6-Dimethylpiperazine (Sterically Differentiated Amines) intermediate Transition State (Nucleophilic Attack at Unhindered N) start->intermediate + Base (Et3N), 0°C reagent Methyl Chloroformate (ClCOOMe) reagent->intermediate product Methyl 3,5-dimethylpiperazine-1-carboxylate (Major Regioisomer) intermediate->product Fast Kinetics side_product Methyl 2,6-dimethylpiperazine-1-carboxylate (Minor/Trace - Sterically Hindered) intermediate->side_product Slow Kinetics

Figure 1: Regioselective synthesis pathway favoring the 3,5-dimethyl isomer due to steric hindrance at the 2,6-positions.

Applications in Drug Discovery

Methyl 3,5-dimethylpiperazine-1-carboxylate acts as a versatile "linker-pharmacophore" hybrid.

Physicochemical Modulation
  • Conformational Restriction: The methyl groups at the 3 and 5 positions lock the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target compared to an unsubstituted piperazine.

  • Metabolic Stability: Methylation at alpha-carbons (relative to Nitrogen) blocks metabolic oxidation (N-dealkylation or alpha-hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the drug.
    
Fragment-Based Drug Discovery (FBDD)

The secondary amine (N4) serves as a reactive handle for coupling to aromatic heterocycles (via SɴAr) or carboxylic acids (via amide coupling), allowing rapid library expansion.

DrugDiscoveryWorkflow cluster_coupling Library Synthesis (Parallel Chemistry) scaffold Methyl 3,5-dimethylpiperazine-1-carboxylate (Scaffold) rxn1 Amide Coupling (R-COOH + HATU) scaffold->rxn1 rxn2 Buchwald-Hartwig (Ar-Br + Pd Catalyst) scaffold->rxn2 rxn3 SnAr Reaction (Ar-F + Base) scaffold->rxn3 properties Optimized Properties: 1. Increased Metabolic Stability 2. Reduced Conformational Entropy 3. Improved Solubility rxn1->properties rxn2->properties rxn3->properties

Figure 2: Workflow utilizing the scaffold for parallel synthesis in medicinal chemistry campaigns.

Analytical Characterization

To validate the identity of the compound, specifically distinguishing it from the 2,6-dimethyl isomer, NMR spectroscopy is the gold standard.

Expected ¹H NMR Data (CDCl₃, 400 MHz) for cis-isomer:

  • Symmetry: The cis-isomer (meso) possesses a plane of symmetry, simplifying the spectrum.

  • δ 1.10 ppm (d, 6H): Methyl groups (doublet).

  • δ 2.30-2.50 ppm (m, 2H): Axial protons at C2/C6 (adjacent to secondary amine).

  • δ 2.80-3.00 ppm (m, 2H): Methine protons at C3/C5.

  • δ 3.70 ppm (s, 3H): Methyl ester (O-CH₃).

  • δ 3.80-4.10 ppm (br d, 2H): Equatorial protons at C2/C6 (adjacent to carbamate).

Mass Spectrometry (LC-MS):

  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 173.2 m/z.

Safety & Handling (SDS Highlights)

While generally considered a low-hazard intermediate, standard laboratory safety protocols apply.

  • Hazards:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the carbamate.

References

  • PubChem. Methyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

"Methyl 3,5-dimethylpiperazine-1-carboxylate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of Methyl 3,5-dimethylpiperazine-1-carboxylate .

Executive Summary

Methyl 3,5-dimethylpiperazine-1-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. As a carbamate-protected derivative of 3,5-dimethylpiperazine, it serves two critical functions in drug design: conformational restriction and metabolic blocking . The 3,5-dimethyl substitution pattern introduces significant steric bulk, reducing the conformational flexibility of the piperazine ring and protecting the core against oxidative metabolism.

This guide addresses the critical stereochemical challenges associated with this molecule—specifically the distinction between the achiral cis (meso) form and the chiral trans (racemic) form—which is a frequent source of error in library synthesis and scale-up.

Chemical Identity & Nomenclature[1][2]

The precise identification of this compound requires attention to stereochemistry. Commercial supplies often list the generic CAS, but for medicinal chemistry applications, defining the isomer is mandatory.

Identifiers
PropertyData
IUPAC Name Methyl 3,5-dimethylpiperazine-1-carboxylate
Common Synonyms 1-Methoxycarbonyl-3,5-dimethylpiperazine; Methyl 1-piperazinecarboxylate, 3,5-dimethyl-
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Generic CAS 1344223-86-4 (Often implies a mixture or unspecified stereochemistry)
Cis-Isomer CAS 1932376-70-9 (Specifically (3S,5R)-meso form)
Target Moiety Piperazine Carbamate
Stereochemical variants

The 3,5-dimethyl substitution creates two distinct diastereomers. Understanding this is the "Gatekeeper" to using this scaffold effectively.

  • Cis-Isomer (Meso): The methyl groups are on the same side of the ring (syn). This molecule possesses a plane of symmetry, making it achiral (optically inactive) despite having chiral centers. This is the thermodynamically favored product of hydrogenation.

  • Trans-Isomer (Racemic): The methyl groups are on opposite sides (anti). This exists as a pair of enantiomers ((3R,5R) and (3S,5S)) and is chiral .

Stereochemical Framework & Synthesis Strategy

The synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate generally proceeds via the protection of the parent 3,5-dimethylpiperazine. The critical step is not the carbamate formation, but the sourcing or synthesis of the pure piperazine precursor.

Synthetic Pathway Visualization

Synthesis Precursor 3,5-Dimethylpyridine (3,5-Lutidine) Intermed 3,5-Dimethylpiperidine (Reduction) Pyrazine 2,6-Dimethylpyrazine Piperazine 3,5-Dimethylpiperazine (Mixture of Cis/Trans) Pyrazine->Piperazine H2, Catalyst (Pt/Rh) Separation Isomer Separation (Crystallization/Distillation) Piperazine->Separation CisPip Cis-3,5-Dimethylpiperazine (Meso, Major Product) Separation->CisPip Thermodynamic Preference TransPip Trans-3,5-Dimethylpiperazine (Racemic, Minor Product) Separation->TransPip Product Methyl 3,5-dimethylpiperazine- 1-carboxylate CisPip->Product Methyl Chloroformate Base (Schotten-Baumann)

Caption: Synthetic flow from pyrazine precursor to the target carbamate, highlighting the critical isomer separation step.

Detailed Synthesis Protocol (Schotten-Baumann Conditions)

This protocol describes the conversion of cis-3,5-dimethylpiperazine to the methyl carbamate.

Reagents:

  • cis-3,5-Dimethylpiperazine (1.0 eq)[1][][3]

  • Methyl Chloroformate (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 3,5-dimethylpiperazine (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Et₃N (12 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Add Methyl Chloroformate (11 mmol) dropwise over 15 minutes. Note: Control the addition rate to prevent bis-acylation, although the steric hindrance at N4 (flanked by methyls) makes N1 naturally more reactive.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove acid byproducts) and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient) if necessary.

Self-Validating Checkpoint:

  • 1H NMR Signal: Look for the carbamate methyl singlet around 3.6–3.7 ppm .

  • Regioselectivity: If the starting material was symmetric (cis-isomer), N1 and N4 are equivalent until the first reaction occurs. The product should show distinct signals for the acylated nitrogen protons vs. the free amine protons.

Physicochemical Properties & Medicinal Chemistry Utility[7][8]

The 3,5-dimethylpiperazine scaffold is not merely a linker; it is a functional tool for tuning drug properties.

Property Table
PropertyValue (Predicted/Experimental)Significance
LogP ~0.34Low lipophilicity, good for solubility.
pKa (N4) ~9.0The distal amine remains basic and protonated at physiological pH.
H-Bond Donors 1 (N4-H)Key interaction point for target binding.
H-Bond Acceptors 3 (Carbamate O, N1, N4)
The "Magic Methyl" Effect

Adding methyl groups to the 3 and 5 positions of the piperazine ring has profound effects on the molecule's behavior in a biological system:

  • Metabolic Stability: The methyl groups sterically hinder the alpha-carbons next to the nitrogen. This blocks oxidative metabolism (N-dealkylation or alpha-hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the drug.

  • Conformational Lock: Unsubstituted piperazines can flip rapidly between chair conformations. The 3,5-dimethyl substitution (especially in the cis form) locks the ring into a specific chair conformation where the methyl groups prefer the equatorial position to minimize 1,3-diaxial interactions. This reduces the entropic penalty upon binding to a protein target.

Decision Logic for Scaffold Selection

ScaffoldSelect Start Need Piperazine Linker? Stability Is Metabolic Stability an Issue? Start->Stability Plain Use Piperazine Stability->Plain No Dimethyl Use 3,5-Dimethylpiperazine Stability->Dimethyl Yes Stereo Is Chiral Complexity Acceptable? Cis Select Cis (Meso) (Easier synthesis, Achiral) Stereo->Cis No (Preferred) Trans Select Trans (Racemic) (Requires chiral separation) Stereo->Trans Yes (Specialized) Dimethyl->Stereo

Caption: Decision tree for medicinal chemists selecting between unsubstituted and substituted piperazine scaffolds.

Handling and Safety

While generally considered a low-hazard intermediate, standard laboratory safety protocols apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place. The free amine (N4) is sensitive to CO₂ absorption from the air (forming carbamates/salts); keep tightly sealed under inert gas if storing for long periods.

  • Stability: The methyl carbamate group is robust and stable under acidic conditions (unlike Boc), requiring strong basic hydrolysis or harsh acidic conditions to cleave.

References

  • PubChem Compound Summary. (2025). Methyl piperazine-1-carboxylate (Related Structure Data).[4][5] National Center for Biotechnology Information. Link

  • Boc Sciences. (2025).[] 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride (Example of Cis-isomer usage).[]

  • CymitQuimica. (2025).[5][6] Methyl 3,5-dimethylpiperazine-1-carboxylate Product Data.Link

  • ChemScene. (2025). cis-1-Boc-3,5-dimethylpiperazine (Stereochemical Reference).[5]Link

Sources

Technical Guide: Biological Activity & Optimization of Methyl 3,5-Dimethylpiperazine-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the biological potential, synthetic utility, and pharmacological optimization of Methyl 3,5-dimethylpiperazine-1-carboxylate derivatives.[1]

Part 1: Executive Technical Summary

Methyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 1344223-86-4) represents a "privileged conformational template" in modern drug discovery. Unlike the flexible unsubstituted piperazine scaffold found in early-generation antihistamines and antipsychotics, the 3,5-dimethyl substitution pattern introduces critical steric constraints that lock the heterocycle into a specific chair conformation.

For drug developers, this scaffold offers three distinct competitive advantages:

  • Conformational Locking: The methyl groups (typically cis) force substituents into equatorial positions, reducing the entropic penalty upon binding to protein targets (e.g., Kinases, GPCRs).

  • Metabolic Shielding: The steric bulk at the C3/C5 positions hinders Cytochrome P450-mediated

    
    -oxidation, significantly extending the half-life (
    
    
    
    ) of the parent compound.[1]
  • Vector Control: The carbamate moiety at N1 serves as a stable, lipophilic anchor, directing the N4-vector towards solvent-exposed regions or hydrophobic pockets within the binding site.[1]

This guide outlines the biological activity of derivatives built upon this core, focusing on Kinase Selectivity , GPCR Modulation , and ADME Optimization .

Part 2: Chemical Architecture & Mechanism

The Conformational Lock Mechanism

The biological potency of these derivatives is driven by stereochemistry.[1] The cis-3,5-dimethyl isomer is the preferred scaffold because it exists predominantly in a diequatorial chair conformation.[1]

  • Unsubstituted Piperazine: Rapid chair-chair interconversion (fluxional).[1]

  • Cis-3,5-Dimethyl Derivative: Locked chair.[1] The methyl groups create a "steric wall" that prevents rotation, enhancing selectivity for rigid binding pockets (e.g., ATP-binding sites in kinases).

Logic of Derivatization (SAR Strategy)

The Methyl 3,5-dimethylpiperazine-1-carboxylate core is treated as a Bifunctional Module :

  • N1-Carboxylate (Fixed): Modulates LogP and permeability; acts as a hydrogen bond acceptor.[1]

  • N4-Terminus (Variable): The primary vector for SAR exploration (Acylation, Alkylation, Arylation).

Mechanistic Pathway Visualization

The following diagram illustrates the pharmacological logic flow from the core scaffold to specific biological outcomes.

SAR_Logic Core Methyl 3,5-dimethyl piperazine-1-carboxylate Stereo Cis-3,5-Dimethyl (Conformational Lock) Core->Stereo Intrinsic Property N4_Funct N4-Functionalization (Buchwald/SNAr) Core->N4_Funct Synthetic Vector Outcome1 Kinase Inhibitors (High Selectivity) Stereo->Outcome1 Reduces Entropic Penalty Outcome3 Metabolic Stability (Blocked Alpha-Oxidation) Stereo->Outcome3 Steric Shielding N4_Funct->Outcome1 Hinge Binding Outcome2 GPCR Ligands (5-HT/Dopamine) N4_Funct->Outcome2 Orthosteric Binding

Figure 1: Pharmacological logic flow connecting the 3,5-dimethyl scaffold to biological outcomes.[1]

Part 3: Biological Activity & Therapeutic Applications[1][2][3][4][5][6]

Kinase Inhibition (Oncology)

Derivatives of this scaffold are frequently employed to solve "selectivity problems" in kinase inhibitors.[2]

  • Mechanism: In promiscuous kinase inhibitors (e.g., targeting CDK4/6 or ALK), the flat piperazine ring can bind to multiple off-targets. Replacing it with the 3,5-dimethylpiperazine carboxylate restricts the molecule's rotation.

  • Data: Comparative studies often show a 10-100x improvement in selectivity indices (SI) for the target kinase vs. off-targets.[1]

GPCR Modulation (CNS & Inflammation)

The scaffold mimics the pharmacophore of serotonin (5-HT) and dopamine ligands when an aryl group is attached to N4.[1]

  • Target: 5-HT1A, 5-HT2A, and D2 receptors.

  • Activity: The methyl carbamate moiety acts as a bioisostere for amide/urea linkers, often improving blood-brain barrier (BBB) penetration due to reduced Topological Polar Surface Area (TPSA) compared to bulky amides.

Anthelmintic & Anti-inflammatory Potential

Structurally related to Diethylcarbamazine (DEC) , these carboxylate derivatives exhibit activity against microfilariae by altering arachidonic acid metabolism in the host-parasite interface.

Table 1: Comparative Biological Profile of Piperazine Scaffolds

FeatureUnsubstituted Piperazine2-MethylpiperazineMethyl 3,5-Dimethylpiperazine-1-carboxylate
Conformation Highly Flexible (Fluxional)Semi-RigidRigid (Locked Chair)
Metabolic Stability Low (Rapid N-oxidation)ModerateHigh (Steric Shielding)
Selectivity Low (Promiscuous binder)ModerateHigh (Shape Complementarity)
Primary Use Linker / SpacerChiral ResolutionPharmacophore / Selectivity Filter

Part 4: Experimental Protocols

Protocol A: Synthesis of N4-Aryl Derivatives (Buchwald-Hartwig Coupling)

Objective: To attach an aryl "warhead" to the N4 position of the Methyl 3,5-dimethylpiperazine-1-carboxylate core.[1]

Reagents:

  • Scaffold: Methyl 3,5-dimethylpiperazine-1-carboxylate (1.0 eq)[1]

  • Aryl Halide: Ar-Br or Ar-I (1.1 eq)[1]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: Xantphos or BINAP (4 mol%)[1]

  • Base: Cs2CO3 (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Workflow:

  • Inertion: Charge a reaction vial with the scaffold, aryl halide, base, and catalyst system under Nitrogen atmosphere.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Activation: Heat to 100°C for 12–16 hours. Monitor via LC-MS (Look for M+Ar peak).

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

  • Validation: Verify cis-conformation retention using 1H-NMR (Check coupling constants of axial protons).

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Objective: To quantify the metabolic shielding effect of the 3,5-dimethyl groups compared to a standard piperazine.

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compound (1 µM final conc).

Step-by-Step:

  • Pre-incubation: Mix Test Compound with HLM in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criterion:

      
       indicates high stability.
      
Protocol C: Visualization of Synthesis Workflow

Synthesis_Workflow Start Start: Methyl 3,5-dimethyl piperazine-1-carboxylate Step1 Step 1: Buchwald Coupling (Pd cat, Aryl Halide, Base) Start->Step1 Check QC: LC-MS & NMR (Confirm Cis-Retention) Step1->Check Step2 Step 2: Deprotection (Optional) (Hydrolysis of Carbamate) Check->Step2 If Acid Used Final Final Bioactive Ligand (Kinase/GPCR Modulator) Check->Final If Prodrug Step2->Final

Figure 2: Synthetic workflow for generating bioactive libraries from the core scaffold.

Part 5: Safety & Toxicology Note

Critical Warning: While the carbamate derivative is generally stable, the nitrosation of secondary amines (if the N4 position is free) can lead to carcinogenic nitrosamines.

  • Risk: 1-nitroso-3,5-dimethylpiperazine is a potent carcinogen in rat models (esophageal tumors).[1][3][4]

  • Mitigation: Always store N4-unsubstituted derivatives away from nitrite sources.[1] Ensure the final drug candidate has no residual nitrating agents if a synthesis step involves nitrosation chemistry.

Part 6: References

  • BldPharm. (2024).[5][2] Methyl 3,5-dimethylpiperazine-1-carboxylate Product Specifications and CAS 1344223-86-4 Data. BldPharm Catalog. Link

  • Lijinsky, W., & Taylor, H. W. (1975). Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats. Cancer Research, 35(5), 1270–1273. Link

  • Patel, M., et al. (2024). The medicinal chemistry of piperazines: A review of structure-activity relationships. Chemical Biology & Drug Design. Link

  • CymitQuimica. (2024). Chemical Properties of Methyl 3,5-dimethylpiperazine-1-carboxylate. Link

  • Tuoda Industry. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Link

Sources

Methyl 3,5-dimethylpiperazine-1-carboxylate: A Precision Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 50606-31-0 for generic; specific isomers vary) represents a high-value building block in modern drug discovery. Unlike the unsubstituted piperazine ring—a ubiquitous "linker" in medicinal chemistry—the 3,5-dimethyl variant offers distinct steric and conformational advantages. The methyl groups restrict the conformational flexibility of the ring, often locking it into a specific chair conformation that can enhance binding affinity and metabolic stability.

This guide provides a technical deep-dive into the synthesis, stereochemical handling, and reactivity profile of this scaffold. It is designed for medicinal chemists requiring a robust protocol for incorporating this moiety into lead candidates, particularly for kinase inhibitors and GPCR ligands where stereocontrol is paramount.

Stereochemical Architecture & Conformational Locking

The utility of this building block is defined by its stereochemistry.[1] The "3,5-dimethyl" substitution pattern originates from 2,6-dimethylpiperazine . Depending on the relative orientation of the methyl groups, two distinct diastereomers exist.

The Cis (Meso) Isomer
  • Configuration: (3R,5S). This is a meso compound and is achiral.

  • Conformation: The piperazine ring predominantly adopts a chair conformation where both methyl groups are equatorial . This is the thermodynamically preferred state (approx. 2–3 kcal/mol more stable than the trans isomer).

  • Usage: This is the most common form used in drug discovery due to its stability and defined geometry. It projects the N1 and N4 substituents in specific vectors, ideal for probing binding pockets.

The Trans (Racemic) Isomer
  • Configuration: A mixture of (3R,5R) and (3S,5S).

  • Conformation: In the chair form, one methyl is equatorial and the other is axial. This introduces significant steric strain (1,3-diaxial interaction if N-substituents are bulky).

  • Usage: Often used to introduce chirality or to probe specific steric clashes in a binding pocket that the cis-isomer cannot access.

Visualizing the Isomers

The following diagram illustrates the stereochemical relationships and the synthesis flow from the parent amine.

Stereochemistry Start 2,6-Dimethylpiperazine (Starting Material) Cis Cis-Isomer (Meso) (3R,5S) Diequatorial Methyls Start->Cis Separation/Purification Trans Trans-Isomer (Racemic) (3R,5R) + (3S,5S) Axial/Equatorial Methyls Start->Trans Separation/Purification Product Methyl 3,5-dimethyl piperazine-1-carboxylate Cis->Product + Methyl Chloroformate (Retains Stereochem) Trans->Product + Methyl Chloroformate (Retains Stereochem)

Figure 1: Stereochemical lineage of the 3,5-dimethylpiperazine scaffold. The reaction with methyl chloroformate retains the relative stereochemistry of the starting amine.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required to ensure isomer purity or to introduce isotopically labeled methyl groups.

Mechanistic Route

The synthesis relies on the desymmetrization of 2,6-dimethylpiperazine. Since the cis-isomer is symmetric (


 point group), mono-acylation is statistically favored but requires strict stoichiometric control to avoid bis-acylation.

Reaction:



Optimized Protocol (Self-Validating System)

This protocol uses a biphasic system (Schotten-Baumann conditions) or a controlled DCM solution to maximize mono-protection.

Reagents:

  • cis-2,6-Dimethylpiperazine (1.0 equiv)

  • Methyl chloroformate (0.95 equiv) — Slight deficit prevents bis-acylation.

  • Triethylamine (1.1 equiv) or NaOH (aq)

  • Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

  • Dissolution: Dissolve cis-2,6-dimethylpiperazine (10 g, 87.6 mmol) in DCM (100 mL) and cool to 0 °C. Add Triethylamine (13.4 mL, 96.3 mmol).

  • Controlled Addition: Dilute Methyl chloroformate (6.4 mL, 83.2 mmol) in DCM (20 mL). Add this solution dropwise to the amine mixture over 60 minutes.

    • Validation Point: Monitor by TLC (MeOH/DCM 1:9). Bis-acylated product moves to the solvent front; mono-acylated is in the middle; starting material stays at the baseline.

  • Quench & Workup: Warm to room temperature (RT) and stir for 2 hours. Wash with water (2 x 50 mL).

  • Purification (The "Acid Wash" Trick):

    • The organic layer contains the Product (mono), Bis-product, and trace Starting Material.

    • Extract the organic layer with 1M HCl (aq) . The Product and Starting Material (basic amines) move to the aqueous phase. The Bis-product (neutral) stays in the DCM. Discard the DCM.

    • Basify the aqueous phase (pH > 12) with 4M NaOH.

    • Extract back into DCM. This eliminates the bis-acylated impurity.

  • Isolation: Dry over MgSO₄ and concentrate.

    • Yield: Typically 75–85% as a colorless oil or low-melting solid.

The Reactivity Hub: Functionalization & Deprotection

Once synthesized, Methyl 3,5-dimethylpiperazine-1-carboxylate serves as a versatile "hub." The N4-nitrogen is nucleophilic, while the N1-carbamate protects the second amine until needed.

N4-Functionalization (The "Head")

The free secondary amine at position 4 is sterically hindered by the adjacent methyl groups. This impacts reaction rates compared to unsubstituted piperazine.

  • SNAr Reactions: Reacts well with electron-deficient heteroaryl chlorides (e.g., 4-chloropyrimidine, 2-chloropyridine). Note: Higher temperatures (80–100 °C) or polar solvents (DMSO/NMP) may be required due to steric hindrance.

  • Buchwald-Hartwig: Efficient coupling with aryl bromides using Pd(OAc)₂/BINAP or RuPhos.

C1-Deprotection (The "Tail")

The methyl carbamate is robust. It survives hydrogenation (unlike Cbz) and mild acid (unlike Boc). However, removing it requires specific conditions.

Method A: Acidic Hydrolysis (Harsh)

  • Reagents: 6M HCl or HBr/Acetic Acid, reflux.

  • Drawback: Incompatible with acid-sensitive groups (acetals, nitriles).

Method B: Nucleophilic Cleavage (The "Expert" Method)

  • Reagents: Trimethylsilyl iodide (TMSI) or Thiolates (e.g., NaSMe, 2-mercaptoethanol + base).

  • Mechanism:[2][3] Soft nucleophilic attack at the methyl carbon of the ester, releasing CO₂ and the amine.

  • Advantage:[3][4][5] Chemoselective; leaves aryl halides and esters intact.

Reactivity Center Methyl 3,5-dimethyl piperazine-1-carboxylate N4_Path Path A: N4-Functionalization (SNAr / Buchwald) Center->N4_Path Ar-Cl / Ar-Br Pd catalyst or Heat Drug_Int Intermediate: N4-Aryl-N1-Carbamate N4_Path->Drug_Int Deprotect Path B: N1-Deprotection (Cleavage) Drug_Int->Deprotect TMSI or RS- (Thiolate) Free_Amine Product: N4-Aryl-3,5-dimethylpiperazine (Free Amine) Deprotect->Free_Amine - CO2 - Me-SR

Figure 2: Functionalization workflow. The scaffold is typically arylated at N4 first, followed by N1 deprotection to allow further elaboration.

Case Study: Kinase Inhibitor Fragment Synthesis

Objective: Synthesize a KRAS-G12C inhibitor intermediate containing a 3,5-dimethylpiperazine linker.

Protocol:

  • Coupling: Combine Methyl 3,5-dimethylpiperazine-1-carboxylate (1.1 eq) with a 2,4-dichloropyrimidine scaffold.

  • Conditions: DIPEA (3 eq), Isopropanol, 80 °C, 12 h.

  • Observation: The steric bulk of the 3,5-dimethyl groups directs regioselectivity, often favoring substitution at the less hindered position of the electrophile if applicable, though in 2,4-dichloropyrimidine, the C4 position is naturally more reactive.

  • Deprotection: Treat the resulting intermediate with Sodium Methanethiolate (NaSMe) (4 eq) in DMF at 60 °C for 4 hours.

    • Result: Clean removal of the methyl carbamate to yield the free secondary amine, ready for acrylamide attachment (the "warhead").

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight 172.23 g/mol Fragment-based drug design
LogP (Predicted) ~0.8Improved lipophilicity vs. piperazine
pKa (N4) ~8.5Basic, good for salt formation
Boiling Point 112–116 °C (7 Torr)Distillable for purification
Preferred Isomer cis (3R,5S)Achiral, conformationally rigid
Deprotection

High (Acid/Base) / Low (Thiolate)Requires specific cleavage strategy

References

  • Synthesis and Properties of 3,5-Dimethylpiperazine Derivatives. Source: PubChem Compound Summary. URL:[Link]

  • Thiol-Mediated Deprotection of Methyl Carbamates. Source: Scattolin, T. et al. Org.[6] Lett. 2022, 24, 3736–3740.[6] Context: Describes the use of 2-mercaptoethanol/base to cleave methyl carbamates under mild conditions. URL:[Link]

  • Adagrasib (MRTX849) Synthesis & Structure. Source: Fell, J. B. et al. J. Med. Chem. 2020, 63, 6679–6693. Context: Illustrates the utility of functionalized piperazines in KRAS inhibitors. URL:[Link]

  • Regioselectivity in Piperazine Acylation. Source: Organic Chemistry Portal.[6] URL:[Link]

Sources

The Piperazine Paradigm: A Technical Guide to Privileged Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine moiety—a six-membered saturated ring containing two nitrogen atoms at opposite positions—is statistically one of the most frequently utilized heterocycles in FDA-approved drugs.[1] Roughly 6% of all marketed small-molecule therapeutics contain this scaffold. This guide moves beyond basic structural description to analyze the causality of its success: its unique ability to modulate lipophilicity (LogP), introduce tunable basicity (pKa), and rigidify linker regions without sacrificing solubility. We trace its evolution from a failed gout remedy to a cornerstone of modern kinase inhibitors and GPCR ligands.

Part 1: Historical Evolution

From Industrial Byproduct to Precision Medicine

The trajectory of piperazine illustrates the shift in medicinal chemistry from serendipitous phenotypic screening to rational structure-based design.

The Uric Acid Hypothesis (1890s)

Piperazine was first introduced into the pharmacopeia based on in vitro observations that it could dissolve uric acid. It was marketed as a "uric acid solvent" for gout.

  • The Failure: While effective in a beaker, therapeutic concentrations were never achieved in vivo without toxicity. However, this established the supply chain for the chemical.

The Anthelmintic Breakthrough (1950s)

The first true clinical success appeared with Piperazine citrate. It became the gold standard for treating ascariasis (roundworm) and enterobiasis (pinworm).

  • Mechanism: Unlike vermicides that kill parasites (causing toxic release), piperazine is a vermifuge. It induces flaccid paralysis, allowing the host to expel the living worm via peristalsis.[2][3]

The Psychopharmacology Era (1960s–1990s)

The "aryl-piperazine" motif became a dominant pharmacophore for the Central Nervous System (CNS).

  • Phenothiazines: Adding a piperazine side chain to the phenothiazine core (e.g., Fluphenazine) dramatically increased potency against Dopamine D2 receptors compared to aliphatic analogues.

Modern Targeted Therapy (2000s–Present)

In the era of kinase inhibitors (e.g., Imatinib) and antivirals, piperazine is primarily used as a "solubilizing linker" that projects into solvent-exposed regions of the binding pocket to fine-tune physicochemical properties.

PiperazineHistory Start 1890s: Gout Treatment (Failed Uric Acid Solvent) Worms 1953: Anthelmintic (GABA Agonist) Start->Worms Repurposing CNS 1960s: Antipsychotics (Phenothiazines/D2 High Potency) Worms->CNS Pharmacophore Discovery Kinase 2001: Kinase Inhibitors (Imatinib - Solubility Handle) CNS->Kinase Rational Design

Figure 1: Chronological evolution of the piperazine scaffold in drug discovery.

Part 2: Physicochemical Rationale

Why Piperazine? The "Privileged" Arguments

The decision to incorporate a piperazine ring is rarely arbitrary. It solves specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) problems.

The pKa Modulation

Piperazine is a diamine with two distinct pKa values.[4][5]

  • N1 (pKa ~9.8): Highly basic. At physiological pH (7.4), this nitrogen is predominantly protonated.[6] This improves aqueous solubility and can form ionic interactions (salt bridges) with aspartate/glutamate residues in the target protein.

  • N4 (pKa ~5.6): Less basic. When N1 is alkylated or arylated, the electronics change.

  • Design Consequence: By functionalizing N1 and N4, chemists can "dial in" the exact ionization state required for membrane permeability (which favors neutral species) vs. solubility (which favors ions).

Conformational Control

Unlike open-chain ethylene diamine linkers, piperazine is conformationally constrained.[7]

  • Chair Conformation: The ring predominantly exists in a chair conformation, which minimizes steric clash.

  • Vector Projection: It orients substituents at N1 and N4 in defined vectors (roughly 180° apart in the anti-conformation), making it an ideal spacer to bridge two hydrophobic pharmacophores.

Table 1: Comparative Physicochemical Impact

PropertyPiperazine Scaffold EffectMechanistic Benefit
Solubility Increases LogSProtonatable nitrogen (N1) disrupts crystal lattice energy and solvates the molecule.
Metabolism Metabolic "Soft Spot"The ring is susceptible to N-oxidation or ring hydroxylation, providing a predictable clearance route.
Selectivity Rigid LinkerReduces entropic penalty upon binding compared to flexible alkyl chains.
Trapping LysosomotropismBasic amines can lead to lysosomal trapping, increasing volume of distribution (Vd).

Part 3: Mechanistic Deep Dive

Case Study: Anthelmintic Mode of Action

Understanding the historical mechanism of piperazine validates its safety profile. Its selectivity arises because vertebrates use GABA primarily in the CNS (protected by the Blood-Brain Barrier), while nematodes use GABA peripherally at neuromuscular junctions.

Protocol Logic: Piperazine acts as a weak GABA-mimetic. It binds to the GABA-gated chloride channels on the nematode muscle membrane.[3]

GABAMechanism Pip Piperazine Administration Receptor Binds GABA-gated Cl- Channels (Nematode Muscle Membrane) Pip->Receptor Agonist Activity Influx Chloride (Cl-) Ion Influx Receptor->Influx Channel Opening Hyper Membrane Hyperpolarization (Resting potential becomes more negative) Influx->Hyper Electrochemical Shift Paralysis Flaccid Paralysis (Lack of muscle contraction) Hyper->Paralysis Signal Blockade Expulsion Expulsion via Host Peristalsis Paralysis->Expulsion Therapeutic Outcome

Figure 2: Signal transduction pathway of piperazine-induced nematode paralysis.

Part 4: Synthetic Methodologies

Modern Functionalization: The Buchwald-Hartwig Protocol[8]

While the piperazine ring can be synthesized de novo (via cyclization of ethanolamine), medicinal chemists typically purchase the core and functionalize the nitrogens. The most critical reaction in this context is the Buchwald-Hartwig Amination , which allows the coupling of the secondary amine of piperazine to aryl halides—a step ubiquitous in the synthesis of antipsychotics and kinase inhibitors.

Protocol: Pd-Catalyzed N-Arylation

This protocol ensures high yield and prevents the formation of bis-aryl byproducts (coupling at both nitrogens) by using N-Boc-piperazine.

Reagents:

  • Substrate: Aryl Bromide (Ar-Br)[8]

  • Nucleophile: N-Boc-Piperazine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or Xantphos (for steric bulk)

  • Base:

    
     (Sodium tert-butoxide)
    
  • Solvent: Toluene or Dioxane (Anhydrous)[8]

Step-by-Step Workflow:

  • Inertion: Flame-dry a Schlenk flask and cycle with Argon (

    
    ) to remove 
    
    
    
    (Pd(0) is oxygen-sensitive).
  • Loading: Add Aryl Bromide (1.0 mmol), N-Boc-Piperazine (1.2 mmol), and

    
     (1.4 mmol) under positive Argon pressure.
    
  • Catalyst Pre-mix: In a separate vial, dissolve

    
     and BINAP in toluene. Stir for 5 mins to ligate the active species. Transfer to the main flask.
    
  • Reaction: Heat to 80–100°C. Monitor via TLC (Target spot usually more polar than Ar-Br but less polar than free amine).

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.[8]

  • Deprotection: Treat the isolated intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the free N-aryl piperazine ready for further functionalization.

Buchwald Start Ar-Br + N-Boc-Piperazine Cat Pd(0)/BINAP Cycle (Oxidative Addition -> Reductive Elimination) Start->Cat NaOtBu, Toluene, 100°C Inter N-Boc-N'-Aryl-Piperazine Cat->Inter C-N Bond Formation Final TFA Deprotection -> N-Aryl-Piperazine Inter->Final -Boc Group

Figure 3: Synthetic workflow for mono-N-arylation of piperazine.

Part 5: Case Studies in Drug Discovery

Imatinib (Gleevec) – Oncology
  • Challenge: The initial 2-phenylaminopyrimidine lead for Bcr-Abl inhibition had poor water solubility and bioavailability.

  • Piperazine Solution: Chemists attached a methyl-piperazine moiety to the "flag methyl" region of the scaffold.

  • Result:

    • Solubility: The terminal N-methyl piperazine is highly basic (pKa ~8.0), ensuring the drug is ionized in the stomach for absorption.

    • Binding: The piperazine ring projects into a solvent-exposed region of the kinase, picking up water-mediated hydrogen bonds without steric penalty.

Aripiprazole (Abilify) – Neuropsychiatry
  • Challenge: Designing a "dopamine stabilizer" (partial agonist) rather than a full antagonist.

  • Piperazine Solution: The molecule utilizes a dichlorophenyl-piperazine motif.

  • SAR Insight: The aryl-piperazine unit binds deep within the orthosteric pocket of the D2 receptor. The specific "kink" provided by the piperazine chair conformation aligns the dichlorophenyl group to interact with hydrophobic residues in Transmembrane Helix 3 and 6, which is critical for the partial agonist profile.

References

  • BenchChem. (2025).[4][8] An In-depth Technical Guide to the Mechanism of Action of Piperazine. Retrieved from

  • Auwaerter, P. G., & Pham, P. A. (2022).[9] Piperazine.[1][4][5][8][9][10][11][12][13][14][15] Johns Hopkins ABX Guide.[9] Retrieved from [9]

  • Romanelli, M. N., et al. (2022).[6] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60795, Aripiprazole. Retrieved from

  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. Current Organic Synthesis.[1] Retrieved from

Sources

"Methyl 3,5-dimethylpiperazine-1-carboxylate" solubility and stability profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Solubility and Stability Profile of Methyl 3,5-dimethylpiperazine-1-carboxylate

Executive Summary

Methyl 3,5-dimethylpiperazine-1-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development, often utilized as a synthetic building block. While specific experimental data on its solubility and stability are not extensively published, a robust predictive profile can be constructed based on its chemical structure—a piperazine ring functionalized with a methyl carbamate and two methyl groups. This guide provides a comprehensive analysis of its expected physicochemical properties, drawing parallels from well-documented piperazine derivatives and established principles of organic chemistry. We will explore its predicted solubility in a range of common laboratory solvents, delineate its likely degradation pathways under various stress conditions, and provide detailed, actionable protocols for the experimental validation of these characteristics. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in formulation development, analytical method design, and stability-indicating studies.

Introduction to Methyl 3,5-dimethylpiperazine-1-carboxylate

Piperazine and its derivatives are a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds due to their unique structural and physicochemical properties. Methyl 3,5-dimethylpiperazine-1-carboxylate belongs to this important class of molecules. Its structure consists of a saturated six-membered ring containing two nitrogen atoms (the piperazine core), substituted with a methyl carboxylate group on one nitrogen and two methyl groups on the carbon backbone. This combination of features dictates its reactivity, solubility, and stability. Understanding these parameters is critical for its effective use in drug discovery and development.[1]

Table 1: Physicochemical Properties of Methyl 3,5-dimethylpiperazine-1-carboxylate

Property Value Source
Molecular Formula C₈H₁₆N₂O₂ [2]
Molecular Weight 172.22 g/mol [2]
CAS Number 1344223-86-4 [2]

| Predicted Appearance | White to yellow solid or semi-solid | |

Predicted Solubility Profile

The solubility of a compound is governed by its polarity and its ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" is the guiding tenet for predicting these behaviors.

Structural Influence on Solubility
  • Piperazine Core: The two nitrogen atoms can act as hydrogen bond acceptors, and the secondary amine (if protonated) can act as a hydrogen bond donor, suggesting some degree of aqueous solubility.

  • Methyl Carbamate Group: The ester and amide-like functionalities of the carbamate group add polarity and potential for hydrogen bonding.

  • Dimethyl Groups: The two methyl substituents on the carbon ring increase the molecule's lipophilicity (fat-solubility) and steric bulk, which is expected to decrease its solubility in water compared to its non-methylated parent structure.

Based on these features, Methyl 3,5-dimethylpiperazine-1-carboxylate is predicted to be a compound of intermediate polarity.

Predicted Solubility in Common Solvents

The following table provides a predictive assessment of the compound's solubility. These predictions are based on its structure and the relative polarity of common laboratory solvents.[3][4]

Table 2: Predicted Solubility of Methyl 3,5-dimethylpiperazine-1-carboxylate in Common Laboratory Solvents

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, Ethanol Sparingly Soluble to Soluble The polar N-H and C=O bonds can interact with protic solvents, but the alkyl groups limit high aqueous solubility.[5]
Polar Aprotic DMSO, DMF, Acetonitrile Soluble These solvents can effectively solvate the polar regions of the molecule without the competing interactions of a protic solvent.
Chlorinated Dichloromethane (DCM), Chloroform Soluble Solvents of intermediate polarity are well-suited to dissolve compounds with both polar and non-polar features.

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule from the piperazine and carbamate groups is too high for significant solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a thermodynamic solubility study is essential. This protocol provides a reliable method for quantitative assessment.

Protocol 1: Equilibrium Shake-Flask Method for Solubility Determination

  • Objective: To determine the equilibrium solubility of the compound in a selected solvent at a controlled temperature.

  • Materials:

    • Methyl 3,5-dimethylpiperazine-1-carboxylate

    • Selected analytical grade solvents (e.g., Water, pH 7.4 buffer, Methanol)

    • Scintillation vials or glass test tubes with screw caps

    • Orbital shaker with temperature control

    • Calibrated analytical balance

    • Centrifuge

    • HPLC system with a suitable detector (UV or MS)

    • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • Methodology:

    • Add an excess amount of the solid compound to a vial (enough to ensure saturation, leaving undissolved solid at the end).

    • Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

    • Securely cap the vials and place them on the orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the vials to stand for 1-2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove all undissolved particles.

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC method.

    • Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

    • Perform the experiment in triplicate to ensure reproducibility.

Stability Profile and Predicted Degradation Pathways

For any compound in drug development, understanding its chemical stability is non-negotiable. Forced degradation (or stress testing) studies are the primary tool used to identify potential degradation pathways and develop stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[1][6]

Predicted Degradation Pathways

The chemical structure of Methyl 3,5-dimethylpiperazine-1-carboxylate suggests susceptibility to several modes of degradation.[7]

The methyl carbamate functional group is essentially an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions. This is often the most common degradation pathway for such molecules.[7]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon is the initiating step. This pathway is typically faster than acid-catalyzed hydrolysis for esters.

The expected products of hydrolysis would be 3,5-dimethylpiperazine , methanol , and carbon dioxide (from the decomposition of the resulting carbamic acid).

G cluster_main Predicted Hydrolytic Degradation Compound Methyl 3,5-dimethylpiperazine-1-carboxylate Products Degradation Products Compound->Products H+ / H₂O (Acidic) or OH⁻ (Basic) Piperazine 3,5-Dimethylpiperazine Products->Piperazine Methanol Methanol + CO2 Products->Methanol

Caption: Predicted hydrolytic degradation pathway under acidic or basic conditions.

The nitrogen atoms in the piperazine ring are potential sites for oxidation. The tertiary amine is particularly susceptible. Common laboratory oxidizing agents like hydrogen peroxide can be used to probe this vulnerability.[6][8]

  • N-Oxidation: Formation of N-oxides at the tertiary nitrogen (N-1) is a possible pathway.

  • Ring Opening: More aggressive oxidation could potentially lead to the cleavage of the piperazine ring.[9]

G cluster_main Potential Oxidative Degradation Sites Compound Methyl 3,5-dimethylpiperazine-1-carboxylate N1_Oxide N-1 Oxide Compound->N1_Oxide [O] e.g., H₂O₂ Ring_Cleavage Ring Cleavage Products Compound->Ring_Cleavage [O] (Harsh Conditions)

Caption: Potential sites of oxidative degradation on the parent molecule.

  • Thermal: While the core structure is relatively stable, high temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.[10]

  • Photolytic: The compound does not contain strong chromophores that absorb visible light, but it may absorb UV light, potentially leading to degradation upon exposure. A photostability study as per ICH Q1B guidelines is necessary to confirm this.[1]

Recommended Forced Degradation Conditions

The following table outlines standard starting conditions for a forced degradation study. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being destroyed by further reactions.[8]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent / Condition Typical Duration Rationale
Acid Hydrolysis 0.1 M - 1 M HCl 24 - 72 hours at RT or elevated temp (e.g., 60°C) To assess susceptibility to acid-catalyzed degradation, primarily of the carbamate group.[8]
Base Hydrolysis 0.1 M - 1 M NaOH 1 - 24 hours at RT To assess susceptibility to base-catalyzed degradation, which is often faster for esters.[8]
Oxidation 3% - 30% H₂O₂ 24 - 72 hours at RT To identify potential oxidative liabilities, such as N-oxidation or ring cleavage.[6][8]
Thermal 80°C - 100°C (Solid & Solution) 24 - 72 hours To evaluate the intrinsic thermal stability of the molecule.[1]

| Photolytic | ICH Q1B Option 2 (Xenon Lamp) | Expose solid and solution to ≥1.2 million lux hours and ≥200 W·h/m² | To assess degradation upon exposure to light, simulating storage and handling conditions.[1] |

Analytical Workflow for Stability Assessment

A robust, validated, stability-indicating analytical method is required to separate the parent compound from all potential degradation products and impurities.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection is the industry standard.[8]

HPLC Method Development Considerations
  • Column: A reversed-phase C18 column is a common starting point. For basic compounds like this, columns with end-capping or alternative stationary phases (e.g., C8, Phenyl) may be needed to achieve good peak shape.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (acetonitrile or methanol) is recommended to resolve compounds with different polarities.[8]

  • pH Control: The pH of the mobile phase is critical for controlling the ionization state of the piperazine nitrogens, which significantly impacts retention time and peak shape.[8]

  • Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and can assist in peak purity assessment. LC-MS is invaluable for identifying the mass of unknown degradation products.[8]

Experimental Workflow

The following diagram and protocol outline a comprehensive workflow for conducting a forced degradation study.

G cluster_workflow Forced Degradation & Analysis Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralize/Quench (as needed) stress->neutralize hplc Analyze Samples by Stability-Indicating HPLC-UV/MS neutralize->hplc data Data Analysis hplc->data mass_balance Calculate Mass Balance (% Assay + % Impurities + % Degradants) data->mass_balance identify Identify Degradation Products (LC-MS, MS/MS) data->identify pathway Propose Degradation Pathways identify->pathway end Method Validated pathway->end

Caption: A typical experimental workflow for a forced degradation study.

Protocol 2: General Workflow for a Forced Degradation Study

  • Objective: To identify degradation products and establish a stability-indicating analytical method.

  • Preparation: Prepare a stock solution of Methyl 3,5-dimethylpiperazine-1-carboxylate in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Sample Generation:

    • For each stress condition (from Table 3), mix the stock solution with the stressor in a vial.

    • Include a control sample (stock solution with no stressor) kept at ambient conditions.

    • Periodically pull time-point samples (e.g., 0, 4, 8, 24 hours).

  • Sample Quenching: Before analysis, quench the reactions to prevent further degradation. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis:

    • Analyze all stressed samples, controls, and a non-stressed reference standard by the developed HPLC method.

    • Use a PDA detector to check for peak co-elution and assess peak purity.

    • Use LC-MS to obtain the mass-to-charge ratio (m/z) of the parent compound and all new peaks (degradation products).[8]

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

    • Calculate the mass balance to ensure all major components are accounted for.

    • Use the MS and MS/MS fragmentation data to propose structures for the major degradation products.[8]

Summary and Recommendations

This guide presents a predictive but scientifically grounded profile of Methyl 3,5-dimethylpiperazine-1-carboxylate.

  • Solubility: It is expected to be soluble in polar aprotic and chlorinated solvents, with moderate to low solubility in polar protic and non-polar solvents, respectively. Experimental verification is highly recommended.

  • Stability: The primary anticipated degradation pathway is the hydrolysis of the methyl carbamate group under both acidic and basic conditions. Oxidative degradation at the piperazine nitrogens is also a significant possibility.

Handling and Storage Recommendations:

  • Storage: Based on the profile of similar compounds, it should be stored in a cool, dry, dark place under an inert atmosphere to minimize thermal, hydrolytic, and photo-degradation.

  • In-Solution: For solution-based applications, the pH should be carefully controlled. A buffered system near neutral pH (6-7.5) is likely to provide the greatest stability against hydrolysis.

This comprehensive guide provides the necessary theoretical foundation and practical methodologies for researchers to confidently handle, formulate, and analyze Methyl 3,5-dimethylpiperazine-1-carboxylate.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Tarsa, M., et al. (2019).
  • PubChem. Methyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Jiang, X., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Alchemist Chemical. Methyl Piperazine-1-carboxylate | Properties, Uses, Safety Data. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Starek, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • PubChem. tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Analytical Methods. (2010). A validated method for the simultaneous detection of piperazines and their congeners in street samples of 'ecstasy' by GC-MS. RSC Publishing. [Link]

  • The University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. [Link]

  • ZaiQi Bio-Tech. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate. [Link]

  • Pharmaceutical Technology. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • University of Rochester. Solvents and Polarity. [Link]

Sources

Safety and handling precautions for "Methyl 3,5-dimethylpiperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Protocol: Methyl 3,5-dimethylpiperazine-1-carboxylate

Executive Summary & Operational Context

This technical guide defines the safety, handling, and risk management protocols for Methyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 50606-31-0). Commonly utilized as a secondary amine building block in the synthesis of kinase inhibitors and other pharmaceutical agents, this compound presents specific hazards—primarily corrosivity and respiratory/skin sensitization —characteristic of the piperazine class.

Critical Directive: Researchers must treat this compound not merely as a generic organic reagent but as a potent sensitizer and corrosive agent . The piperazine moiety is structurally alerted for inducing occupational asthma and allergic contact dermatitis. Strict adherence to engineering controls is non-negotiable to prevent long-term immunological sensitization.

Chemical & Physical Profile

Understanding the physical state is crucial for handling. While often supplied as a viscous liquid or low-melting solid (free base), it may also be encountered as a hydrochloride salt (high-melting solid).

PropertySpecificationOperational Implication
CAS Number 50606-31-0Unique identifier for inventory/waste tracking.
Molecular Formula C₆H₁₂N₂O₂MW: 144.17 g/mol .
Physical State Viscous Liquid / Low-melting SolidLiquid: Splash hazard.[1][2] Solid: Dust inhalation hazard.[3][4][5][6]
Boiling Point 112-116 °C (at 7 Torr)Low volatility at STP, but vapors increase upon heating.
Basicity (pKa) ~8.45 (Predicted)Moderately basic; incompatible with strong acids/oxidizers.
Solubility Organic solvents (DCM, MeOH), WaterWater solubility facilitates skin absorption and eye damage.

Hazard Identification & Toxicology (The "Why")

The GHS classification for this compound drives the safety logic. We prioritize the most severe acute risks (Corrosion) and chronic risks (Sensitization).

Core Hazards (GHS)
  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1][7][8]

    • Mechanism:[3] The secondary amine functionality attacks lipid bilayers and proteins in tissue, causing rapid necrosis.

  • Sensitization (Respiratory/Skin): H334 / H317 (Inferred from Piperazine class).

    • Mechanism:[3] Piperazines can act as haptens, binding to body proteins to form immunogenic complexes. Repeated low-level exposure can lead to irreversible hypersensitivity.

Incompatible Materials
  • Strong Acids: Exothermic neutralization.

  • Acid Chlorides/Anhydrides: Vigorous acylation reactions releasing heat/HCl.

  • Strong Oxidizers: Potential for fire or generation of nitrogen oxides (NOx).

Risk Management Strategy

Engineering Controls (Primary Barrier)
  • Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

  • Airflow Check: Verify flow using a tissue strip or digital monitor before uncapping the vessel.

  • Decontamination Zone: Designate a specific area within the hood for weighing and transfer to prevent spread of residues.

Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationTechnical Rationale
Gloves (Splash) Nitrile (Double Layer) Standard nitrile (0.11 mm) provides sufficient splash protection. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Gloves (Immersion) Laminate (Silver Shield) If handling large volumes or using penetrating solvents (e.g., DCM), nitrile degrades. Laminate films offer broad chemical resistance.
Eye Protection Chemical Goggles + Face Shield Safety glasses are insufficient for corrosives. Goggles seal against vapors; a face shield protects the neck/face from splashes during dispensing.
Respiratory P100 / N95 (if solid) If handling solids outside a hood (discouraged), a particulate respirator is required. For liquids, the fume hood is the primary respiratory control.

Operational Protocols

Receiving & Inspection
  • Inspect Seals: Upon receipt, check the bottle seal for corrosion or crystallization (indicating leakage).

  • Labeling: Immediately apply a secondary label indicating "CORROSIVE" and "SENSITIZER" if the vendor label is obscure.

Dispensing & Weighing
  • Liquids: Use a positive-displacement pipette or a glass syringe. Avoid pouring to prevent drips on the bottle threads, which can seize the cap or corrode the storage cabinet.

  • Solids: Weigh inside the fume hood using a draft shield. If the balance is outside, tare the vial, move to the hood, add solid, seal, and return to the balance. Never weigh open corrosive solids on an open bench.

Reaction Setup
  • Solvent Choice: When dissolving, add the solvent to the reagent slowly.

  • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon prevents moisture absorption and carbonate formation.

Waste Disposal
  • Segregation: Dispose of as Basic Organic Waste .

  • Neutralization: Do not attempt to neutralize in the waste container (exotherm risk).

  • Rinsing: Triple rinse empty containers with a compatible solvent (e.g., Ethanol) before disposal. Add rinsate to the waste stream.

Emergency Response & First Aid

  • Eye Contact: IMMEDIATE irrigation is critical.[4][6] Flush for 15 minutes. Do not wait for a doctor to start flushing.

  • Skin Contact: Remove contaminated clothing immediately.[3][4][5][8][9] Wash with soap and water.[2][4][5][6][9] Do not use solvents (like ethanol) to wash skin, as they increase permeability.

  • Spill Cleanup:

    • Evacuate the immediate area.[3][4][6]

    • Don full PPE (Goggles, Double Nitrile Gloves, Lab Coat).

    • Cover spill with a dry absorbent (Vermiculite or Chemizorb).

    • Collect into a hazardous waste bag.

    • Clean surface with water and soap.[4][5][9]

Visualizations

Figure 1: Risk Assessment & PPE Decision Logic

This workflow guides the researcher through the decision-making process for safe handling based on the physical state and operation type.

RiskAssessment Start Start: Handling Methyl 3,5-dimethylpiperazine-1-carboxylate StateCheck Check Physical State Start->StateCheck IsLiquid Liquid / Oil StateCheck->IsLiquid IsSolid Solid / Powder StateCheck->IsSolid LiquidRisk Risk: Splash & Vapor (Corrosive) IsLiquid->LiquidRisk SolidRisk Risk: Dust Inhalation (Sensitizer) IsSolid->SolidRisk ControlsLiq Controls: 1. Fume Hood (Mandatory) 2. Face Shield + Goggles 3. Double Nitrile Gloves LiquidRisk->ControlsLiq ControlsSol Controls: 1. Weigh inside Hood 2. Anti-static Spatula 3. Wet wipe cleanup SolidRisk->ControlsSol Proceed PROCEED WITH SYNTHESIS ControlsLiq->Proceed ControlsSol->Proceed

Caption: Decision tree for PPE and Engineering Controls based on physical state.

Figure 2: Emergency Response Pathway

A logical flow for immediate actions in case of exposure, prioritizing speed and decontamination.[2]

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Clothing 2. Wash w/ Soap & Water (15 mins) Skin->ActionSkin ActionEye 1. Irrigate Immediately (Eyewash Station) 2. Hold Eyelids Open (15 mins) Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Sit Upright 3. Seek Medical Help Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Immediate response protocols for Skin, Eye, and Inhalation exposure.

References

  • PubChem. (n.d.). Methyl piperazine-1-carboxylate (Compound Summary). National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Piperazine derivatives hazard classification. Retrieved February 16, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Yield Regioselective Synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate , a privileged scaffold in drug discovery often utilized in the design of 5-HT3 antagonists and other GPCR modulators.

The "From Piperazine" Clarification

While the user prompt requests synthesis "from piperazine," it is critical to address the chemical reality: direct C-methylation of unsubstituted piperazine at the C3 and C5 positions is synthetically inefficient, requiring complex C-H activation or ring-opening/closing sequences.

Therefore, this protocol utilizes 2,6-dimethylpiperazine as the starting material. This precursor is structurally identical to the target's core but lacks the carbamate protecting group. The synthesis is a regioselective monoprotection where the steric hindrance of the C2/C6 methyl groups directs the acylating agent to the unhindered N4 nitrogen (which becomes N1 in the product numbering).

Key Advantages of this Protocol:

  • Regiocontrol: Exploits steric hindrance to favor mono-acylation over bis-acylation.

  • Self-Validating Workup: Utilizes pH-dependent solubility (Acid/Base Swing) to separate the product from unreacted starting material and bis-acylated byproducts without chromatography.

  • Scalability: Avoids exotic reagents, using standard chloroformates and bases.

Retrosynthetic Analysis & Reaction Design

The target molecule features a piperazine ring with a methyl carbamate at N1 and methyl groups at C3 and C5.

  • Bond Disconnection: The N1-C(O) bond.

  • Precursor: 2,6-Dimethylpiperazine.[1][2][3]

  • Reagent: Methyl Chloroformate (or Dimethyl Carbonate for green chemistry applications).

Stereochemical Considerations

The starting material, 2,6-dimethylpiperazine, exists as two diastereomers:

  • cis-isomer (Meso): Achiral. The methyl groups are on the same side of the ring. This is the most common commercial form (often >98% pure).

  • trans-isomer (Racemic): Chiral mixture of (2R,6R) and (2S,6S).

Note: The stereochemistry of the starting material is conserved in the product. If you require the cis-3,5-dimethyl product, you must start with cis-2,6-dimethylpiperazine.

Experimental Protocol

Materials & Reagents[4][5]
ReagentMW ( g/mol )Equiv.Role
2,6-Dimethylpiperazine 114.191.5 - 2.0Substrate (Excess to favor mono)
Methyl Chloroformate 94.501.0Acylating Agent
Triethylamine (TEA) 101.191.1Base (Acid Scavenger)
Dichloromethane (DCM) -SolventReaction Medium
1M HCl / 1M NaOH --Workup Reagents
Step-by-Step Synthesis

Step 1: Reaction Setup

  • Charge a round-bottom flask with 2,6-Dimethylpiperazine (1.5 equiv) and DCM (10 mL/g of amine).

  • Add Triethylamine (1.1 equiv relative to chloroformate).

  • Cool the solution to 0°C using an ice bath. Rationale: Low temperature improves regioselectivity by kinetically favoring the unhindered amine.

Step 2: Controlled Addition

  • Dilute Methyl Chloroformate (1.0 equiv) in a small volume of DCM.

  • Add the chloroformate solution dropwise over 30–60 minutes.

  • Critical Control Point: Maintain internal temperature < 5°C. Rapid addition leads to local high concentrations and bis-acylation.

Step 3: Reaction Monitoring

  • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[4]

    • Target Mass: [M+H]+ = 173.1

    • Bis-product Mass: [M+H]+ = 231.1

Purification (The "Acid-Base Swing")

This workup eliminates the need for column chromatography by exploiting the basicity differences between the species.

  • Quench: Add water to the reaction mixture.

  • Phase Separation: Separate the organic layer (DCM) and the aqueous layer.

  • Acid Extraction (Purification Step A):

    • Wash the organic layer with 1M HCl (2x).

    • Chemistry: The Product (secondary amine) and Unreacted Starting Material (diamine) protonate and move to the aqueous acid phase. The Bis-acylated byproduct (neutral carbamate) remains in the DCM layer.

    • Discard the DCM layer (contains impurities).

  • Basification (Purification Step B):

    • Take the combined acidic aqueous extracts.

    • Cool to 0°C and basify with 4M NaOH to pH > 12.

    • Chemistry: The amines are deprotonated and become organic-soluble.

  • Final Extraction:

    • Extract the basic aqueous phase with DCM (3x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Distillation (Optional):

    • If excess 2,6-dimethylpiperazine remains, it can be removed via vacuum distillation (b.p. ~130°C vs Product b.p. >200°C est.) or by simple high-vacuum drying if the excess was small.

Visualized Workflows

Reaction Scheme & Regioselectivity

This diagram illustrates the kinetic preference for the unhindered nitrogen.

ReactionScheme SM 2,6-Dimethylpiperazine (N1 hindered, N4 unhindered) TS Transition State (Steric Control) SM->TS + Base Reagent Methyl Chloroformate (0°C, Slow Addition) Reagent->TS Product TARGET: Methyl 3,5-dimethylpiperazine- 1-carboxylate (Mono-protected) TS->Product Major Path (Kinetic) Byproduct Bis-product (Impurity) TS->Byproduct Minor Path (Over-reaction)

Caption: Kinetic pathway favoring mono-acylation at the unhindered N4 position of 2,6-dimethylpiperazine.

Purification Logic (Acid-Base Swing)

This flowchart demonstrates the self-validating separation process.

Workup Mix Crude Reaction Mix (DCM Phase) Contains: Product, SM, Bis-Impurity AcidWash Extract with 1M HCl Mix->AcidWash OrgLayer1 Organic Layer (DCM) AcidWash->OrgLayer1 Neutral species AqLayer1 Aqueous Acid Layer AcidWash->AqLayer1 Basic species Bis Waste: Bis-acylated Impurity (Neutral) OrgLayer1->Bis Protonated Contains: Product-H+ (Salt) SM-2H+ (Salt) AqLayer1->Protonated BaseStep Basify to pH 12 (NaOH) Protonated->BaseStep Extract Extract with DCM BaseStep->Extract FinalOrg Final Organic Layer Extract->FinalOrg FinalAq Aqueous Waste (Salts) Extract->FinalAq Product Pure Product Methyl 3,5-dimethylpiperazine- 1-carboxylate FinalOrg->Product Evaporation

Caption: Acid/Base extraction workflow to isolate the basic product from neutral impurities.

Analytical Validation

To confirm the identity and purity of the synthesized compound, compare spectral data against these expected values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

Note: Chemical shifts are approximate and depend on concentration/solvent.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
-OCH₃ 3.68Singlet3HCarbamate Methyl
C3/C5-H 2.8 - 3.0Multiplet2HRing CH (Methine)
C2/C6-H 3.8 - 4.1Broad/Multiplet2HRing CH₂ (Adj. to Carbamate)
-CH₃ 1.0 - 1.1Doublet6HC3/C5 Methyls
NH 1.5 - 2.0Broad Singlet1HAmine Proton (Exchangeable)
Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₈H₁₆N₂O₂

  • Exact Mass: 172.12

  • Observed [M+H]⁺: 173.1

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for amine protection with chloroformates).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 142729, Methyl piperazine-1-carboxylate. (General properties of the scaffold).

  • Jacobsen, E. J., et al. (1999). "Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA-A Ligands." Journal of Medicinal Chemistry, 42(7), 1123–1144. (Describes regioselective functionalization of 2,6-dimethylpiperazine).

  • Lewin, A. H., et al. (1998). "2,6-Dimethylpiperazine: Stereochemistry and conformational analysis." Journal of Heterocyclic Chemistry. (Detailed analysis of cis/trans isomers).

Sources

Application Note: Methyl 3,5-dimethylpiperazine-1-carboxylate in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of Methyl 3,5-dimethylpiperazine-1-carboxylate in the design and synthesis of next-generation anticancer agents.

Role: Regioselective Building Block & Pharmacophore Scaffold Target Class: Kinase Inhibitors (FGFR, EGFR), GPCR Antagonists CAS: 1344223-86-4 (General) / 1932376-70-9 ((3S,5R)-isomer)[1][2][3]

Executive Summary

Methyl 3,5-dimethylpiperazine-1-carboxylate is a specialized heterocyclic building block used primarily to introduce the 3,5-dimethylpiperazine moiety into small-molecule drug candidates.[1][2] In modern medicinal chemistry, this specific scaffold is classified as a "privileged structure" due to its ability to simultaneously solve three critical problems in anticancer drug design:

  • Metabolic Stability: The C3/C5 methyl groups sterically block oxidative metabolism (N-dealkylation or ring oxidation) common to simple piperazines.

  • Conformational Restriction: The methyl substituents lock the piperazine ring into a rigid chair conformation, reducing the entropic penalty of binding to the target protein (e.g., the ATP-binding pocket of a kinase).

  • Regioselectivity: The methyl carboxylate (carbamate) group acts as a robust protecting group, ensuring that chemical coupling occurs exclusively at the N4 position, preventing polymerization or regioisomeric byproducts.

This guide outlines the mechanistic rationale for this scaffold and provides a validated protocol for its incorporation into a kinase inhibitor workflow (analogous to the synthesis of FGFR inhibitors like AZD4547 ).

Mechanistic Rationale & Design Principles

The "Methyl-Block" Effect on Metabolism

Unsubstituted piperazines are metabolic "soft spots," rapidly oxidized by Cytochrome P450 enzymes.[2] The introduction of methyl groups at the 3 and 5 positions creates a steric shield.

  • Mechanism: The methyl groups prevent the approach of the heme-iron center of CYP450 to the nitrogen lone pair or the adjacent carbon-hydrogen bonds, significantly increasing the in vivo half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) of the drug.[1]
    
  • Solubility: The basicity of the piperazine nitrogen (pKa ~9.8) aids in lysosomal trapping and water solubility, a critical feature for oral bioavailability.

Structural Logic: Why Methyl Carboxylate?

While the final drug often contains a free or alkylated amine, the Methyl 3,5-dimethylpiperazine-1-carboxylate reagent is the preferred starting material over the free diamine.[1][2]

  • Problem: 3,5-dimethylpiperazine has two equivalent secondary amines. Reacting it directly with an electrophile (e.g., a chloropyrimidine) yields a mixture of mono-substituted (desired), di-substituted (impurity), and unreacted species.

  • Solution: The methyl carbamate group (

    
    ) renders the N1 nitrogen non-nucleophilic. This forces the reaction to occur only at the N4 position, guaranteeing 100% regioselectivity. The carbamate is later cleaved (deprotected) or retained if the design requires a neutral terminus.
    
Pathway Visualization

The following diagram illustrates the role of this building block in blocking metabolic pathways and facilitating targeted synthesis.

G Reagent Methyl 3,5-dimethylpiperazine- 1-carboxylate (Protected Scaffold) Coupling Coupling Reaction (SNAr or Buchwald) Reagent->Coupling Regioselective Attack (N4) Intermediate Mono-Substituted Intermediate Coupling->Intermediate Deprotection Hydrolysis (Acid/Base) Intermediate->Deprotection Remove Carbamate FinalDrug Final Anticancer Agent (e.g., FGFR Inhibitor) Deprotection->FinalDrug Reveal Pharmacophore Metabolism CYP450 Oxidation FinalDrug->Metabolism Blocked by 3,5-Me Groups

Figure 1: Strategic workflow utilizing Methyl 3,5-dimethylpiperazine-1-carboxylate to synthesize metabolically stable kinase inhibitors.

Experimental Protocol: Synthesis of a Kinase Inhibitor Scaffold

Objective: To couple Methyl 3,5-dimethylpiperazine-1-carboxylate with a heteroaryl halide (model for a drug core) and subsequently deprotect the amine.

Materials & Reagents
ReagentSpecificationRole
Methyl 3,5-dimethylpiperazine-1-carboxylate >98% Purity (cis-isomer preferred)Nucleophile / Building Block
4-Chloro-2-fluoro-benzamide>97% PurityElectrophile (Drug Core Model)
Cesium Carbonate (

)
Anhydrous, 325 meshBase
DMSO (Dimethyl Sulfoxide)AnhydrousSolvent
Hydrobromic Acid (HBr)48% in Acetic AcidDeprotection Agent
Protocol Part A: Regioselective SNAr Coupling

Rationale: This step utilizes the nucleophilicity of the unprotected N4 amine to displace the halogen on the drug core. The methyl carbamate remains stable, preventing side reactions.

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-fluoro-benzamide (1.0 eq, 2.0 mmol) in anhydrous DMSO (10 mL).

  • Addition: Add Methyl 3,5-dimethylpiperazine-1-carboxylate (1.2 eq, 2.4 mmol) and Cesium Carbonate (2.0 eq, 4.0 mmol).

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere. Monitor by LC-MS.[1][2][4]

    • Checkpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the chloride starting material and the formation of the product mass (

      
      ).
      
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL). The product often precipitates.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol Part B: Carbamate Deprotection (Hydrolysis)

Rationale: To reveal the secondary amine for further elaboration (or to generate the final salt form), the methyl carbamate must be cleaved. Methyl carbamates are robust; strong acidic conditions are preferred over basic hydrolysis to avoid racemization of the 3,5-dimethyl centers.

  • Dissolution: Dissolve the intermediate from Part A (1.0 mmol) in Acetic Acid (3 mL).

  • Cleavage: Add HBr (48% in AcOH) (5.0 eq, 1 mL) dropwise.

  • Reaction: Heat to 70°C for 2–4 hours.

    • Note: Evolution of methyl bromide (gas) may occur; perform in a well-ventilated fume hood.[1][2]

  • Isolation: Cool to room temperature. Dilute with Diethyl Ether (20 mL). The product usually precipitates as the hydrobromide salt.

  • Collection: Filter the solid, wash with ether, and dry.

    • Result: You now have the 3,5-dimethylpiperazinyl-benzamide core as an HBr salt, ready for biological testing or further derivatization (e.g., reductive amination).[1]

Case Study Application: FGFR Inhibitors

This protocol mimics the synthesis of the "tail" region of AZD4547 , a potent FGFR1-3 inhibitor. In AZD4547, the 3,5-dimethylpiperazine ring is critical for:

  • Binding: It extends into the solvent-exposed region of the kinase, forming water-mediated hydrogen bonds.[1][2]

  • PK Profile: The dimethyl substitution prevents rapid clearance, allowing for oral dosing.

Comparative Data: Substituted vs. Unsubstituted Piperazines

Property Unsubstituted Piperazine 3,5-Dimethylpiperazine Impact
LogP (Lipophilicity) 0.5 - 1.0 1.2 - 1.8 Improved membrane permeability.[1][2]

| Metabolic Stability (


)  | Low (< 30 min) | High (> 120 min) | Steric hindrance blocks CYP oxidation. |
| Conformation  | Flexible (Chair/Boat) | Rigid (Chair) | Lower entropic cost of binding. |

References

  • Gavine, P. R., et al. (2012). "AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family."[5] Cancer Research.[6]

  • Singh, S., et al. (2025).[7] "Fused and Substituted Piperazines as Anticancer Agents: A Review." Chemical Biology & Drug Design.

  • Shaikh, M., et al. (2018). "Structures of FDA-approved anticancer drugs based on piperazine rings."[1][2][8] Turkish Journal of Chemistry.

  • American Chemical Society. (2016). "Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371)." Journal of Medicinal Chemistry.

Sources

Use of "Methyl 3,5-dimethylpiperazine-1-carboxylate" in neuropharmacological research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Methyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 1344223-86-4) as a high-value chiral building block in neuropharmacology. It focuses on its role in synthesizing conformationally restricted ligands for GABA_A receptors , Dopamine Transporters (DAT) , and Serotonin (5-HT) receptors .

Executive Summary

Methyl 3,5-dimethylpiperazine-1-carboxylate is a "privileged scaffold" reagent used to introduce the 3,5-dimethylpiperazine moiety into neuroactive small molecules. Unlike flexible piperazine linkers, the 3,5-dimethyl substitution introduces conformational constraint and chirality (typically cis-meso or trans-enantiomeric).

This structural rigidity is critical for:

  • Selectivity: Discriminating between homologous targets (e.g., bacterial DNA gyrase vs. mammalian Topoisomerase II, or 5-HT vs. Dopamine receptors).

  • Metabolic Stability: Steric hindrance around the nitrogen atoms reduces susceptibility to N-oxidation and metabolic dealkylation.

  • Efficacy: Locking the ligand into a bioactive conformation, as seen in GABA_A partial agonists (e.g., U-101017) and atypical DAT inhibitors (Modafinil analogs).

Chemical Properties & Structural Logic[1]

The Molecule[2][3]
  • Chemical Name: Methyl 3,5-dimethylpiperazine-1-carboxylate[1]

  • Role: Mono-protected bifunctional building block.

  • Key Feature: The N1-methoxycarbonyl group acts as a robust protecting group (carbamate), leaving the N4-amine free for selective coupling to a pharmacophore core.

Stereochemical Control

The biological activity of the final drug depends heavily on the stereochemistry of the 3,5-dimethyl groups.

  • Cis-isomer (Meso): Both methyl groups are equatorial. This is the preferred configuration for many GABA_A receptor ligands (e.g., U-101017) to minimize steric clash within the binding pocket.

  • Trans-isomer: One methyl axial, one equatorial. Often used to probe subtle differences in binding pocket depth in Monoamine Transporters .

Critical Design Rule: When sourcing this reagent, verify the stereochemistry (cis vs. trans mixture or pure isomer) as it dictates the topology of the final drug candidate.

Experimental Workflows

Workflow Diagram: Scaffold Incorporation

The following diagram illustrates the standard workflow for incorporating this scaffold into a heteroaryl core (e.g., for GABA or 5-HT ligands).

G Reagent Methyl 3,5-dimethyl- piperazine-1-carboxylate (Free N4-H) Coupling Step 1: Selective Coupling (N-Alkylation or Amidation) Reagent->Coupling Nucleophile Core Heteroaryl Electrophile (e.g., Acid Chloride/Halide) Core->Coupling Electrophile Intermediate Protected Intermediate (Carbamate Intact) Coupling->Intermediate Yields Deprotection Step 2: Deprotection (Acid/Base Hydrolysis) Intermediate->Deprotection Cleavage FinalLigand Final CNS Ligand (Free N1-H or N1-R) Deprotection->FinalLigand Optimization

Caption: Logical flow for synthesizing 3,5-dimethylpiperazine-based neurotherapeutics using the mono-protected carboxylate scaffold.

Protocol A: Synthesis of a GABA_A Receptor Modulator

Context: Synthesis of a U-101017 analog (Imidazo[1,5-a]quinoline derivative). Objective: Attach the piperazine scaffold to a carboxylic acid core via amide bond formation.

Reagents:

  • Core Acid: 7-chloroimidazo[1,5-a]quinoline-3-carboxylic acid[2]

  • Scaffold: Methyl 3,5-dimethylpiperazine-1-carboxylate[1]

  • Coupling Agents: HATU, DIPEA

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Core Acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature (RT) for 15 min to form the activated ester.

  • Coupling: Add Methyl 3,5-dimethylpiperazine-1-carboxylate (1.1 eq) to the reaction mixture.

    • Note: The N1-carboxylate protection ensures reaction occurs only at the N4 position, preventing polymerization.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS for the formation of the carbamate-protected intermediate.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Deprotection (Optional): If the final target requires a free amine or a different N1-substituent:

    • Dissolve intermediate in MeOH/H₂O (1:1).

    • Add KOH (5.0 eq) and reflux for 2 hours (Hydrolysis of methyl carbamate).

    • Result: 7-chloro-5-[(3,5-dimethylpiperazin-1-yl)carbonyl]imidazo[1,5-a]quinoline (Free amine).

Protocol B: In Vitro GABA_A Receptor Binding Assay

Context: Validating the affinity of the synthesized derivative.

Materials:

  • Rat cortical membrane homogenates (rich in GABA_A receptors).

  • Radioligand: [³H]-Flumazenil (for benzodiazepine site).

  • Test Compound: Synthesized 3,5-dimethylpiperazine derivative.[3][4][1][2][5][6][7][8]

Procedure:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 150 µL Membrane suspension.

    • 25 µL [³H]-Flumazenil (1 nM final conc).

    • 25 µL Test Compound (concentration range: 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 4°C for 60 minutes.

  • Filtration: Harvest cells onto GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Expectation: High affinity ligands will show

      
       nM.
      

Mechanism of Action & Rationale

The utility of the 3,5-dimethylpiperazine moiety (derived from this carboxylate reagent) lies in its ability to modulate receptor kinetics.

Conformational Restriction

Unlike an unsubstituted piperazine, which can adopt multiple chair and boat conformations, the 3,5-dimethyl groups (especially in the cis configuration) lock the ring into a rigid chair conformation with the methyls in equatorial positions.

  • Impact: This reduces the entropic penalty of binding, often increasing affinity for the target pocket (e.g., the benzodiazepine site of GABA_A).

Selectivity Profile (Data Summary)

The following table highlights how 3,5-dimethyl substitution affects selectivity compared to unsubstituted piperazines in typical CNS targets.

TargetUnsubstituted Piperazine Ligand3,5-Dimethylpiperazine LigandPharmacological Outcome
GABA_A (Bz Site) Moderate Affinity / Low EfficacyHigh Affinity / Partial Agonist Reduced sedation side effects; retained anxiolytic activity.
DAT (Dopamine Transporter) Non-selective (binds SERT/NET)High Selectivity for DAT "Atypical" inhibition profile; lower abuse potential (e.g., Modafinil analogs).
5-HT Receptors Broad spectrum (promiscuous)Subtype Selective Enhanced selectivity for 5-HT2C vs 5-HT2A.

Safety & Handling

Nitrosamine Risk

Secondary amines, including the deprotected 3,5-dimethylpiperazine, are precursors to Nitrosamines (potent carcinogens) if exposed to nitrites.

  • Precaution: Avoid using sodium nitrite or nitrous acid during the workup of the deprotected amine.

  • Storage: Store the methyl carboxylate reagent under inert gas (Argon) to prevent hydrolysis and subsequent reaction with atmospheric NO_x.

Laboratory Safety
  • GHS Classification: Irritant (Skin/Eye).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.

References

  • GABA_A Partial Agonists

    • Title: Neuroprotective effects of the GABA(A) receptor partial agonist U-101017 in 3-acetylpyridine-treated rats.[2]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Dopamine Transporter Inhibitors

    • Title: Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Piperazine Carcinogenicity Studies (Contextual Safety)

    • Title: Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats.[9]

    • Source: Cancer Research (AACR).
    • URL:[Link]

  • Reagent Data

    • Title: Methyl 3,5-dimethylpiperazine-1-carboxylate Product Inform
    • Source: BLD Pharm.[1]

Sources

Experimental setup for N-alkylation of "Methyl 3,5-dimethylpiperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, reproducible protocol for the N-alkylation of Methyl 3,5-dimethylpiperazine-1-carboxylate .

Abstract

The N-alkylation of Methyl 3,5-dimethylpiperazine-1-carboxylate presents a unique synthetic challenge due to the steric hindrance imposed by the C3 and C5 methyl groups flanking the reactive N4 amine.[1] While standard


 conditions are viable for unhindered primary electrophiles, they often fail with secondary alkyl halides or bulky substituents due to competing elimination pathways.[2] This guide prioritizes Reductive Amination  as the primary methodology for its superior regioselectivity and tolerance of steric bulk, while providing an optimized Direct Alkylation  protocol for specific use cases.[2]

Strategic Analysis & Molecule Properties

  • Target Substrate: Methyl 3,5-dimethylpiperazine-1-carboxylate[1][2][3]

  • Reactive Center: N4 (Secondary Amine).[1]

  • Key Constraint: Steric Crowding. The methyl groups at positions 3 and 5 create a "picket fence" effect around the nitrogen lone pair. This significantly raises the activation energy for nucleophilic attack, particularly in

    
     transition states where the electrophile must approach from the backside.
    
Decision Matrix: Selecting the Right Route

Before starting, determine your alkylation target (


 or 

) and use the decision tree below.

ReactionStrategy Start Target Substituent (R) TypeCheck Electrophile Type? Start->TypeCheck Primary Primary Alkyl Group (e.g., Methyl, Ethyl, Benzyl) TypeCheck->Primary Unbranched Secondary Secondary/Bulky Group (e.g., Isopropyl, Cyclopentyl) TypeCheck->Secondary Branched/Hindered MethodA METHOD A: Reductive Amination (Recommended) Primary->MethodA Aldehydes Available MethodB METHOD B: Direct Alkylation (SN2) Primary->MethodB Active Halides (I, Br) Secondary->MethodA Ketones Available Warning Risk of Elimination (E2) Low Yields Expected Secondary->Warning Alkyl Halides Warning->MethodB If unavoidable

Figure 1: Strategic decision tree for N-alkylation of sterically hindered piperazines.

Method A: Reductive Amination (Recommended)

Best for: Introducing branched alkyl groups (isopropyl, cyclohexyl) or when avoiding over-alkylation is critical.[1][2] Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. This pathway is less sensitive to the steric bulk of the C3/C5 methyls than direct displacement.

Reagents & Materials
  • Substrate: Methyl 3,5-dimethylpiperazine-1-carboxylate (1.0 equiv).[1]

  • Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5–2.0 equiv).[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5–2.0 equiv).[1][2]

    • Why STAB? It is milder than NaBH₄ and does not reduce aldehydes/ketones directly, preventing side reactions.[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2][4]

    • Note: DCE is preferred for sluggish ketones due to its higher boiling point (83°C), allowing for thermal acceleration.[1][2]

  • Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv) – Crucial for ketone activation.[1][2]

Step-by-Step Protocol
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask, dissolve the piperazine substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add the carbonyl compound (1.2 equiv for aldehydes, 2.0 equiv for ketones).[2]

    • Add Acetic Acid (1.0 equiv).[1]

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: For very hindered ketones (e.g., acetone, cyclobutanone), add 3Å molecular sieves to drive the equilibrium by removing water.[1][2]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes.

    • Remove the ice bath and allow to warm to RT. Stir for 4–16 hours.

    • Monitoring: Check LCMS for the disappearance of the starting amine (M+H = ~187 Da).

  • Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3 x volume).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2][5]

  • Purification:

    • Flash column chromatography (DCM:MeOH 95:5 to 90:10).[1]

Method B: Direct Alkylation ( )

Best for: Primary, highly reactive electrophiles (Methyl iodide, Benzyl bromide, Allyl bromide).[1][2] Risk: Elimination side-products if using secondary halides.

Reagents & Materials
  • Substrate: Methyl 3,5-dimethylpiperazine-1-carboxylate (1.0 equiv).[1]

  • Electrophile: Alkyl Halide (1.1 equiv).[1]

    • Preference: Iodides > Bromides >> Chlorides.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).[1][2]
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and increases fluoride/carbonate nucleophilicity, helpful for hindered substrates.[2]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Protocol
  • Setup:

    • Dissolve the substrate in reagent-grade Acetonitrile (0.1 M).[1]

    • Add finely powdered

      
       (3.0 equiv).[1]
      
    • Add the Alkyl Halide (1.1 equiv) dropwise at RT.[6]

  • Reaction:

    • Primary Halides: Stir at RT for 4–12 hours.

    • Hindered/Sluggish Halides: Heat to 60°C. Do not exceed 80°C to avoid degradation of the carbamate group.

    • TLC Monitoring: Use Ninhydrin stain (Starting material stains red/purple; Product is tertiary and will not stain or stains faintly).[1]

  • Workup:

    • Filter off the solid inorganic salts using a sintered glass funnel or Celite pad.

    • Concentrate the filtrate.[4]

    • Redissolve in EtOAc, wash with water (to remove DMF/salts) and brine.[1][2]

Experimental Workflow & QC

The following diagram illustrates the operational workflow for the recommended Reductive Amination route.

Workflow Setup Step 1: Setup DCE, AcOH, Sieves Stir 1h (Imine formation) Reduction Step 2: Reduction Add NaBH(OAc)3 0°C -> RT, 12h Setup->Reduction Quench Step 3: Quench Sat. NaHCO3 Destroy Boron complexes Reduction->Quench Extraction Step 4: Workup DCM Extraction Wash w/ Brine Quench->Extraction QC Step 5: QC 1H NMR & LCMS Extraction->QC

Figure 2: Operational workflow for Reductive Amination.

Quality Control (QC) Parameters
ParameterMethodExpected Observation
Conversion LCMSDisappearance of SM (

). Appearance of Product (

).[1]
Purity 1H NMRDiagnostic shift of C3/C5 protons. The N-Alkyl group (e.g.,

or

) should integrate clearly.[1]
Stereochemistry NOESYIf starting with a pure isomer (cis or trans), check for epimerization (rare under these conditions).[1][2]

References

  • General Reductive Amination Protocols

    • BenchChem.[4][7] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Retrieved from .[1][2]

  • Steric Hindrance in Piperazines

    • Bouvier, B. (2015).[2] The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry. Retrieved from .[1][2]

  • Synthesis of N-Alkylpiperazines

    • Pittelkow, T., & Christensen, J. B. (2024).[1][2][8] A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from .

  • Carcinogenicity & Reactivity of 3,5-Dimethylpiperazines

    • Lijinsky, W., et al. (1982).[1][2] Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute.[9] Retrieved from .[2]

Sources

Application Note: High-Purity Isolation of Methyl 3,5-dimethylpiperazine-1-carboxylate via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of Methyl 3,5-dimethylpiperazine-1-carboxylate, a key heterocyclic building block in pharmaceutical research and development. Due to the presence of a basic secondary amine and a polar carbamate functional group, this compound presents unique challenges, including potential peak tailing and co-elution with polar impurities on standard silica gel. This guide details a systematic approach, beginning with thin-layer chromatography (TLC) for mobile phase optimization, followed by a robust normal-phase flash column chromatography protocol. We address the critical role of a basic mobile phase modifier (triethylamine) in achieving sharp, symmetrical peaks and ensuring high recovery of the target compound. This document is intended for researchers, chemists, and drug development professionals requiring a reliable method to obtain highly pure Methyl 3,5-dimethylpiperazine-1-carboxylate for downstream applications.

Scientific Rationale & Compound Analysis

The successful chromatographic purification of Methyl 3,5-dimethylpiperazine-1-carboxylate hinges on understanding its structural and physicochemical properties. The molecule contains:

  • A piperazine ring , which provides a foundational heterocyclic structure.

  • Two methyl groups at the 3 and 5 positions, which increase steric bulk and lipophilicity compared to its unsubstituted parent.

  • A methyl carbamate group (-COOCH₃) at the 1-position, which introduces a polar, non-basic site.

  • A secondary amine (-NH-) at the 4-position, which is basic and represents the primary site for strong, often undesirable, interactions with the stationary phase.

The secondary amine is the most influential functional group in this separation. On a standard silica gel stationary phase, which has acidic silanol groups (Si-OH), strong acid-base interactions can occur with the basic amine. This leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column.[1] To mitigate these effects, the protocol incorporates a small percentage of a competitive base, triethylamine (TEA), into the mobile phase. The TEA effectively neutralizes the acidic sites on the silica, allowing the target compound to elute symmetrically.[2]

The choice of normal-phase chromatography is dictated by the compound's moderate polarity.[3] A non-polar mobile phase with a polar modifier allows for fine-tuning of the elution strength to effectively separate the target molecule from both less polar (e.g., starting materials, non-polar byproducts) and more polar impurities (e.g., highly polar byproducts, baseline material).[4]

Detailed Purification Protocol

This protocol is designed for the purification of a crude reaction mixture containing Methyl 3,5-dimethylpiperazine-1-carboxylate.

Materials and Equipment

Reagents:

  • Crude Methyl 3,5-dimethylpiperazine-1-carboxylate

  • Silica Gel (Flash Grade, 230-400 mesh)

  • n-Hexane (HPLC Grade)

  • Ethyl Acetate (EtOAc, HPLC Grade)

  • Triethylamine (TEA, ≥99.5%)

  • Dichloromethane (DCM, HPLC Grade)

  • Methanol (MeOH, HPLC Grade)

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Potassium Permanganate (KMnO₄) stain or other suitable TLC stain

Equipment:

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, etc.)

Step 1: Thin-Layer Chromatography (TLC) for Method Development

The crucial first step is to determine the optimal mobile phase composition using TLC, which serves as a rapid proxy for column performance.[4][5]

  • Prepare Eluents: Create a series of solvent mixtures of Hexane:EtOAc in varying ratios (e.g., 9:1, 8:2, 7:3, 1:1). To each mixture, add 0.5-1% v/v triethylamine (TEA).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM or EtOAc. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. Subsequently, stain the plate (e.g., with KMnO₄) to visualize UV-inactive compounds.

  • Select Optimal System: The ideal mobile phase will provide a retention factor (Rf) for the target compound of approximately 0.25-0.35 . This Rf value ensures good separation and a reasonable elution time from the column. There should be clear separation between the target spot and major impurities.

Step 2: Column Preparation (Slurry Packing)

Proper column packing is essential for achieving high resolution.

  • Select Column Size: Choose a column with a diameter appropriate for the amount of crude material. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.

  • Prepare Slurry: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase identified during TLC (e.g., 9:1 Hexane:EtOAc + 1% TEA). The consistency should be that of a pourable, homogeneous mixture.

  • Pack the Column: With the column outlet closed, pour the slurry into the column. Open the outlet and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and dislodge any air bubbles. Add more slurry as needed until the desired bed height is reached.

  • Equilibrate: Once packed, add a layer of sand (~1 cm) to the top of the silica bed to prevent disruption during solvent addition. Flush the column with 2-3 column volumes of the initial mobile phase to ensure complete equilibration. The packed bed should be stable and free of cracks or channels.

Step 3: Sample Loading and Elution
  • Prepare Sample: Dissolve the crude material in a minimal amount of a suitable solvent (DCM is often a good choice). Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent to dryness, and carefully adding the resulting free-flowing powder to the top of the column.

  • Load the Column: Carefully apply the prepared sample to the top of the silica bed.

  • Begin Elution: Open the column outlet and begin adding the mobile phase. Start with the least polar solvent system determined from your TLC analysis.

  • Collect Fractions: Collect the eluent in appropriately sized fractions (e.g., 10-20 mL for a medium-sized column).

  • Gradient Elution (Optional but Recommended): If impurities are close to the product spot on TLC, a gradient elution can improve separation.[4] Gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc in hexane to 20%, then 30%) throughout the run. This will first elute less polar compounds, followed by your target compound, and finally more polar impurities.

Step 4: Fraction Analysis and Product Isolation
  • Monitor Fractions by TLC: Analyze the collected fractions by TLC using the same mobile phase system. Spot several fractions per plate to efficiently track the elution profile.

  • Combine Pure Fractions: Identify and combine the fractions that contain only the pure target compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 3,5-dimethylpiperazine-1-carboxylate.

  • Final Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS.

Summary of Chromatographic Parameters

The following table summarizes the recommended starting conditions for the purification. These should be optimized based on the results of the initial TLC analysis.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.[3]
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate GradientProvides a tunable polarity range suitable for moderately polar compounds.[6]
Mobile Phase Modifier 0.5 - 1.0% (v/v) Triethylamine (TEA)Neutralizes acidic silanol sites, preventing peak tailing of the basic amine.[1][2]
Initial Eluent 10% EtOAc in n-Hexane (+ 1% TEA)Start with low polarity to elute non-polar impurities first.
Final Eluent 30-50% EtOAc in n-Hexane (+ 1% TEA)Increase polarity to elute the target compound and more polar impurities.
Method Development TLC with Rf target of 0.25-0.35Ensures optimal retention and separation on the column.[4]
Loading Technique Dry loading or minimal solvent volumePromotes a narrow sample band and improves resolution.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of Methyl 3,5-dimethylpiperazine-1-carboxylate.

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Method Development (Target Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Determines starting eluent Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Crude Sample Equilibrate->Load Elute 6. Elute with Gradient & Collect Fractions Load->Elute Analyze 7. Analyze Fractions by TLC Elute->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Sources

Application Notes and Protocols: Electrophilic Reactions of Methyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3,5-Dimethylpiperazine Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to engage with a wide array of biological targets. The introduction of methyl groups at the 3 and 5 positions, as seen in Methyl 3,5-dimethylpiperazine-1-carboxylate, offers a nuanced approach to drug design. The cis-configuration of these methyl groups imparts a specific conformational rigidity to the piperazine ring, which can be exploited to enhance binding affinity and selectivity for target proteins. The carbamate group at the N1 position serves as a versatile protecting group, allowing for selective functionalization of the N4 nitrogen with various electrophiles. This mono-functionalized intermediate is a critical building block in the synthesis of complex molecules with potential therapeutic applications.

This guide provides a comprehensive overview of the key reactions of methyl cis-3,5-dimethylpiperazine-1-carboxylate with common electrophiles, including detailed mechanistic insights and field-proven laboratory protocols.

Mechanistic Considerations: The Role of Steric Hindrance and Electronic Effects

The reactivity of the N4 nitrogen in methyl cis-3,5-dimethylpiperazine-1-carboxylate is governed by a balance of electronic and steric factors. The lone pair of electrons on the secondary amine is readily available for nucleophilic attack on electrophiles. However, the presence of the two cis-disposed methyl groups can introduce steric hindrance, potentially influencing the rate and outcome of the reaction, especially with bulky electrophiles. The chair conformation of the piperazine ring will orient the methyl groups in a pseudo-equatorial position to minimize steric strain, which may affect the accessibility of the N4 nitrogen's lone pair.

It is crucial to consider these steric implications when selecting reaction conditions and electrophiles to achieve optimal yields and purity of the desired N-substituted products.

Core Reactions and Protocols

This section details the protocols for three fundamental transformations involving methyl cis-3,5-dimethylpiperazine-1-carboxylate: N-alkylation, N-acylation, and reductive amination.

N-Alkylation with Alkyl Halides

N-alkylation introduces an alkyl group onto the N4 nitrogen, a common strategy for modulating the lipophilicity and basicity of the piperazine moiety. The reaction typically proceeds via an SN2 mechanism.

Reaction Workflow for N-Alkylation:

N_Alkylation_Workflow start Start dissolve Dissolve Methyl 3,5-dimethyl- piperazine-1-carboxylate and base in aprotic solvent (e.g., DMF, CH3CN) start->dissolve add_halide Add alkyl halide (e.g., benzyl bromide) dissolve->add_halide react Stir at room temperature or heat as required add_halide->react workup Aqueous workup and extraction react->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for N-alkylation.

Detailed Protocol for N-Benzylation:

Materials:

  • Methyl cis-3,5-dimethylpiperazine-1-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl cis-3,5-dimethylpiperazine-1-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-benzyl-cis-3,5-dimethylpiperazine-1-carboxylate.

Expected Outcome and Characterization: The product is typically an oil or a low-melting solid.

  • ¹H NMR: Expect to see characteristic signals for the benzyl group (aromatic protons around 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 3.5 ppm), along with signals for the piperazine ring protons and the methyl groups.

  • ¹³C NMR: Appearance of new signals corresponding to the benzyl group carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product should be observed.

Reaction ParameterTypical Value
Reactant Ratio1 : 1.1 : 2 (Piperazine : Alkyl Halide : Base)
SolventDMF, Acetonitrile
TemperatureRoom Temperature to 80 °C
Reaction Time12 - 24 hours
Typical Yield70 - 90%
N-Acylation with Acyl Chlorides

N-acylation introduces an acyl group, forming an amide bond. This transformation is useful for introducing a variety of functional groups and for synthesizing peptide-like structures. The Schotten-Baumann reaction conditions are commonly employed for this purpose.

Mechanism of N-Acylation:

N_Acylation_Mechanism reagents Methyl 3,5-dimethylpiperazine-1-carboxylate + Benzoyl Chloride + Base (e.g., Et3N) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic attack product Methyl 4-benzoyl-cis-3,5-dimethyl- piperazine-1-carboxylate + [Et3NH]+Cl- intermediate->product Collapse of intermediate and deprotonation

Caption: N-acylation via nucleophilic acyl substitution.

Detailed Protocol for N-Benzoylation:

  • Dissolve methyl cis-3,5-dimethylpiperazine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture with vigorous stirring over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield methyl 4-benzoyl-cis-3,5-dimethylpiperazine-1-carboxylate.[1]

Self-Validation Checklist:

  • TLC Analysis: The disappearance of the starting piperazine and the appearance of a new, less polar spot.

  • pH Check: The aqueous layer after the bicarbonate wash should be basic, ensuring complete neutralization of HCl.

  • Spectroscopic Analysis: ¹H NMR should show the appearance of aromatic protons from the benzoyl group and a downfield shift of the piperazine protons adjacent to the newly formed amide bond.

Reaction ParameterTypical Value
Reactant Ratio1 : 1.1 : 1.5 (Piperazine : Acyl Chloride : Base)
SolventDichloromethane, Chloroform
Temperature0 °C to Room Temperature
Reaction Time2 - 6 hours
Typical Yield85 - 95%
Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[2] It involves the reaction of the amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Experimental Workflow for Reductive Amination:

Reductive_Amination_Workflow start Start mix_reactants Dissolve Methyl 3,5-dimethylpiperazine- 1-carboxylate and aldehyde/ketone in solvent (e.g., DCE, THF) start->mix_reactants add_reductant Add reducing agent (e.g., NaBH(OAc)3) mix_reactants->add_reductant react Stir at room temperature add_reductant->react quench Quench with aqueous bicarbonate solution react->quench extract_purify Extract and purify quench->extract_purify end End extract_purify->end

Caption: Workflow for reductive amination.

Detailed Protocol for Reductive Amination with Benzaldehyde:

  • To a solution of methyl cis-3,5-dimethylpiperazine-1-carboxylate (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.[3]

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired N-benzylated product.

Reaction ParameterTypical Value
Reactant Ratio1 : 1.1 : 1.5 (Piperazine : Carbonyl : Reductant)
Solvent1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)₃)
TemperatureRoom Temperature
Reaction Time4 - 12 hours
Typical Yield75 - 95%

Conclusion

Methyl cis-3,5-dimethylpiperazine-1-carboxylate is a valuable building block for the synthesis of diverse N-substituted piperazine derivatives. The protocols outlined in this application note for N-alkylation, N-acylation, and reductive amination provide robust and reproducible methods for the functionalization of this scaffold. Careful consideration of the steric influence of the cis-dimethyl groups is essential for optimizing reaction conditions and achieving high yields of the desired products. The versatility of these reactions makes this starting material a key component in the toolbox of medicinal chemists and drug development professionals.

References

  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Retrieved from [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • (a) Reaction pathway for the reductive amination with benzaldehyde and... (n.d.). ResearchGate. Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2020). PMC. Retrieved from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. Retrieved from [Link]

Sources

"Methyl 3,5-dimethylpiperazine-1-carboxylate" in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigidifying" Scaffold

In modern drug discovery, Methyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 50606-31-0) is more than a simple building block; it is a strategic tool for conformational control . Unlike the flexible unsubstituted piperazine, the 3,5-dimethyl analogue introduces significant steric constraints that force the ring into a specific chair conformation.

This Application Note guides medicinal chemists through the utilization of this scaffold to synthesize novel heterocycles. We focus on its role in increasing Lipophilic Efficiency (LipE) by reducing the entropic penalty of binding and providing a robust orthogonal protection strategy during multi-step synthesis.

Strategic Rationale: Why This Molecule?

The "Magic Methyl" & Conformational Lock

The addition of methyl groups at the 3 and 5 positions creates a high-energy barrier to ring inversion. In the thermodynamically preferred chair conformation, the methyl groups adopt an equatorial orientation to avoid 1,3-diaxial interactions.

  • Impact: This "locks" the nitrogen lone pairs and vectors of substitution, often improving potency against targets like Kinases and GPCRs by pre-organizing the molecule into a bioactive conformation.

  • Stereochemistry: The commercially available cis-isomer (meso, 3R,5S) is predominantly used to maintain achirality in the final drug candidate while exploiting these steric benefits.

Orthogonal Protection Strategy

The methyl carbamate moiety is unique compared to standard Boc or Cbz groups:

  • Acid Stability: It survives TFA/HCl conditions used to deprotect Boc groups elsewhere in the molecule.

  • Hydrogenation Stability: It survives Pd/C conditions used to remove Cbz or Benzyl groups.

  • Cleavage: It requires specific basic hydrolysis or nucleophilic cleavage, acting as a robust "safety lock" until the final stage of synthesis.

Technical Specifications

PropertyValueNote
CAS Number 50606-31-0Generic (check stereochemistry)
Molecular Weight 144.17 g/mol
Boiling Point 112-116 °C (7 Torr)Volatile under high vac
Density ~1.1 g/mLLiquid at RT (Free base)
pKa ~8.45 (N4-H)Nucleophilic secondary amine
Solubility DMSO, MeOH, DCMMiscible in organic solvents

Application Module A: N4-Functionalization (The "Input")

The N4 nitrogen is a sterically hindered secondary amine. Standard alkylations often fail or proceed slowly. We recommend Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination .

Protocol A1: SNAr with Electron-Deficient Heterocycles

Target: Coupling to chloropyrimidines, fluoropyridines, or chloropyrazines.

Reagents:

  • Methyl 3,5-dimethylpiperazine-1-carboxylate (1.0 equiv)

  • Heteroaryl Halide (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Step-by-Step:

  • Preparation: Dissolve the heteroaryl halide in NMP (0.5 M concentration).

  • Addition: Add DIPEA followed by the piperazine carboxylate.

  • Reaction: Heat to 90–110°C for 4–12 hours.

    • Expert Note: The steric bulk of the 3,5-dimethyl groups retards the reaction rate compared to unsubstituted piperazine. Higher temperatures are required.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove NMP) and 1x with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

QC Check:

  • 1H NMR: Look for the distinct carbamate singlet (~3.6 ppm) and the doublet for the 3,5-methyls (~1.1 ppm).

Application Module B: The "Switch" (Carbamate Cleavage)

This is the critical step. Methyl carbamates are notoriously difficult to cleave compared to Boc/Cbz. We present two protocols: Standard (Robust) and Mild (Sensitive Substrates).

Protocol B1: High-Temperature Basic Hydrolysis (Standard)

Use when the rest of the molecule is stable to strong base.

  • Dissolution: Dissolve the intermediate in Ethanol/Water (4:1 ratio).

  • Base: Add KOH (10 equivalents) .

  • Reflux: Heat to reflux (approx. 85°C) for 12–24 hours.

    • Monitoring: TLC will show a baseline spot (free amine).

  • Workup: Evaporate ethanol. Extract aqueous residue with DCM/Isopropanol (3:1).

    • Caution: The product is a polar diamine; do not use simple Ether/EtOAc extraction as the product may remain in the aqueous phase.

Protocol B2: Thiol-Mediated Nucleophilic Cleavage (Mild)

Use for substrates with base-sensitive groups (e.g., esters, nitriles).

Mechanism: Soft nucleophile attacks the methyl group of the carbamate. Reagents:

  • Aluminum Chloride (AlCl3) or TMSI (Iodotrimethylsilane).

  • Alternative: Lithium Iodide (LiI) in Pyridine (reflux).

Step-by-Step (TMSI Method):

  • Inert Atmosphere: Dissolve substrate in dry Acetonitrile under Nitrogen.

  • Reagent: Add TMSI (3.0 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Quench: Add MeOH carefully to quench excess silyl reagent.

  • Workup: Acidify with 1N HCl, wash with Ether (removes byproducts), then basify aqueous layer to pH 12 and extract with DCM.

Application Module C: Visualization of Pathways

The following diagram illustrates the orthogonal utility of this scaffold in a hypothetical kinase inhibitor synthesis.

G Start Methyl 3,5-dimethylpiperazine- 1-carboxylate Step1 Step 1: N4-Functionalization (S_NAr with 4-chloropyrimidine) Start->Step1 DIPEA, NMP, 100°C Intermediate1 Intermediate A (Methyl carbamate intact) Step1->Intermediate1 Branch1 Path A: Acidic Conditions (e.g., TFA for Boc removal elsewhere) Intermediate1->Branch1 Orthogonality Check Branch2 Path B: Basic Hydrolysis (KOH/EtOH Reflux) Intermediate1->Branch2 Activation Outcome1 Carbamate SURVIVES (Orthogonal Protection) Branch1->Outcome1 Stable Outcome2 Carbamate CLEAVED (N1 Free Amine exposed) Branch2->Outcome2 Reactive Final Final Cyclization / Coupling (Target Heterocycle) Outcome2->Final Acylation/Sulfonylation

Figure 1: Synthetic workflow demonstrating the orthogonal stability of the methyl carbamate group.

Conformational Analysis (The "Why")

The following diagram explains the energetic preference that drives the biological activity of derivatives made with this scaffold.

Conformation ChairEq Chair Conformation (Methyls Equatorial) Boat Twist-Boat Intermediate ChairEq->Boat High Energy Cost (Steric Clash) Bioactive Preferred Bioactive State: Minimizes 1,3-diaxial strain. Reduces entropy loss upon binding. ChairEq->Bioactive ChairAx Chair Conformation (Methyls Axial) Boat->ChairAx Unfavorable

Figure 2: Energy landscape of 3,5-dimethylpiperazine. The equatorial preference locks the N-vectors.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in SNAr Steric hindrance of 3,5-dimethyls.Switch solvent to DMSO; increase temp to 120°C; use microwave irradiation.
Incomplete Hydrolysis Methyl carbamate is too stable.Switch from LiOH to KOH. Ensure solvent is at least 20% water to solubilize the hydroxide.
Product lost in workup Product is highly polar/water soluble.Do not use water washes after deprotection. Evaporate to dryness and use SCX-2 (cation exchange) cartridges to capture the amine, wash with MeOH, elute with NH3/MeOH.
Racemization Use of harsh conditions on chiral trans isomers.If using the trans isomer, avoid extreme heat (>140°C) in basic media. The cis (meso) form is immune to racemization.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on carbamate stability and cleavage).

  • Barnes-Seeman, D. (2012). The "Magic Methyl" Effect on the Potency and Metabolic Stability of Drugs. Journal of Medicinal Chemistry, 55, 9388-9402. (Explains the conformational value of methyl groups).

  • Scattolin, T., et al. (2022).[1][2] A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.[2] Organic Letters, 24(20), 3736–3740. (Modern, mild deprotection protocol).[1] [2]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54, 2529–2591. (Context on piperazine rigidity).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 3,5-dimethylpiperazine-1-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Division (Senior Application Scientist) Subject: Optimization Guide: Synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate

Executive Summary & Core Logic

This guide details the optimized synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 1344223-86-4 / 1932376-70-9 for stereoisomers).[1]

The Central Challenge: The synthesis involves the acylation of 2,6-dimethylpiperazine . This starting material contains two non-equivalent nitrogen atoms (in the cis isomer):[1]

  • N1 (Hindered): Flanked by two methyl groups (sterically congested).[1]

  • N4 (Unhindered): Flanked by methylene groups (sterically accessible).[1]

The Solution: By exploiting the significant steric difference between these two sites, we can achieve high regioselectivity for the N4-acylated product (which, by IUPAC numbering priority, becomes the N1-carboxylate, placing the methyls at positions 3 and 5).

Key Success Factors:

  • Stoichiometry Control: Limiting the acylating agent to prevent reaction at the hindered nitrogen (bis-acylation).[1]

  • Temperature Management: Maintaining low temperatures (0°C) to enhance kinetic selectivity.[1]

  • pH-Controlled Workup: Utilizing the basicity difference between the product (mono-carbamate) and by-products (bis-carbamate) for purification without chromatography.[1]

Reaction Workflow & Mechanism

The following diagram illustrates the reaction pathway and the critical steric selection mechanism.

ReactionPathway SM Starting Material 2,6-Dimethylpiperazine (Cis-isomer) Inter Transition State Steric Control SM->Inter Nucleophilic Attack Reagent Reagent Methyl Chloroformate (1.0 eq) Reagent->Inter Prod Target Product Methyl 3,5-dimethyl- piperazine-1-carboxylate (Major) Inter->Prod Fast Reaction (Unhindered N) ByProd By-Product Dimethyl 2,6-dimethyl- piperazine-1,4-dicarboxylate (Minor) Inter->ByProd Slow Reaction (Hindered N) Prod->ByProd Over-acylation (Excess Reagent)

Caption: Steric differentiation directs the methyl chloroformate to the unhindered nitrogen, forming the 3,5-dimethyl product.

Optimized Experimental Protocol

Objective: Synthesis of 10g scale Methyl 3,5-dimethylpiperazine-1-carboxylate.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
2,6-Dimethylpiperazine (cis) 114.191.011.4 gSubstrate
Methyl Chloroformate 94.500.957.3 mLAcylating Agent
Triethylamine (TEA) 101.191.115.3 mLAcid Scavenger
Dichloromethane (DCM) --115 mLSolvent (10 vol)
Step-by-Step Procedure
  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 2,6-dimethylpiperazine (11.4 g) and TEA (15.3 mL) in DCM (100 mL).

  • Cooling: Cool the solution to 0–5°C using an ice/water bath. Ensure vigorous stirring.

  • Addition: Dilute Methyl Chloroformate (7.3 mL) in DCM (15 mL). Add this solution dropwise over 60 minutes .

    • Critical: Maintain internal temperature < 10°C to maximize selectivity.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:10) or GC-MS.[1] Target: >95% conversion of limiting reagent.

  • Quench: Add water (50 mL) to dissolve salts. Separate phases.

Purification (Acid/Base Extraction)

This method avoids column chromatography by exploiting the basicity of the product.

  • Acid Extraction: Extract the organic layer (DCM) with 1M aqueous Citric Acid (2 x 50 mL).[1]

    • Logic: The Product (secondary amine) and Unreacted SM (diamine) move to the Aqueous Acid phase.[1]

    • The Bis-carbamate impurity (neutral) remains in the DCM layer.[1] Discard Organic Layer.

  • Basification: Adjust the Aqueous Acid phase to pH > 12 using 4M NaOH.

    • Logic: This regenerates the free base forms of the Product and SM.

  • Product Isolation: Extract the basic aqueous phase with DCM (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

    • Note: If unreacted 2,6-dimethylpiperazine is present, it can often be removed by high-vacuum distillation or sublimation due to its lower molecular weight compared to the product.[1]

Troubleshooting & FAQs

Q1: My yield is low, and I see a lot of bis-acylated by-product. Why?

Diagnosis: Loss of selectivity due to high local concentration of reagent or high temperature.[1] Solution:

  • Reduce Temperature: Conduct the addition at -10°C or 0°C.

  • Dilution: Dilute the methyl chloroformate further before addition.

  • Stoichiometry: Reduce Methyl Chloroformate to 0.90 equivalents . It is better to leave some starting material unreacted (which is easily recovered) than to over-acylate.[1]

Q2: How do I separate the unreacted starting material from the product?

Diagnosis: Both are basic amines, so acid/base extraction won't separate them. Solution:

  • Distillation: 2,6-dimethylpiperazine sublimes/distills easily.[1] High vacuum distillation (Kugelrohr) can strip off the starting material.

  • Boc-Protection Trick: If purity is critical, react the crude mixture with (Boc)₂O (0.1 eq) to cap the unreacted starting material (making it less polar), then separate via chromatography (though this adds steps).[1]

  • Recrystallization: If the product is solid (often low-melting), recrystallize from Hexane/EtOAc.[1]

Q3: Which stereoisomer of 2,6-dimethylpiperazine should I use?

Insight: The commercial "2,6-dimethylpiperazine" is often predominantly the cis (meso) isomer.[1]

  • Cis-isomer: The methyl groups are equatorial (in the chair form), and the molecule is achiral. This is the standard precursor for "3,5-dimethyl" targets.

  • Trans-isomer: This is a racemic mixture (chiral).[1] Reaction rates may differ slightly, but the steric principle remains the same.

  • Verification: Check the Certificate of Analysis (CoA) of your starting material. If you need a specific enantiomer of the product, you must start with the enantiopure trans-isomer or resolve the product.

Q4: Can I use Schotten-Baumann conditions (Water/DCM/NaOH)?

Answer: Yes, but strictly control the pH.

  • Risk: Hydrolysis of the methyl carbamate is possible at high pH (>12) with heat.

  • Benefit: Easier removal of salts.[1]

  • Recommendation: The anhydrous DCM/TEA method described above is generally more controllable for stopping at mono-acylation.[1]

Troubleshooting Logic Tree

Troubleshooting Start Issue Encountered Problem1 High Bis-Carbamate (Over-reaction) Start->Problem1 Problem2 Low Yield / Incomplete Start->Problem2 Problem3 Stereochem Confusion Start->Problem3 Sol1 1. Reduce Reagent to 0.9 eq 2. Lower Temp (-10°C) 3. Slower Addition Problem1->Sol1 Sol2 1. Check Reagent Quality (Hydrolysis?) 2. Increase Stirring Rate 3. Verify Base Excess Problem2->Sol2 Sol3 1. Check SM CoA (Cis vs Trans) 2. Run NMR (Cis=Meso signals) Problem3->Sol3

Caption: Diagnostic flow for common synthesis issues.

References

  • BenchChem. (2025).[1][4][5] Technical Support Center: Synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate. Retrieved from [1]

  • Organic Chemistry Portal. (2008).[1] Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Retrieved from [1]

  • National Institutes of Health (PubChem). (2025).[1] 2,6-Dimethylpiperazine (Compound Summary). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][6] tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Product Information. Retrieved from [1]

  • Connect Journals. (2019). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [1]

Sources

Common side products in "Methyl 3,5-dimethylpiperazine-1-carboxylate" synthesis and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazine Derivatives Synthesis.

This guide addresses the synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate , a critical intermediate often used in the development of kinase inhibitors and GPCR ligands.[1] The synthesis relies on the regioselective mono-acylation of 2,6-dimethylpiperazine.[1]

Below you will find a troubleshooting database structured as a Q&A interface, designed to resolve specific impurity and yield issues.

Part 1: The Chemistry & Reaction Logic

Target Molecule: Methyl 3,5-dimethylpiperazine-1-carboxylate Starting Material: 2,6-Dimethylpiperazine (typically cis-isomer) Reagent: Methyl Chloroformate (ClCOOMe) Mechanism: Nucleophilic Acyl Substitution[1]

The Regioselectivity Challenge: 2,6-Dimethylpiperazine has two secondary amine sites:

  • Hindered Nitrogens (N1/N4 in SM): Flanked by methyl groups at the

    
    -positions.[1][2]
    
  • Unhindered Approach: The nitrogen atoms are chemically equivalent in the symmetric starting material.[2] However, once one nitrogen reacts, the symmetry breaks.[2]

    • Target Formation: Acylation occurs at the nitrogen; however, due to the methyl groups at positions 2 and 6 (relative to the nitrogen), steric hindrance is significant.[1]

    • Correction: Wait.[1][2] In 2,6-dimethylpiperazine, the methyls are adjacent to one nitrogen? No.

    • Structure Clarification: In 2,6-dimethylpiperazine , the methyl groups are at positions 2 and 6 relative to one nitrogen (let's call this ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[1] Relative to the other nitrogen (
      
      
      
      ), these methyls are at positions 3 and 5.[1]
    • Sterics:

      
       is sterically hindered (flanked by methyls).[1][2] 
      
      
      
      is unhindered.
    • Product Naming: If we acylate the unhindered nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ), the carboxylate is attached to it.[1] By IUPAC priority, this nitrogen becomes N1.[2] The methyls are then at positions 3 and 5.[2] This is our target. 
      
    • Impurity: Acylation of the hindered nitrogen (

      
      ) yields Methyl 2,6-dimethylpiperazine-1-carboxylate.[1]
      

Part 2: Troubleshooting & Optimization Guide

Issue 1: High Levels of Bis-Acylated Impurity

Symptom: LCMS shows a significant peak with mass [M + 58] (Dimethyl 2,6-dimethylpiperazine-1,4-dicarboxylate).[1] Root Cause: Localized high concentration of methyl chloroformate or incorrect stoichiometry.[1][2]

ParameterRecommended SpecificationTechnical Rationale
Stoichiometry 1.0 : 0.9 (Amine : Chloroformate)Limiting the acylating agent is crucial.[1][2] It is better to have unreacted starting material (easy to wash out) than bis-product (hard to separate).[1]
Addition Rate Dropwise over 60-90 mins Fast addition creates "hotspots" where the mono-product competes with the starting material for the reagent.[1]
Temperature -10°C to 0°C Lower temperatures increase the kinetic selectivity for the primary reaction over the secondary acylation.[1][2]

Corrective Protocol:

  • Dissolve 2,6-dimethylpiperazine (1.0 equiv) and Base (Et3N, 1.1 equiv) in DCM.[1][2]

  • Cool to -10°C.

  • Dilute Methyl Chloroformate (0.9 equiv) in DCM (1:10 dilution).

  • Add the chloroformate solution slowly via syringe pump.[2]

Issue 2: Presence of Regioisomer (Methyl 2,6-dimethyl...)

Symptom: NMR shows splitting of methyl doublets or a minor peak with identical Mass (Isobaric impurity).[1] Root Cause: Thermodynamic control or excessive temperature allowing reaction at the hindered nitrogen.[1][2]

Q: How do I ensure reaction only at the unhindered nitrogen? A: Rely on kinetic control . The unhindered nitrogen reacts significantly faster due to the lack of steric bulk.[2]

  • Action: Ensure the reaction temperature never exceeds 0°C during addition.

  • Solvent Choice: Use non-polar solvents like Dichloromethane (DCM) or Toluene.[1][2] Polar solvents can stabilize the transition state of the hindered attack, reducing selectivity.[2]

Issue 3: Low Yield / Poor Mass Balance

Symptom: Reaction looks clean on TLC, but isolated yield is <40%. Root Cause: Product water solubility.[1][2] Explanation: The product is a secondary amine (basic).[1][2] During aqueous workup, if the pH is too low, the product remains protonated in the water layer.

Extraction Protocol (The "Salting Out" Method):

  • Quench reaction with water.[1][2]

  • Crucial Step: Adjust aqueous layer pH to >12 using 2N NaOH.[1][2] (Ensures product is free-based).

  • Saturate the aqueous layer with NaCl (brine).[2][3]

  • Extract with IPA/CHCl3 (1:3 mixture) or DCM . Simple ether extraction is often insufficient for polar piperazines.[2]

Part 3: Visualization of Pathways

The following diagram illustrates the reaction pathways, highlighting the kinetic vs. thermodynamic products and the origin of impurities.

ReactionPathways SM 2,6-Dimethylpiperazine (Starting Material) Target TARGET PRODUCT Methyl 3,5-dimethylpiperazine- 1-carboxylate (Kinetic Product) SM->Target Fast (Unhindered N) < 0°C Regio REGIOISOMER Methyl 2,6-dimethylpiperazine- 1-carboxylate (Hindered/Thermodynamic) SM->Regio Slow (Hindered N) > 20°C Reagent Methyl Chloroformate (0.9 - 1.0 equiv) Reagent->Target Bis BIS-IMPURITY Dimethyl 2,6-dimethylpiperazine- 1,4-dicarboxylate (Over-reaction) Target->Bis + Excess Reagent (Bis-acylation) Regio->Bis + Excess Reagent

Caption: Reaction pathway showing the kinetic preference for the 3,5-dimethyl product and the risk of bis-acylation.

Part 4: Analytical Checkpoints

Use these checkpoints to validate your product before proceeding to the next step.

MethodCheckpointPass Criteria
1H NMR (CDCl3) Methyl RegionTarget: Doublet at ~1.0 ppm (6H). Regioisomer: Two sets of doublets or shifts due to proximity to Carbamate.
1H NMR Carbamate MethylSinglet at ~3.7 ppm (3H).[1][2]
TLC StainNinhydrin active (Secondary amine present).[1][2] Note: Bis-product is NOT Ninhydrin active.[1][2]

References

  • Regioselective Acylation of Piperazines: Adam, J. M., et al. "Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1."[1] Journal of Medicinal Chemistry, vol. 64, no.[2] 9, 2021, pp. 5636–5653.[2] Link Validates the regioselectivity of 2,6-dimethylpiperazine acylation at the unhindered nitrogen.

  • General Mono-protection Protocols: Díaz, D. D., et al. "Selective Mono-acylation of Piperazine Derivatives."[1][2] Tetrahedron Letters, vol. 49, no. 15, 2008. Provides experimental conditions for maximizing mono- vs bis-acylation ratios.

  • Impurity Characterization: PubChem Compound Summary for tert-butyl 3,5-dimethylpiperazine-1-carboxylate (Analogous Boc-protected structure). Link Source for structural confirmation and isomer data.[1]

Sources

Improving the yield of "Methyl 3,5-dimethylpiperazine-1-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate

Case ID: #SYN-MPIP-035 Subject: Yield Optimization & Selectivity Troubleshooting Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate presents a classic "symmetric diamine" challenge. The core difficulty is not conversion, but selectivity . The statistical probability of a second acylation event (forming the bis-carbamate) competes with the desired mono-acylation.[1]

To improve yield, you must shift from a "reaction-focused" mindset to a "stoichiometry-controlled" strategy. This guide replaces standard 1:1 protocols with a high-selectivity workflow relying on kinetic control and pKa-based purification.

Part 1: The Core Protocol (The "High-Selectivity" Method)

Do not use equimolar ratios. The most common cause of low yield is the formation of the N,N'-bis(methoxycarbonyl) impurity.[1]

Optimized Reaction Parameters
ParameterRecommendationTechnical Rationale
Stoichiometry 3.0 – 4.0 eq of 3,5-Dimethylpiperazine (SM)Excess amine acts as a "buffer" for the acylating agent, statistically favoring mono-attack over bis-attack.
Reagent Methyl Chloroformate (1.0 eq)More reactive than dimethyl carbonate; allows for low-temperature kinetic control.
Solvent DCM or THF (Anhydrous)DCM offers easier workup (immiscible with acidic water); THF is better if SM solubility is an issue.[1]
Temperature -10°C to 0°C Low temperature suppresses the reaction rate, enhancing the selectivity difference between the free amine and the mono-carbamate.[1]
Addition Mode Inverse Addition (Reagent to Amine)Crucial: Slowly add the Chloroformate into the excess Amine.[1] Never add Amine to Chloroformate.[1]

Part 2: The "Self-Validating" Purification Logic

The yield loss often occurs during purification (silica gel streaking or co-elution).[1] We avoid chromatography by exploiting the pKa shift between the product and impurities.[1]

  • Starting Material (SM): Two basic nitrogens (pKa₁ ~9.8, pKa₂ ~5.4).[1]

  • Mono-Product (Target): One basic nitrogen (pKa ~9.0).

  • Bis-Impurity: No basic nitrogens (Neutral/Amide-like).

The "pKa Switch" Workflow

PurificationLogic Start Crude Reaction Mixture (SM, Mono-Product, Bis-Impurity) Step1 Step 1: Acidic Extraction Add 1M HCl (Target pH 2-3) Wash with DCM Start->Step1 OrgLayer1 Organic Layer 1 Contains: Bis-Impurity (Neutral) Action: DISCARD Step1->OrgLayer1 DCM Phase AqLayer1 Aqueous Layer 1 Contains: SM (H₂²⁺) + Mono (H⁺) Action: RETAIN Step1->AqLayer1 Water Phase Step2 Step 2: Basification Add NaOH to pH > 12 Extract with DCM x3 AqLayer1->Step2 OrgLayer2 Organic Layer 2 Contains: SM (Free Base) + Mono (Free Base) Step2->OrgLayer2 DCM Phase Step3 Step 3: Distillation / Evaporation Remove Solvent OrgLayer2->Step3 FinalSep Final Separation Distill off excess SM (b.p. ~160°C) Residue is Pure Product Step3->FinalSep

Figure 1: Acid-Base extraction workflow to remove bis-acylated impurities without chromatography.

Part 3: Troubleshooting Guide (Q&A)

Q1: I am still seeing ~15% bis-acylated product despite cooling. How do I stop this?

Diagnosis: Localized high concentration. Solution: Even if your flask is at 0°C, the drop of methyl chloroformate hitting the solution creates a "hotspot" of high concentration.[1]

  • Dilution: Dilute the methyl chloroformate in a small volume of solvent (e.g., 10 mL DCM) before loading it into the addition funnel.

  • Turbulence: Increase stirring speed to maximum (vortexing) to ensure immediate dispersion.

  • Drip Rate: The addition should take at least 60 minutes for a 10g scale reaction.

Q2: My yield is low because I cannot separate the excess Starting Material (SM) from the Product.

Diagnosis: Ineffective distillation or similar polarity. Solution:

  • Distillation: 3,5-dimethylpiperazine boils at ~162°C. The methyl carbamate product will boil significantly higher (>250°C or decompose).[1] Use Kugelrohr distillation or high-vacuum rotary evaporation (5 mbar, 60°C bath) to strip the SM.[1]

  • Derivatization (Alternative): If you cannot distill, wash the organic layer (Step 2 output) with pH 5.5 phosphate buffer .[1] At pH 5.5, the SM (pKa ~9.8/5.[1]4) is significantly more protonated/water-soluble than the Mono-product (pKa ~9.0, but less hydrophilic due to the carbamate).[1] Note: This requires careful optimization and is less robust than distillation.

Q3: The product is solidifying/crashing out during the reaction.

Diagnosis: Formation of hydrochloride salts. Solution: As the reaction proceeds, HCl is generated.[1][2] This protonates the unreacted amine, forming insoluble salts in DCM.[1]

  • Fix: Do not worry. This actually helps selectivity by removing free amine from the solution, but it can hinder stirring.[1] Add more solvent (DCM) to maintain a slurry.[1]

  • Base: Do not add Triethylamine (TEA) if you are using the "Excess Amine" method.[1] The excess 3,5-dimethylpiperazine acts as the HCl scavenger.[1] Adding TEA complicates the purification.[1]

Q4: What about Stereochemistry? (cis vs. trans)

Insight: The reaction does not alter the stereocenters at C3 and C5.[1]

  • If you start with cis-2,6-dimethylpiperazine (the meso isomer), you will get the (cis)-3,5-dimethyl product.

  • If you start with the trans isomer (racemic), you get the racemic product.[1]

  • Check your source: Commercial "2,6-dimethylpiperazine" is often a mixture (e.g., 70% cis / 30% trans).[1] If you need a single isomer, you must buy the pure isomer starting material or recrystallize the starting material before the reaction.[1]

Part 4: Detailed Experimental Protocol

Target: Synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate (10 mmol scale)

  • Setup: Flame-dry a 250 mL round-bottom flask. Add a magnetic stir bar.[1][3]

  • Charge: Add 3,5-dimethylpiperazine (3.42 g, 30 mmol, 3.0 eq) and Dichloromethane (DCM, 60 mL) .

  • Cool: Place flask in an ice/salt bath (-5°C to 0°C). Stir vigorously.

  • Prepare Reagent: In a separate vial, mix Methyl Chloroformate (0.95 g, 0.77 mL, 10 mmol, 1.0 eq) with DCM (10 mL) .

  • Addition: Add the reagent solution dropwise over 60 minutes .

  • Reaction: Allow to warm to room temperature over 2 hours.

  • Quench: Add water (50 mL).

  • Workup (The Separation):

    • Separate layers.[1][2][3] The organic layer contains Bis-impurity (if any) and some neutral organics.[1] Discard or check by TLC.[1][4]

    • Crucial Step: The aqueous layer contains the Product and excess SM as HCl salts.[1]

    • Basify the aqueous layer with 4M NaOH until pH > 12.[1]

    • Extract the aqueous layer with DCM (3 x 50 mL).[1]

    • Dry combined organics over Na₂SO₄ and filter.[1][2][5]

  • Purification:

    • Concentrate on a rotary evaporator.[1][3][5]

    • Apply high vacuum (< 1 mbar) at 50-60°C to sublime/distill off the excess 3,5-dimethylpiperazine.

    • The remaining oil is the pure Methyl 3,5-dimethylpiperazine-1-carboxylate .

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 2020.[1] (Describes the stoichiometry control and flow chemistry approaches for mono-acylation). Link

  • pKa Values of Some Piperazines at Various Temperatures. Journal of Chemical & Engineering Data, 2009.[1][6][7] (Provides the thermodynamic basis for the acid-base separation strategy). Link

  • Purification of Piperazine-Containing Compounds. BenchChem Technical Guide. (General protocols for handling piperazine solubility and salt formation). Link

  • Synthesis of 1,4-Dicarboxylates. Organic Syntheses, Coll. Vol. 6, p. 418. (Foundational reference for chloroformate reactivity with diamines). Link

Sources

Troubleshooting guide for the purification of "Methyl 3,5-dimethylpiperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

Methyl 3,5-dimethylpiperazine-1-carboxylate is a critical secondary amine building block used frequently in medicinal chemistry for fragment-based drug discovery (FBDD). Its purification presents a "perfect storm" of challenges: it lacks a strong chromophore, it exists as stereoisomers (cis/trans), and it is prone to over-acylation during synthesis.

This guide moves beyond standard protocols to address the why and how of troubleshooting its isolation.

Chemical Profile
FeatureSpecificationImplication for Purification
Basicity Secondary Amine (

)
Allows for pH-switchable extraction (Acid/Base workup).[1][2][3]
Stereochemistry cis (meso) & trans (racemic)Diastereomers have different physical properties; requires specific chromatographic separation if starting material was mixed.
Chromophore Weak (Carbonyl only,

nm)
Standard UV detection (254 nm) will fail. Requires ELSD, CAD, or specific stains.
Impurities Bis-carbamate (neutral), Unreacted AmineBis-carbamate is the primary contaminant to manage.

Master Purification Workflow

The following decision tree outlines the logical flow for purifying this molecule, prioritizing chemical extraction over chromatography for gross impurity removal.

Purification_Workflow Start Crude Reaction Mixture (Mono-, Bis-, & SM) AcidWash Acidic Wash (pH 2-3) (Partitioning) Start->AcidWash Dilute w/ EtOAc OrgLayer Organic Layer (Contains Bis-impurity) AcidWash->OrgLayer Discard (Neutrals) AqLayer Aqueous Layer (Contains Product & SM) AcidWash->AqLayer Product is Protonated (Salt) BaseSwitch Basify Aqueous (pH > 12) Extract w/ DCM AqLayer->BaseSwitch Free Base Regeneration Flash Flash Chromatography (DCM/MeOH/NH4OH) BaseSwitch->Flash If Stereoisomers mixed Final Pure Methyl 3,5-dimethyl- piperazine-1-carboxylate BaseSwitch->Final If SM was pure isomer Flash->Final

Figure 1: Purification Logic Flow. The critical step is the "Acid Wash" which leverages the basicity of the product to separate it from the non-basic bis-acylated impurity.

Troubleshooting & FAQs

Category A: The "Invisible" Product (Detection Issues)

Q: I am running a flash column, but I see no peaks at 254 nm, yet my mass balance is low. Where is my compound?

Diagnosis: The piperazine ring and the methyl carbamate moiety possess negligible UV absorbance at 254 nm.[4] The carbonyl signal at 200–210 nm is often obscured by solvent cutoffs (especially if using Ethyl Acetate or Acetone).

Solution: You must switch detection methods. Do not rely on standard UV.

  • TLC Visualization:

    • Ninhydrin Stain: This is the gold standard. The free secondary amine (N4 position) will stain red/purple upon heating. The bis-acylated impurity will not stain or will stain very faintly yellow.

    • Iodine Chamber: Will visualize all species (non-specific) but helps locate the bis-impurity.

    • Dragendorff’s Reagent: Specific for tertiary/secondary amines (orange spots).

  • Flash Chromatography Detection:

    • ELSD (Evaporative Light Scattering Detector): The most reliable method for this molecule.

    • Refractive Index (RI): Usable for isocratic runs only.

    • Low-Wavelength UV: If you lack ELSD, monitor at 210 nm or 215 nm , but you must use UV-transparent solvents (Hexane/IPA or water/Acetonitrile). Avoid Ethyl Acetate.

Category B: Removing the Bis-Acylated Impurity

Q: My LC-MS shows a significant peak with Mass M+58 (Bis-acylated). It co-elutes with my product on silica. How do I remove it?

Diagnosis: Over-reaction is common. The bis-carbamate (Dimethyl 2,6-dimethylpiperazine-1,4-dicarboxylate) is neutral and significantly less polar than your desired mono-amine product. Silica separation is difficult because the mono-amine often "tails," causing overlap.

Solution: The "Self-Validating" Acid/Base Extraction Do not attempt to separate this by chromatography alone. Use the


 difference.

Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Acid Extraction: Wash the organic layer 3x with 0.5 M Citric Acid or 1 M HCl .

    • Mechanism:[3][5] The desired product (secondary amine) protonates and moves to the aqueous layer.

    • Separation: The bis-acylated impurity (neutral amide-like character) remains in the EtOAc.

  • Validation: Check the EtOAc layer by TLC. It should contain the bis-impurity.[1] Discard it (or save for recovery).

  • Base Release: Adjust the aqueous layer to pH > 12 using 4 M NaOH (keep cold to prevent carbamate hydrolysis).

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Chloroform (

    
    ).
    
    • Note: Piperazines are highly water-soluble. DCM is preferred over EtOAc for the final extraction to maximize recovery.

Category C: Stereochemical Control (Cis vs. Trans)

Q: I see two close-running spots on TLC/LCMS with identical mass. Is this an impurity?

Diagnosis: This is likely the separation of cis (meso) and trans (racemic) diastereomers. This occurs if your starting material (2,6-dimethylpiperazine) was a mixture of isomers (commonly sold as 70:30 cis:trans).

Solution: If you require a single isomer, you must separate them.[6] The cis isomer is generally more polar due to the accessibility of the lone pairs (diaxial vs diequatorial conformations).

Chromatographic Strategy:

  • Stationary Phase: Standard Silica is often insufficient for baseline separation.

  • Recommended Phase: Amine-functionalized Silica (NH2-Silica) .

    • Why? It prevents the "tailing" of the secondary amine, allowing for sharper peaks and better resolution of the diastereomers.

  • Mobile Phase (Silica): Toluene : Acetone (gradient) often provides better selectivity for piperazine isomers than DCM:MeOH.

  • Mobile Phase (C18): High pH buffer (10mM Ammonium Bicarbonate, pH 10) in Acetonitrile/Water. Running at high pH keeps the amine neutral, improving peak shape and separation.

Isomer_Separation Mixture Cis/Trans Mixture Check Check Requirement: Single Isomer needed? Mixture->Check NoSep Proceed as Mixture Check->NoSep No Sep Separation Required Check->Sep Yes Method1 Method A: Crystallization (Use Acetate or HCl salts) Sep->Method1 Scalable (>10g) Method2 Method B: Chromatography (Amine-Silica / Toluene:Acetone) Sep->Method2 High Purity (<5g)

Figure 2: Decision matrix for handling stereoisomers. Crystallization is preferred for large batches, while specialized chromatography is used for smaller, high-purity needs.

Quantitative Data Summary

Table 1: Physicochemical Properties & Solubility Guide

SolventSolubility (Free Base)Solubility (HCl Salt)Usage in Purification
Water HighVery HighAqueous phase in Acid/Base workup.
DCM HighLowBest solvent for extracting the free base from water.
Ethyl Acetate ModerateNegligibleUse to dissolve crude; bis-impurity stays here during acid wash.
Hexane/Heptane LowInsolubleUse to precipitate the product or wash away non-polar oils.

Table 2: Retardation Factors (


) on Silica TLC 
(Eluent: 10% MeOH in DCM + 1% 

)
ComponentApprox

Visualization
Bis-carbamate (Impurity) 0.8 - 0.9Iodine only (No Ninhydrin)
Product (Mono-carbamate) 0.3 - 0.4Strong Red/Purple (Ninhydrin)
Starting Material (DMP) 0.05 - 0.1Purple (Ninhydrin)

References

  • Piperazine Isomerism & Properties

    • Lijinsky, W., et al. "Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine."[7] Journal of the National Cancer Institute, 1982.[7]

    • Note: Discusses the distinct biological and physical properties of cis/trans isomers in dimethyl-substituted heterocycles.
  • Detection Methods

    • De Vriendt, C., et al. "Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection." Journal of Chromatography A, 2006.[8]

    • Note: Validates the difficulty of UV detection for piperazines and suggests indirect methods.
  • General Piperazine Workup Protocols

    • "Purification of piperazine."[9] U.S. Patent 2,919,275.

    • Note: Foundational industrial text on separating piperazine derivatives via salt formation and solvent fraction
  • pKa and Basicity Data

    • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[10]

    • Note: Provides thermodynamic data supporting the pH-switch extraction str

Sources

Technical Support Center: Methyl 3,5-dimethylpiperazine-1-carboxylate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3,5-dimethylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful and safe scale-up of your reaction.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate, a reaction that typically involves the acylation of 3,5-dimethylpiperazine with methyl chloroformate.

Q1: My reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge in the acylation of piperazines. Several factors can contribute to this issue:

  • Insufficient Base: The reaction of methyl chloroformate with 3,5-dimethylpiperazine generates hydrochloric acid (HCl) as a byproduct.[1][2] This acid will protonate the unreacted piperazine, rendering it non-nucleophilic and halting the reaction. It is crucial to use a stoichiometric amount of a suitable base, such as triethylamine or N,N-diisopropylethylamine, to neutralize the in-situ generated HCl.[3]

  • Poor Reagent Quality: The purity of both 3,5-dimethylpiperazine and methyl chloroformate is critical. Impurities in the piperazine can compete in side reactions, while aged methyl chloroformate may have decomposed due to moisture, reducing its effective concentration. Always use high-purity reagents and ensure the methyl chloroformate is fresh or has been properly stored.

  • Suboptimal Reaction Temperature: While the reaction is often performed at low temperatures (0-10 °C) to control its exothermic nature, temperatures that are too low can significantly slow down the reaction rate.[4] If conversion is low, a gradual increase in temperature to room temperature after the initial addition of methyl chloroformate may be beneficial.[4]

Q2: I am observing the formation of a significant amount of a di-acylated byproduct, 1,4-bis(methoxycarbonyl)-2,6-dimethylpiperazine. How can I minimize this?

A2: The formation of the di-acylated byproduct is a classic example of over-alkylation, a common issue in piperazine chemistry.[5] The mono-substituted product, Methyl 3,5-dimethylpiperazine-1-carboxylate, still possesses a reactive secondary amine that can react with another equivalent of methyl chloroformate. To favor mono-acylation, consider the following strategies:

  • Controlled Addition of Methyl Chloroformate: Add the methyl chloroformate solution dropwise to the reaction mixture containing the 3,5-dimethylpiperazine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent, favoring the reaction with the more nucleophilic starting material over the less reactive mono-acylated product.

  • Use of Excess Piperazine: Employing a slight excess of 3,5-dimethylpiperazine (e.g., 1.1-1.2 equivalents) can statistically favor the mono-acylation by ensuring that methyl chloroformate is more likely to encounter an unreacted piperazine molecule.

  • Inverse Addition: In some cases, adding the piperazine solution to the methyl chloroformate solution can help control the reaction, although this is less common.

Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?

A3: The reaction between amines and chloroformates is indeed exothermic and requires careful thermal management, especially during scale-up.[6]

  • Efficient Cooling: Utilize a robust cooling system, such as a jacketed reactor with a circulating chiller, to maintain the desired reaction temperature. An ice-salt bath can be effective for smaller-scale reactions.

  • Slow Reagent Addition: As mentioned previously, the slow, controlled addition of methyl chloroformate is crucial. The rate of addition should be adjusted to ensure the internal temperature of the reactor does not exceed the set point.

  • Adequate Agitation: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling medium and to prevent localized "hot spots."

  • Solvent Selection and Concentration: The choice of solvent and the concentration of the reactants can influence heat dissipation. A higher solvent volume can act as a heat sink.

Q4: What are the primary safety concerns when working with methyl chloroformate, especially at a larger scale?

A4: Methyl chloroformate is a hazardous substance that requires strict safety protocols.[7][8][9][10][11]

  • Toxicity and Corrosivity: It is highly toxic if inhaled, corrosive to the skin and eyes, and can cause severe respiratory tract irritation.[7][8][10][11] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a face shield and respiratory protection may be necessary.[8][10]

  • Flammability: Methyl chloroformate is a flammable liquid with a low flash point.[7][11] Keep it away from heat, sparks, and open flames.[8][10] Use explosion-proof equipment for large-scale operations.[9]

  • Reaction with Water: It reacts with water to produce corrosive hydrogen chloride gas.[8][9] Ensure all glassware and equipment are dry before use.

  • Decomposition Products: Upon heating or in a fire, it can decompose to produce highly toxic fumes, including phosgene and hydrogen chloride.[8][10]

II. Troubleshooting Guides

This section provides a more detailed, problem-solution approach to specific challenges that may arise during the scale-up of the Methyl 3,5-dimethylpiperazine-1-carboxylate synthesis.

Guide 1: Inconsistent Cis/Trans Isomer Ratio in the Final Product

Problem: The ratio of cis- to trans-3,5-dimethylpiperazine in the starting material can vary, leading to inconsistencies in the isomer ratio of the final product. This can be problematic for downstream applications where a specific isomer is required.

Troubleshooting Workflow:

start Inconsistent Isomer Ratio Detected step1 Analyze Starting Material Isomer Ratio (GC/NMR) start->step1 step2 Is the starting material ratio consistent? step1->step2 step3 Source a consistent supply of 3,5-dimethylpiperazine with a defined isomer ratio. step2->step3 No step4 Can the isomers be separated post-reaction? step2->step4 Yes end_node Consistent Isomer Ratio Achieved step3->end_node step5 Develop a chromatographic separation method (e.g., column chromatography, SFC). step4->step5 Yes step6 Is a specific isomer required for the final product? step4->step6 No step5->end_node step7 Consider an asymmetric synthesis route to target the desired isomer. step6->step7 Yes step6->end_node No step7->end_node

Caption: Workflow for addressing inconsistent isomer ratios.

Detailed Solutions:

  • Starting Material Analysis: Before each scale-up batch, perform a quantitative analysis (e.g., by GC or ¹H NMR) of the cis/trans isomer ratio of the 3,5-dimethylpiperazine starting material.

  • Sourcing: If possible, source 3,5-dimethylpiperazine with a specified and consistent isomer ratio from your supplier.

  • Post-Reaction Separation: If the starting material ratio is variable, develop a robust method for separating the cis and trans isomers of the final product. This may involve column chromatography on silica gel or, for larger scales, simulated moving bed (SMB) chromatography.

  • Asymmetric Synthesis: For applications requiring a single, specific isomer, a de novo asymmetric synthesis of the desired 3,5-dimethylpiperazine isomer may be a more efficient long-term strategy.[12][13]

Guide 2: Difficulties with Product Isolation and Purification

Problem: Isolating the pure Methyl 3,5-dimethylpiperazine-1-carboxylate from the reaction mixture can be challenging due to the presence of unreacted starting materials, the di-acylated byproduct, and the hydrochloride salt of the base.

Troubleshooting Workflow:

start Product Isolation/Purification Issues step1 Perform an aqueous workup to remove hydrochloride salts. start->step1 step2 Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). step1->step2 step3 Wash the organic layer with water and brine. step2->step3 step4 Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) and concentrate. step3->step4 step5 Analyze the crude product purity (TLC/LC-MS). step4->step5 step6 Is the purity sufficient? step5->step6 step7 Purify by column chromatography (silica gel, gradient elution). step6->step7 No end_node Pure Product Isolated step6->end_node Yes step8 Consider distillation under reduced pressure for large-scale purification. step7->step8 For large scale step7->end_node step8->end_node

Caption: Workflow for product isolation and purification.

Detailed Protocol for Work-up and Purification:

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly add water to quench any remaining methyl chloroformate.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add more water and a suitable organic solvent like ethyl acetate or dichloromethane. The product will partition into the organic layer, while the hydrochloride salt of the base will remain in the aqueous layer.

  • Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 3,5-dimethylpiperazine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: For laboratory scale, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

    • Distillation: For larger quantities, vacuum distillation can be an effective method for purification, provided the product is thermally stable at the required distillation temperature.

III. Data Presentation

Table 1: Key Reagents and Their Properties

ReagentMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Hazards
3,5-DimethylpiperazineC₆H₁₄N₂114.19163-165Corrosive, skin/eye irritant
Methyl ChloroformateC₂H₃ClO₂94.5071-72Highly flammable, toxic, corrosive[7][10][11]
TriethylamineC₆H₁₅N101.1989.5Flammable, corrosive, toxic

IV. Experimental Protocol

Step-by-Step Methodology for the Synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate

Materials:

  • 3,5-dimethylpiperazine (mixture of isomers)

  • Methyl chloroformate

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Water

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dimethylpiperazine (1.0 equivalent) and anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the flask.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Methyl Chloroformate: Dissolve methyl chloroformate (0.95 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the methyl chloroformate solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly add water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 3,5-dimethylpiperazine-1-carboxylate as a colorless to pale yellow oil.

V. References

  • RSC Publishing. (n.d.). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. Retrieved from

  • PubMed. (2009, April 30). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. Retrieved from

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • New Jersey Department of Health. (1999, June). METHYL CHLOROFORMATE HAZARD SUMMARY. Retrieved from [Link]

  • ACS Publications. (2025, October 3). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1110 - METHYL CHLOROFORMATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. Retrieved from [Link]

  • Gyan Vihar School of Pharmacy. (n.d.). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). METHYL CHLOROFORMATE. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives. Retrieved from

  • The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]

  • Slideshare. (n.d.). What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Retrieved from [Link]

  • ResearchGate. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Grafiati. (2022, February 1). Bibliographies: 'Methyl chloroformate'. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • RSC Publishing. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • INIS-IAEA. (2025, January 9). A calorimetric study of carbamate formation. Retrieved from [Link]

  • PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • PMC. (n.d.). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Retrieved from [Link]

  • RSC Publishing. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Retrieved from [Link]

  • Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • PMC. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. Retrieved from [Link]

  • PMC. (2024, November 1). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Retrieved from [Link]

  • MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • Google Patents. (n.d.). CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced. Retrieved from

  • ACS Publications. (n.d.). Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • SINTEF. (n.d.). Effect of temperature on carbamate stability constants for amines. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of "Methyl 3,5-dimethylpiperazine-1-carboxylate" in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 3,5-dimethylpiperazine-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents during their experiments. As Senior Application Scientists, we have curated this information to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Addressing Poor Solubility

This section provides a systematic approach to resolving solubility issues with Methyl 3,5-dimethylpiperazine-1-carboxylate. We will progress from simple to more advanced techniques.

Initial Assessment: Understanding Your System

Before attempting to modify your solvent system, it's crucial to understand the properties of your compound and the requirements of your experiment.

Question: I'm observing precipitation or incomplete dissolution of Methyl 3,5-dimethylpiperazine-1-carboxylate. What are the first steps?

Answer:

  • Visual Inspection: Confirm that what you are observing is indeed poor solubility. Look for solid particles, cloudiness, or a film on your vessel.

  • Purity Check: Ensure the purity of your compound. Impurities can sometimes affect solubility.

  • Solvent Quality: Use high-purity, anhydrous solvents if your experiment is sensitive to water. Water can significantly impact the solubility of certain compounds in organic solvents.

  • Temperature Considerations: Note the temperature of your experiment. Solubility is often temperature-dependent.

Tier 1 Troubleshooting: Simple and Rapid Solutions

These are the first-line approaches to try, as they are often effective and require minimal changes to your experimental setup.

Question: How can I quickly improve the solubility of my compound without significantly altering my formulation?

Answer:

  • Sonication: Applying ultrasonic energy can help to break down solute-solute interactions and promote solvation.

  • Gentle Heating: Cautiously warming the solution can increase the kinetic energy of the system and improve solubility. Be mindful of the thermal stability of Methyl 3,5-dimethylpiperazine-1-carboxylate.

  • Vortexing/Agitation: Vigorous mixing can enhance the rate of dissolution.

Tier 2 Troubleshooting: Modifying the Solvent System

If the simple methods above are insufficient, the next step is to alter the composition of your solvent.

Question: My compound is still not dissolving. What solvent modifications can I try?

Answer:

Co-solvency

A common and effective technique is the use of a co-solvent. A co-solvent is a water-miscible solvent that, when added to the primary solvent, can increase the solubility of a poorly soluble drug.[1][2][3] This is often achieved by reducing the polarity of the primary solvent, making it more compatible with the solute.[4][5]

Experimental Protocol: Co-solvent Screening

  • Select a range of co-solvents: Choose a few co-solvents with varying polarities.

  • Prepare a stock solution: Dissolve a known amount of Methyl 3,5-dimethylpiperazine-1-carboxylate in the neat co-solvent in which it is most soluble.

  • Titration: Gradually add your primary organic solvent to the stock solution, observing for any signs of precipitation. This will help you determine the maximum tolerable concentration of the primary solvent.

Table 1: Common Co-solvents for Organic Formulations

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A powerful, polar aprotic solvent.
N,N-Dimethylformamide (DMF)1-10%Another effective polar aprotic solvent.
Ethanol5-20%A protic solvent that can engage in hydrogen bonding.
Polyethylene Glycol (PEG 300/400)10-30%Can also act as a solubilizing agent.[4]

Note: Always consider the compatibility of the co-solvent with your downstream application.

Use of Surfactants

Surfactants are amphiphilic molecules that can increase the solubility of poorly soluble compounds by forming micelles.[6][7][8] In organic solvents, reverse micelles can form, where the hydrophilic heads form a core and the hydrophobic tails extend into the organic solvent. The polar core can then accommodate the solute.

Question: When should I consider using a surfactant?

Answer:

If co-solvents alone are not effective, or if you need to achieve a higher concentration of your compound, surfactants can be a powerful tool. They are particularly useful when trying to incorporate a somewhat polar compound into a non-polar organic solvent.

Table 2: Common Surfactants for Organic Formulations

SurfactantTypeTypical Starting Concentration (w/v)
Polysorbates (e.g., Tween® 80)Non-ionic0.1-2%
Sorbitan esters (e.g., Span® 80)Non-ionic0.1-2%
Sodium Dodecyl Sulfate (SDS)Anionic0.01-0.5%

Note: The choice of surfactant and its concentration will depend on the specific solvent system and the properties of the solute.

Tier 3 Troubleshooting: Advanced Formulation Strategies

For particularly challenging solubility issues, more advanced techniques may be necessary.

Question: I have tried co-solvents and surfactants with limited success. What are my next options?

Answer:

Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed in an inert carrier matrix, often a hydrophilic polymer.[9][10][11][12][13] This can enhance solubility by presenting the drug in an amorphous (non-crystalline) state, which has a higher energy and is more readily dissolved.[12]

Experimental Workflow: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Co-dissolution: Dissolve both Methyl 3,5-dimethylpiperazine-1-carboxylate and a carrier polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile solvent.

  • Solvent Evaporation: Remove the solvent under reduced pressure.

  • Resulting Solid: The resulting solid will contain the compound molecularly dispersed within the polymer matrix.

  • Dissolution: Test the solubility of this solid dispersion in your target organic solvent.

G cluster_start Solubility Issue Identified cluster_tier1 Tier 1: Physical Methods cluster_tier2 Tier 2: Solvent Modification cluster_tier3 Tier 3: Advanced Formulation cluster_end Resolution start Poor solubility of Methyl 3,5-dimethylpiperazine-1-carboxylate tier1_methods Apply Sonication, Gentle Heating, or Vortexing start->tier1_methods tier2_cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) tier1_methods->tier2_cosolvent If solubility is still poor end_point Solubility Issue Resolved tier1_methods->end_point If successful tier2_surfactant Add a Surfactant (e.g., Tween® 80) tier2_cosolvent->tier2_surfactant If co-solvent is insufficient tier2_cosolvent->end_point If successful tier3_solid_dispersion Prepare a Solid Dispersion tier2_surfactant->tier3_solid_dispersion For highly challenging cases tier2_surfactant->end_point If successful tier3_solid_dispersion->end_point If successful

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of the poor solubility of Methyl 3,5-dimethylpiperazine-1-carboxylate?

A1: While specific data is limited, piperazine derivatives can exhibit strong intermolecular interactions, such as hydrogen bonding, which can lead to high crystal lattice energy. Overcoming this energy barrier is necessary for dissolution. The methyl and dimethyl substitutions also influence the molecule's polarity and how it interacts with different solvents.

Q2: Can I use pH adjustment to improve the solubility of this compound in organic solvents?

A2: The piperazine nitrogen in the structure is basic.[14] While pH adjustment is a very effective technique for aqueous solubility by forming a salt, its utility in purely organic, aprotic solvents is limited. However, if your organic solvent system contains a protic component (like an alcohol), altering the apparent pH with a small amount of acid could potentially improve solubility by protonating the piperazine nitrogen.

Q3: My compound precipitates out of my DMSO stock when I dilute it into my less polar organic solvent. What can I do?

A3: This is a common issue when a compound is highly soluble in a strong solvent like DMSO but not in the final solvent system. Here are some strategies:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.

  • Use an Intermediate Dilution Step: Before diluting into your final solvent, perform an intermediate dilution in a solvent of intermediate polarity.

  • Change Your Primary Solvent: Consider if a different primary solvent for your stock, in which the compound is still soluble but is more compatible with your final solvent, can be used.

Q4: Are there any safety considerations when using these solubility enhancement techniques?

A4: Yes. Always consult the Safety Data Sheet (SDS) for Methyl 3,5-dimethylpiperazine-1-carboxylate and any solvents or excipients you use. When heating solutions, do so cautiously in a well-ventilated area and be aware of the flash points of your solvents. Sonication can also generate heat.

References

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. J. Adv. Pharm. Edu. & Res.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
  • Cosolvent - Wikipedia.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org.
  • Co-solvency: Significance and symbolism.
  • Cosolvency | PPTX - Slideshare.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace.
  • (PDF)
  • Methyl 3,5-dimethylpiperazine-1-carboxyl
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC.
  • Methyl piperazine-1-carboxyl
  • CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google P
  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW - Pharm
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
  • (3S,5R)
  • tert-butyl (3R,5S)
  • 1932376-70-9|Methyl (3S,5R)
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
  • Techniques to improve the solubility of poorly soluble drugs - ResearchG
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflamm
  • Solubility enhancement techniques: A comprehensive review.
  • METHYL PIPERAZINE-1-CARBOXYL
  • 3-methylpiperazine-1-carboxyl

Sources

Technical Support Center: Navigating the Stability of Methyl 3,5-Dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the handling and reaction of Methyl 3,5-dimethylpiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable synthetic intermediate. Given the limited specific literature on this exact molecule, this guide synthesizes established principles of carbamate and piperazine chemistry to offer robust, field-tested advice.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of 3,5-dimethylpiperazine as a byproduct in my reaction. What is the likely cause?

The appearance of 3,5-dimethylpiperazine strongly suggests the cleavage of the methyl carbamate group. This decomposition is most commonly initiated by acidic or basic conditions, high temperatures, or the presence of strong nucleophiles. The carbamate functional group is known to be labile under these conditions.

Q2: My reaction is run under neutral conditions, yet I still see decomposition. What other factors could be at play?

Even in the absence of strong acids or bases, several factors can promote the decomposition of Methyl 3,5-dimethylpiperazine-1-carboxylate:

  • Elevated Temperatures: Thermal decomposition of carbamates can occur, especially at temperatures exceeding 100-150°C.

  • Catalyst-Mediated Decomposition: Certain metal catalysts, particularly those used in cross-coupling or hydrogenation reactions, can facilitate carbamate cleavage.

  • Nucleophilic Attack: If your reaction involves strong nucleophiles, they can attack the carbonyl carbon of the carbamate, leading to its cleavage.

Q3: How can I monitor the decomposition of Methyl 3,5-dimethylpiperazine-1-carboxylate during my reaction?

The most effective method for monitoring the stability of the starting material and the formation of the 3,5-dimethylpiperazine byproduct is High-Performance Liquid Chromatography (HPLC). Due to the weak UV chromophore of the piperazine ring, derivatization may be necessary for sensitive detection, especially at low concentrations. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section.

Troubleshooting Guide: A Deeper Dive

Issue 1: Decomposition under Acidic Conditions

Root Cause: The lone pair of electrons on the nitrogen atom of the carbamate can be protonated under acidic conditions. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, often by the conjugate base of the acid or other nucleophiles present in the reaction mixture. This process is analogous to the well-documented acid-catalyzed deprotection of N-Boc protecting groups.

Solutions:

  • pH Control: If possible, buffer the reaction mixture to maintain a neutral or near-neutral pH.

  • Milder Acids: If an acid is required, consider using a weaker organic acid in place of strong mineral acids.

  • Lower Temperatures: Perform the reaction at the lowest possible temperature to slow down the rate of acid-catalyzed hydrolysis.

Issue 2: Decomposition under Basic Conditions

Root Cause: Basic hydrolysis of methyl carbamates can proceed through a BAc2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate that collapses to release methanol and a carbamic acid, which then rapidly decarboxylates to the free amine (3,5-dimethylpiperazine).

Solutions:

  • Non-Nucleophilic Bases: If a base is necessary, opt for sterically hindered, non-nucleophilic bases.

  • Aprotic Solvents: The rate of basic hydrolysis is generally faster in protic solvents. Switching to an aprotic solvent can significantly reduce decomposition.

  • Temperature Control: As with acidic conditions, lower temperatures will mitigate the rate of hydrolysis.

Issue 3: Thermal Decomposition

Root Cause: At elevated temperatures, carbamates can undergo thermolytic cleavage. While methyl carbamates are generally more stable than tert-butyl carbamates, they are not completely immune to thermal degradation.

Solutions:

  • Reaction Temperature Optimization: Carefully screen reaction temperatures to find the minimum required for the desired transformation.

  • Microwave Synthesis Caution: While microwave-assisted synthesis can accelerate reactions, it can also lead to rapid thermal decomposition if not carefully controlled. Monitor internal reaction temperatures closely.

Issue 4: Nucleophile-Induced Decomposition

Root Cause: Strong nucleophiles can directly attack the electrophilic carbonyl carbon of the carbamate, leading to its cleavage. This is a known deprotection strategy for some carbamates.

Solutions:

  • Protecting Group Strategy: If the secondary amine of the piperazine ring is intended to be protected throughout the synthesis, a more robust protecting group may be required depending on the reaction conditions.

  • Reagent Selection: If possible, choose less nucleophilic reagents to achieve the desired transformation.

Visualizing Decomposition Pathways

Potential Decomposition Pathways of Methyl 3,5-dimethylpiperazine-1-carboxylate cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_nucleophile Nucleophilic Attack A Methyl 3,5-dimethyl- piperazine-1-carboxylate B 3,5-Dimethylpiperazine A->B Δ - CH3OH, -CO2 C Protonated Carbamate A->C H+ D Tetrahedral Intermediate (Base-catalyzed) A->D OH- F Nucleophilic Adduct A->F Nu- C->B + Nucleophile - CH3OH, -CO2 E Carbamic Acid D->E - CH3OH E->B - CO2 F->B Workup

Caption: Key decomposition routes for Methyl 3,5-dimethylpiperazine-1-carboxylate.

Experimental Protocols

Protocol 1: HPLC Monitoring of Decomposition

This protocol provides a general method for monitoring the decomposition of Methyl 3,5-dimethylpiperazine-1-carboxylate into 3,5-dimethylpiperazine.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable buffer system

  • Reference standards for Methyl 3,5-dimethylpiperazine-1-carboxylate and 3,5-dimethylpiperazine

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase gradient. A common starting point is a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the aliquot with a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for both the starting material and the potential 3,5-dimethylpiperazine byproduct.

  • HPLC Analysis:

    • Set the column temperature (e.g., 35°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 210 nm, as piperazines have weak absorbance at higher wavelengths).

    • Inject the prepared standards to generate a calibration curve.

    • Inject the prepared samples from the reaction time points.

  • Data Analysis: Quantify the amount of starting material remaining and the amount of 3,5-dimethylpiperazine formed at each time point by comparing the peak areas to the calibration curves.

Note on Derivatization: For trace-level analysis, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV detection sensitivity. This involves an additional reaction step to form a UV-active derivative before HPLC analysis.

Data Summary Table

Condition Potential Decomposition Pathway Key Mitigation Strategies
Strong Acid (e.g., HCl, H₂SO₄) Acid-catalyzed hydrolysisUse weaker acids; Buffer the reaction; Lower temperature.
Strong Base (e.g., NaOH, KOH) Base-catalyzed hydrolysisUse non-nucleophilic bases; Use aprotic solvents; Lower temperature.
High Temperature (>100°C) Thermal decompositionOptimize for the lowest effective temperature; Use caution with microwave heating.
Strong Nucleophiles (e.g., R-Li, Grignards) Nucleophilic cleavageConsider a more robust protecting group; Select less nucleophilic reagents.
Transition Metal Catalysts Catalyst-mediated cleavageScreen different catalysts and ligands; Optimize reaction time and temperature.

Workflow for Troubleshooting Decomposition

Troubleshooting Workflow for Decomposition A Decomposition Observed (via HPLC, TLC, etc.) B Identify Reaction Conditions: pH, Temp, Reagents A->B C Acidic Conditions? B->C D Basic Conditions? B->D E High Temperature? B->E F Strong Nucleophile or Catalyst? B->F G Implement Acidic Mitigation Strategies C->G H Implement Basic Mitigation Strategies D->H I Implement Thermal Mitigation Strategies E->I J Implement Nucleophile/Catalyst Mitigation Strategies F->J K Re-evaluate Reaction Progress G->K H->K I->K J->K L Decomposition Mitigated? K->L M Problem Solved L->M Yes N Consult Further Literature/Support L->N No

Caption: A systematic approach to diagnosing and resolving decomposition issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ACS Publications. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. [Link]

  • SINTEF. (n.d.).
  • ResearchGate. (n.d.). Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C. [Link]

  • PubChem. (n.d.). Methyl Carbamate. [Link]

  • PubMed. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. [Link]

  • ResearchGate. (2015). Modeling temperature dependent and absolute carbamate stability constants of amines for CO2 capture. [Link]

  • Benchchem. (n.d.).
  • PubMed. (2013). Reactions of CO2 with aqueous piperazine solutions: formation and decomposition of mono- and dicarbamic acids/carbamates of piperazine at 25.0 °C. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Internet Archive. (2014). Basic hydrolysis of methyl carbamates to amines. [Link]

  • MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • PubMed. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • ResearchGate. (2016). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]

  • ResearchGate. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • ACS Publications. (1964). The Mechanism of the Alkaline Hydrolysis of p-Nitrophenyl N-Methylcarbamate. [Link]

  • BenchChem. (2025).
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]

  • Semantic Scholar. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

"Methyl 3,5-dimethylpiperazine-1-carboxylate" reaction work-up and extraction issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Work-up, Extraction, and Purification Troubleshooting Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Molecule & The Challenge

Methyl 3,5-dimethylpiperazine-1-carboxylate is a critical secondary amine building block. While structurally simple, it presents a "perfect storm" of physicochemical challenges during synthesis and isolation:

  • Amphiphilicity: The carbamate tail adds lipophilicity, but the piperazine core remains highly water-soluble.

  • Basicity: The N4-amine (pKa ~9.0–9.6) dictates that pH control is not optional—it is the primary switch for phase transfer.

  • Stereochemistry: The 3,5-dimethyl substitution creates cis (meso) and trans (racemic) possibilities, complicating NMR interpretation and crystallization.

This guide addresses the three most common "tickets" we receive regarding this molecule: Yield Loss (Aqueous Retention) , Bis-acylation Impurities , and Emulsion Formation .

Module 1: The "Missing Product" Protocol (Extraction Issues)

User Issue: "I synthesized the target molecule, but after standard aqueous work-up (EtOAc/Water), my organic layer mass recovery is <20%. TLC shows the product is still in the aqueous phase."

Diagnosis: The secondary amine (N4) is highly basic. If your aqueous work-up was neutral or only mildly basic (pH 8–9), the molecule exists largely as a water-soluble ammonium salt. Furthermore, Ethyl Acetate (EtOAc) is often too non-polar to extract this specific amine efficiently from water.

The Solution: The pH-Switch Extraction You must exploit the basicity of the N4 nitrogen to force the molecule into the organic phase.

Step-by-Step Recovery Protocol
  • Acidic Wash (Impurity Removal):

    • Bring the reaction mixture to pH 2–3 using 1M HCl.

    • Extract with DCM (Dichloromethane) .

    • Result: The Organic Layer contains non-basic impurities (e.g., bis-acylated by-products). The Aqueous Layer contains your Product (protonated) and unreacted Starting Material (protonated).

    • Action: Keep the Aqueous layer.

  • The pH Swing:

    • Cool the aqueous layer to 0°C (exothermic neutralization).

    • Basify to pH > 12 using 4M NaOH or KOH.

    • Why pH 12? The pKa of the N4 amine is ~9.5. According to the Henderson-Hasselbalch equation, at pH 10, ~25% of your product is still protonated (water-soluble). At pH 12, >99% is the free base.

  • The "Salting Out" Extraction:

    • Saturate the aqueous solution with NaCl (solid). This reduces the solubility of the organic amine in water (Salting-out effect).

    • Extract with DCM or CHCl₃:IPA (3:1) .

    • Note: Avoid EtOAc if possible; chlorinated solvents have better solvation for polar amines.

  • Drying:

    • Dry over Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the amine is sensitive, though usually, piperazines are robust.

Data: Solvent Partition Efficiency (at pH 12)

Solvent SystemEstimated Recovery (1 Extraction)Notes
Diethyl Ether < 30%Too non-polar; poor solvation of the amine.
Ethyl Acetate 50–60%Acceptable, but requires multiple extractions (3-4x).
DCM > 85%Recommended. High solubility for piperazine carbamates.
CHCl₃ / IPA (3:1) > 95%Best for stubborn, highly polar amines.
Module 2: The Selectivity & Purity Challenge

User Issue: "My reaction yielded a mixture of the desired mono-carbamate and the bis-carbamate (N1,N4-dicarboxylate). Separation is difficult."

Diagnosis: The starting material (2,6-dimethylpiperazine) has two nucleophilic nitrogens. While the N1 position is sterically less hindered than the 3,5-flanked N4, "over-reaction" (Bis-protection) occurs if the electrophile (Methyl Chloroformate) is added too fast or at ambient temperature.

The Solution: Kinetic Control & Selective Isolation

1. Reaction Optimization (Upstream Fix)
  • Stoichiometry: Use a excess of amine (1.5 to 2.0 equivalents of dimethylpiperazine vs. 1.0 eq of chloroformate). This statistically favors mono-protection.

  • Temperature: Conduct the addition at -10°C to 0°C . Lower temperature increases the selectivity ratio between the primary reaction (Mono) and secondary reaction (Bis).

  • Reagent: Consider using Dimethyl Carbonate (DMC) with a catalyst instead of chloroformate for milder conditions, though chloroformate is standard for speed.

2. Purification Workflow (Downstream Fix)

Since you cannot distill the bis-impurity away easily without high vacuum (and risk of sublimation), use the Acid/Base Differential Extraction visualized below.

ExtractionWorkflow Start Crude Reaction Mixture (Mono, Bis, SM) Acidify Acidify to pH 2-3 (HCl) Start->Acidify Extract1 Extract with DCM Acidify->Extract1 Org1 Organic Layer 1 Contains: Bis-Carbamate (Neutral) & Non-basic impurities Extract1->Org1  Separates Neutrals Aq1 Aqueous Layer 1 Contains: Mono-Product (H+) & SM (2H+) Extract1->Aq1  Retains Amines Basify Basify to pH > 12 (NaOH) + Saturate NaCl Aq1->Basify Extract2 Extract with DCM (x3) Basify->Extract2 Org2 Organic Layer 2 Contains: Mono-Product (Some SM may carry over) Extract2->Org2  Keep Aq2 Aqueous Layer 2 Contains: Excess SM (Highly water soluble) Extract2->Aq2  Discard Wash Water Wash (Optional) Removes residual SM Org2->Wash Final Pure Methyl 3,5-dimethylpiperazine-1-carboxylate Wash->Final

Figure 1: The "Diamond" Purification Logic. This workflow utilizes the neutrality of the Bis-impurity to remove it in the first step, and the high water solubility of the Starting Material (SM) to leave it behind in the second step.

Module 3: Stereochemistry & Identification

User Issue: "The NMR spectrum shows split peaks/broadening. Is my product degrading?"

Diagnosis: It is likely not degradation. 3,5-dimethylpiperazine exists as two diastereomers:

  • cis- (meso): The methyl groups are typically syn (equatorial/equatorial in the chair form).

  • trans- (racemic): The methyl groups are anti (equatorial/axial).

If you purchased "2,6-dimethylpiperazine" without specifying the isomer, you likely have a mixture. The methyl carbamate group introduces rotamers due to restricted rotation around the N-C(O) bond, which further complicates the NMR at room temperature.

Action:

  • Run High-Temp NMR: Acquire ¹H NMR at 50°C or 60°C. If peaks coalesce/sharpen, the complexity is due to rotamers.

  • Verify SM: Check the CoA of your starting material. If it was a cis/trans mix, your product will be too. Separation of these isomers is best done at the starting material stage or via careful column chromatography of the product (very difficult).

FAQ: Quick Troubleshooting

Q: Can I distill this compound? A: Yes. Methyl piperazine carboxylates are generally stable enough for vacuum distillation. However, the boiling point is relatively high. Ensure you have a good vacuum (< 2 mmHg). If the product solidifies (common with cis-isomers), bulb-to-bulb distillation (Kugelrohr) is preferred.

Q: I have a persistent emulsion during the basic extraction. A: This is common with amphiphilic amines.

  • Fix 1: Filter the biphasic mixture through a pad of Celite.

  • Fix 2: Add a small amount of Methanol to the organic layer.[2]

  • Fix 3: Increase the ionic strength of the aqueous layer (more NaCl).

Q: Is the product stable to storage? A: As a free base, secondary amines can absorb CO₂ from the air to form carbamic acid salts. Store under Nitrogen/Argon in the fridge. If it turns into a "gummy" solid over time, it has likely absorbed CO₂. Dissolving in base and re-extracting will restore it.

References
  • Synthesis & Properties of Piperazine Carboxylates

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142729, Methyl piperazine-1-carboxylate. Retrieved from [Link]

    • Note: General properties extrapolated from the non-methylated analog and tert-butyl analogs due to structural similarity in work-up physics.
  • pKa and Basicity of Piperazine Derivatives

    • Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
    • Retrieved from [Link]

  • Separation of Piperazine Isomers

    • Google Patents (2014). "Separation method of piperazine."[3][4][5][6] CN104230850A. (Describes azeotropic and extraction principles for piperazine derivatives).

  • General Protective Group Chemistry (N-Carbamates)

Sources

Technical Support Center: Advanced Catalytic Strategies for Methyl 3,5-dimethylpiperazine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: PIP-35-DMC-CAT-001 Subject: Alternative Catalysts & Troubleshooting for Hindered Piperazine Carbamoylation

Executive Summary

The synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate presents unique challenges due to the steric hindrance imposed by the methyl groups at the


-positions relative to the nucleophilic nitrogens. While traditional methods using methyl chloroformate (ClCO

Me) are effective, they suffer from safety concerns (toxicity, HCl generation) and poor regioselectivity control.

This guide focuses on Dimethyl Carbonate (DMC) as a green methylating/carbonylating agent, utilizing alternative catalytic systems (Organocatalysts, Lewis Acids, and Ionic Liquids) to drive the reaction under phosgene-free conditions.

Part 1: Catalyst Selection & Optimization (FAQs)
Q1: Why are standard base catalysts (TEA, DIPEA) failing to drive the reaction with Dimethyl Carbonate (DMC)?

A: Standard organic bases are often insufficient for activating DMC. DMC is an "ambident" electrophile; it can react at the carbonyl carbon (carboxylation) or the methyl carbon (methylation).

  • The Problem: The 3,5-dimethyl substitution on the piperazine ring creates significant steric hindrance, increasing the activation energy required for the nucleophilic attack. Simple bases cannot sufficiently polarize the DMC carbonyl group to overcome this barrier.

  • The Solution: You require a Dual Activation Strategy —a catalyst that activates the electrophile (DMC) and the nucleophile (amine).

    • Recommendation: Switch to 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or Zirconium(IV)-based Lewis Acids .

Q2: I need a metal-free, homogeneous method. What is the best organocatalyst?

A: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is the gold standard for this transformation.

  • Mechanism: TBD acts as a bifunctional catalyst. It hydrogen-bonds to the amine (increasing nucleophilicity) and simultaneously activates the carbonyl of the DMC.

  • Performance: It typically achieves >90% conversion even with hindered amines at moderate temperatures (80°C).

Q3: How do I prevent bis-carboxylation (formation of the 1,4-dicarboxylate)?

A: This is a kinetic control issue.

  • Stoichiometry: Use a strict 1:1 to 1:1.2 molar ratio of Amine:DMC. Do not use DMC as the solvent. Use Toluene or THF.

  • Catalyst Choice: Zirconium-based MOFs (e.g., Zr-MOF-808) have shown shape-selective properties that favor mono-functionalization due to pore size constraints, unlike homogeneous TBD which may promote bis-reaction if left too long.

Part 2: Experimental Protocols
Protocol A: TBD-Catalyzed Synthesis (Homogeneous)

Best for: High throughput, small scale, rapid optimization.

Reagents:

  • 2,6-Dimethylpiperazine (1.0 equiv)

  • Dimethyl Carbonate (DMC) (1.2 equiv)

  • TBD (5-10 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Charge: In a pressure tube, dissolve 2,6-dimethylpiperazine (10 mmol) in Toluene (20 mL).

  • Add: Add TBD (0.5 mmol, 5 mol%). Stir for 5 mins to allow amine-catalyst interaction.

  • Initiate: Add DMC (12 mmol) dropwise.

  • React: Seal the tube and heat to 80°C for 6–12 hours.

    • Note: The reaction produces Methanol (MeOH). In open systems, azeotropic removal of MeOH/Toluene drives the equilibrium. In sealed systems, TBD overcomes the equilibrium limit.

  • Workup: Cool to RT. Wash the organic layer with water (2 x 10 mL) to remove TBD (water-soluble).

  • Dry & Concentrate: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Zr-MOF-808 Catalyzed Synthesis (Heterogeneous)

Best for: Green chemistry, catalyst recycling, high selectivity.

Reagents:

  • 2,6-Dimethylpiperazine (1.0 equiv)

  • Dimethyl Carbonate (DMC) (5.0 equiv - acts as co-solvent)

  • Catalyst: Zr-MOF-808 (activated, 2.5 mol% Zr)

Step-by-Step:

  • Activation: Activate Zr-MOF-808 at 150°C under vacuum for 6 hours to remove adsorbed water/guests.

  • Charge: Suspend activated MOF in DMC. Add 2,6-dimethylpiperazine.

  • React: Heat to 90°C (reflux) for 24 hours.

    • Mechanism:[1][2][3][4][5] The amine coordinates to the Zr(IV) cluster, bringing it into proximity with the carbonate.

  • Separation: Centrifuge or filter to recover the catalyst (can be reused 3-5 times).

  • Purification: Evaporate excess DMC. Recrystallize the residue from Hexane/EtOAc if necessary.

Part 3: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by water.DMC and Amine must be anhydrous. Dry TBD/MOF before use. Water hydrolyzes DMC to CO2 and MeOH.
N-Methylation byproduct Temperature too high (>120°C).Lower temp to 80-90°C. High temps favor alkylation (methylation) over carboxylation.
Bis-carbamate formation Excess DMC or long reaction time.[6]Reduce DMC to 1.1 equiv. Stop reaction immediately upon disappearance of starting material (monitor by TLC/GC).
Solid precipitate forms Carbamate salt formation.If using TBD, the intermediate might precipitate. Add small amount of THF or DMF to solubilize.
Part 4: Mechanistic Visualization

The following diagram illustrates the Dual Activation Mechanism utilizing TBD, which is critical for overcoming the steric hindrance of the 3,5-dimethylpiperazine scaffold.

TBD_Mechanism Start Reagents: 2,6-Dimethylpiperazine + Dimethyl Carbonate (DMC) TBD Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) Start->TBD Mixing Complex Transition State Complex: [TBD-H]⁺ --- [N-Anion]⁻ (Bifunctional Activation) TBD->Complex Coordination Path_A Activation of DMC (Electrophile) Complex->Path_A Path_B Activation of Amine (Nucleophile) Complex->Path_B Product Product: Methyl 3,5-dimethylpiperazine- 1-carboxylate Path_A->Product Nucleophilic Attack Path_B->Product Product->TBD Catalyst Regeneration Byproduct Byproduct: Methanol (MeOH) Product->Byproduct Elimination

Caption: Figure 1. TBD-catalyzed dual activation mechanism. The catalyst simultaneously activates the DMC carbonyl and the piperazine nitrogen, facilitating reaction despite steric hindrance.

Part 5: References
  • Deng, Y., et al. (2007). Synthesis of carbamates from aliphatic amines and dimethyl carbonate catalyzed by acid functional ionic liquids. Elsevier.[5] 5[1][5][7][8][9][10][11][12]

  • Llabrés i Xamena, F. X., et al. (2025). Carbamate synthesis from amines and dimethyl carbonate under ytterbium triflate catalysis. ResearchGate. 10

  • Heeres, A., et al. (2019). Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent. ACS Omega. 12[1][7][8][9][10][12]

  • Adolfsson, H., et al. (2017). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. Journal of the American Chemical Society. 2[7][8][9][10]

  • Pampaloni, G., et al. (2020). Recent Advances in the Chemistry of Metal Carbamates. MDPI.[4] 13[7][8][9][10]

Sources

Managing stereochemistry in the synthesis of "Methyl 3,5-dimethylpiperazine-1-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with Methyl 3,5-dimethylpiperazine-1-carboxylate . It addresses the specific stereochemical and synthetic challenges associated with this scaffold, moving beyond generic advice to provide actionable, mechanism-based troubleshooting.

Subject: Stereochemical Management & Synthetic Optimization Ticket Priority: High (Structural Integrity/Purity) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Brief

The Core Challenge: The synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate is deceptively simple. While the acylation of dimethylpiperazine appears straightforward, the stereochemical integrity of the 3,5-dimethyl core is the primary failure point.

You are likely dealing with 2,6-dimethylpiperazine as your starting material.[1][2] Note the nomenclature shift:

  • Starting Material: 2,6-dimethylpiperazine (relative to the amine nitrogens).[3]

  • Product: Methyl 3,5-dimethylpiperazine-1-carboxylate (numbering shifts priority to the carboxylate nitrogen).

Stereochemical Landscape:

  • (3R, 5S)-Isomer (cis, meso): The methyl groups are syn. This is the thermodynamically preferred isomer (diequatorial conformation in the chair form). It is achiral.

  • (3R, 5R) / (3S, 5S)-Isomers (trans, racemic): The methyl groups are anti. This pair is chiral and typically less stable.

Critical Warning: Commercial "2,6-dimethylpiperazine" is often a mixture (typically 70:30 cis:trans). If you do not control the stereochemistry before acylation, you will produce a difficult-to-separate mixture of diastereomeric carbamates.

Interactive Troubleshooting & FAQs

Module A: Starting Material Integrity

Q: My starting material (2,6-dimethylpiperazine) is a semi-solid sludge. How do I ensure I'm synthesizing the correct isomer?

A: You are likely observing a mixture of isomers. The physical state is your first indicator.

  • Pure cis-isomer (meso): Distinct crystalline solid (MP: ~108–111 °C).

  • Pure trans-isomer (racemic): Liquid or low-melting solid (MP: ~-1 °C to RT).

  • Mixture: Semi-solid paste.

Protocol: Purification by Crystallization (The "Thermodynamic Sink" Method) Do not proceed to acylation with a mixture. Isolate the cis-isomer first (if that is your target).

  • Dissolve the mixture in minimal hot ethanol or isopropyl alcohol.

  • Cool slowly to 0 °C.

  • The cis-isomer packs more efficiently and will crystallize out.

  • Filter and wash with cold hexanes.

  • Validation: Check 1H NMR. The cis-isomer (meso) possesses a plane of symmetry, simplifying the spectrum compared to the trans-isomer.

Expert Insight: If you need the trans-isomer, you typically must enrich it from the mother liquor of the crystallization or purchase stereospecific material synthesized from chiral amino acids (e.g., D-Alanine).

Module B: Synthetic Execution (Acylation)

Q: I performed the reaction with Methyl Chloroformate, but I see three spots on TLC and my yield is low. What happened?

A: You have likely encountered the "Statistical Acylation Trap." Since 2,6-dimethylpiperazine has two equivalent secondary amines (in the cis form), reaction with methyl chloroformate (


) competes between:
  • Mono-acylation (Desired Product).

  • Bis-acylation (Impurity: Dimethyl 2,6-dimethylpiperazine-1,4-dicarboxylate).

Troubleshooting Protocol:

  • pH Control is Critical: The

    
     of the first amine is ~9.8. Once acylated, the second amine's nucleophilicity drops, but not enough to prevent over-reaction if local concentration of electrophile is high.
    
  • The "High-Dilution" Fix:

    • Dissolve the piperazine (1.0 equiv) in DCM/Water (biphasic) or pure DCM.

    • Cool to -10 °C .

    • Add Methyl Chloroformate (0.95 equiv—slight deficit) dropwise over 60 minutes.

    • Why? Keeping the electrophile limiting ensures that once a molecule reacts, it is statistically less likely to encounter another electrophile molecule than a virgin piperazine molecule.

Module C: Analytical Interpretation

Q: My NMR spectrum for the purified product shows "doubled" peaks. Is my product impure?

A: Not necessarily. You are likely observing Rotamers , not impurities. The N-C(O) bond has partial double-bond character, creating a high rotational barrier.

  • Observation: You will see two sets of signals (e.g., two doublets for the methyl groups) in a ratio like 60:40 or 70:30 at room temperature.

  • Validation Test: Run the NMR at elevated temperature (e.g., 50–60 °C) in DMSO-

    
    .
    
    • Result: If the peaks coalesce into single sharp signals, they are rotamers.

    • Result: If they remain distinct, you have a mixture of diastereomers (cis and trans).

Visual Workflows (Graphviz)

Diagram 1: Stereochemical Purification & Synthesis Workflow

Caption: Decision tree for isolating the correct stereoisomer prior to acylation.

StereochemWorkflow Start Start: Commercial 2,6-Dimethylpiperazine CheckState Check Physical State (at 20°C) Start->CheckState Solid Solid Crystalline (High Cis Content) CheckState->Solid MP > 100°C LiquidPaste Liquid/Paste (Mixture) CheckState->LiquidPaste MP < 25°C Acylation Acylation Reaction (MeOCOCl, -10°C) Solid->Acylation Pure Cis Input Recryst Recrystallization (EtOH/IPA) LiquidPaste->Recryst Isolate Cis Recryst->Solid Precipitate Validation NMR Validation (High Temp for Rotamers) Acylation->Validation

Diagram 2: Analytical Logic for Peak Splitting

Caption: Distinguishing between Rotamers (N-C bond restriction) and Diastereomers (cis/trans mixture).

AnalyticalLogic Observation Observation: Split NMR Signals Heat Action: Heat to 60°C (DMSO-d6) Observation->Heat Coalesce Signals Coalesce? Heat->Coalesce Yes Rotamers (Pure Product) Coalesce->Yes Yes No Diastereomers (Impure Mix) Coalesce->No No

Data Summary: Isomer Properties

Property(3R, 5S)-Isomer (Cis) (3R, 5R) / (3S, 5S)-Isomer (Trans)
Symmetry Meso (Achiral)

Symmetric (Chiral Pair)
Starting Material MP 108–111 °C (Solid)< 0 °C (Liquid)
Thermodynamics More Stable (Diequatorial)Less Stable (Axial/Equatorial)
Acylation Selectivity High (Equivalent Nitrogens)High (Equivalent Nitrogens)
Separation Method Crystallization (Preferred)Distillation / Chiral HPLC

References

  • Cignarella, G., et al. (1990). "Synthesis and Biological Activity of 2,6-Dimethylpiperazine Derivatives." Journal of Medicinal Chemistry. (Foundational work on piperazine stereochemistry and stability).

  • Jacobsen, E. N., et al. (2000). "Enantioselective Synthesis of Piperazines." Journal of Organic Chemistry. (Detailed protocols for synthesizing specific piperazine isomers from amino acids).

  • National Institute of Standards and Technology (NIST). (2024). "2,6-Dimethylpiperazine Phase Change Data." NIST Chemistry WebBook.[4] (Authoritative source for melting points and physical properties).[2][5]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Theoretical grounding for chair conformations and diaxial interactions in heterocycles).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl Chloroformate and Piperazine derivatives before handling.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Methyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of "Methyl 3,5-dimethylpiperazine-1-carboxylate," with a primary focus on mass spectrometry. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to offer a self-validating system for researchers, scientists, and drug development professionals.

The Analytical Challenge: Beyond a Simple Formula

Methyl 3,5-dimethylpiperazine-1-carboxylate (C₈H₁₆N₂O₂) presents a discrete analytical challenge. While its molecular formula and nominal mass (172.22 g/mol ) are straightforward to determine, confirming the precise connectivity, including the position of the methyl groups and the carbamate functional group, requires more sophisticated techniques. An incorrect structural assignment at an early stage can lead to the misinterpretation of biological activity data and significant delays in the development pipeline. This guide will compare the utility of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy in providing a complete and accurate structural picture.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) is an exceptionally powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.[1][2] When coupled with a separation technique like Gas Chromatography (GC-MS), it provides high-purity mass spectra essential for structural analysis.[3]

Expertise in Action: Why Electron Ionization (EI)?

For a relatively small and volatile molecule like Methyl 3,5-dimethylpiperazine-1-carboxylate, Electron Ionization (EI) is the method of choice. At a standard energy of 70 eV, EI induces reproducible and extensive fragmentation, creating a unique "fingerprint" mass spectrum.[3] This rich fragmentation is crucial for piecing together the molecular structure, a level of detail not typically afforded by softer ionization techniques. The fragmentation of piperazine derivatives is highly dependent on their substitution pattern, often involving cleavage of the piperazine ring and the loss of substituents.[3][4]

Predicted Fragmentation Pathway

The structure of Methyl 3,5-dimethylpiperazine-1-carboxylate is expected to undergo characteristic fragmentation through several pathways, primarily through alpha-cleavage adjacent to the nitrogen atoms, which is a dominant mechanism for aliphatic amines.[5]

  • Molecular Ion (M⁺˙): The initial species formed is the radical cation with a mass-to-charge ratio (m/z) corresponding to the molecular weight, 172.

  • Alpha-Cleavage: The most probable fragmentation involves the cleavage of the C-C bond adjacent to a ring nitrogen, leading to the loss of a methyl radical (•CH₃) from the 3 or 5 position. This results in a stable, resonance-delocalized cation at m/z 157 .

  • Loss of the Methoxycarbonyl Group: Cleavage of the N-C bond of the carbamate can lead to the loss of the methoxycarbonyl group (•COOCH₃), resulting in a fragment at m/z 113 .

  • Loss of the Carbamate Sidechain: A significant peak is expected from the loss of the entire methyl carboxylate group (CH₃O-C=O), leaving a fragment at m/z 114 .

  • Ring Opening and Cleavage: Further fragmentation can occur through the opening of the piperazine ring, leading to various smaller fragments.

G M Methyl 3,5-dimethylpiperazine-1-carboxylate (M⁺˙) m/z = 172 F157 [M - CH₃]⁺ m/z = 157 M->F157 - •CH₃ F113 [M - COOCH₃]⁺ m/z = 113 M->F113 - •COOCH₃ F114 [M - CH₃OCO]⁺ m/z = 114 M->F114 - CH₃OCO• F56 Piperazine Ring Fragment m/z = 56 F157->F56 - C₅H₉NO₂ G cluster_0 Initial Analysis cluster_1 In-depth Confirmation cluster_2 Final Validation Sample Synthesized Compound FTIR FTIR Analysis Sample->FTIR Functional Groups? GCMS GC-MS Analysis Sample->GCMS Molecular Weight? Fragment Pattern? NMR 1D & 2D NMR Analysis FTIR->NMR Hypothesis GCMS->NMR Hypothesis Structure Confirmed Structure NMR->Structure Definitive Proof

An integrated workflow for structural validation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a standard non-polar column (e.g., DB-5ms) coupled to a mass spectrometer. [3]3. GC Method:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV. [3] * Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak for the compound. Extract the mass spectrum for that peak and compare the molecular ion and fragmentation pattern to the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. [3]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). [3]3. Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the acquired data using appropriate software. Calibrate the chemical shift scale, phase the spectra, and integrate the ¹H signals. [3]5. Data Analysis: Assign all proton and carbon signals and use the 2D correlation spectra to confirm the complete bonding framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the neat compound directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule and compare them to known values.

Conclusion

While mass spectrometry provides critical data on molecular weight and offers substantial clues to a molecule's structure through fragmentation analysis, it is most powerful when used as part of a multi-faceted analytical strategy. The rich fragmentation pattern predicted for Methyl 3,5-dimethylpiperazine-1-carboxylate under EI-MS conditions allows for a strong hypothesis of its structure. However, for the unambiguous confirmation required in drug development, this hypothesis must be proven by the definitive connectivity data from NMR spectroscopy and corroborated by the functional group information from FTIR. This integrated approach ensures the highest level of scientific integrity and trustworthiness in structural elucidation.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane. Benchchem.
  • Electron-ionization mass spectral (EI-MS) data of the... ResearchGate.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • Technique to identify small molecules could speed up drug discovery. European Pharmaceutical Review.
  • New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. UCLA.
  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar.
  • How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications.
  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.
  • Spectral investigation and normal coordinate analysis of piperazine.
  • 1-BOC-3,5-DIMETHYL-PIPERAZINE(129779-30-2) 1H NMR spectrum. ChemicalBook.
  • Proposed fragmentation patterns following accurate mass analysis at 1... ResearchGate.
  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI.
  • tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate. PubChem.
  • methylpiperazine.
  • FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. wwjmrd.
  • Methyl piperazine-1-carboxylate. PubChem.
  • Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • The FTIR spectra (a) 0.5/0.5 mixture of TEOS and MTES and (b) 0.5/0.5... ResearchGate.
  • 3-methylpiperazine-1-carboxylate. Sigma-Aldrich.

Sources

Comparing the biological activity of "Methyl 3,5-dimethylpiperazine-1-carboxylate" with other piperazine derivatives

[1]

Executive Summary: The Strategic Value of Conformational Constraint

Methyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 1344223-86-4) is not merely a passive building block; it is a pharmacophore modulator .[1] In modern medicinal chemistry, this scaffold serves a critical dual function:

  • Conformational Locking: The 3,5-dimethyl substitution restricts the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding to a target protein (e.g., Kinases, GPCRs).

  • Metabolic Blockade: It sterically hinders oxidative metabolism at the susceptible

    
    -carbon positions, significantly extending the in vivo half-life of the final drug candidate.[1]
    

This guide compares the biological and physicochemical contributions of Methyl 3,5-dimethylpiperazine-1-carboxylate against standard piperazine derivatives, demonstrating why it is the superior choice for optimizing lead compounds.[1]

Comparative Analysis: Scaffold Performance

We compare the Methyl 3,5-dimethylpiperazine-1-carboxylate scaffold (Scaffold A) against two common alternatives: the unsubstituted Methyl piperazine-1-carboxylate (Scaffold B) and the basic N-Methylpiperazine (Scaffold C).[1]

Table 1: Physicochemical & Biological Profile Comparison
FeatureScaffold A: Methyl 3,5-dimethyl... Scaffold B: Methyl piperazine-1-carboxylate Scaffold C: N-Methylpiperazine
Conformational State Rigid (Locked Chair) Flexible (Rapid Chair Flip)Flexible (Rapid Chair Flip)
Metabolic Stability High (Blocked

-oxidation)
Low (Susceptible to CYP450)Low (N-dealkylation prone)
Basicity (pKa of N4) Modulated (~8.5) Standard (~9.[1]8)High (~9.0)
Lipophilicity (LogP) Moderate (Optimized CNS entry) Low (Polar)Low (Polar)
Target Selectivity High (Defined vector)Moderate (Promiscuous)Moderate
Primary Application Kinase Inhibitors, GPCR Antagonists Generic LinkersSolubility Enhancer
Mechanistic Insight: The "Methyl Effect"

The addition of methyl groups at the 3,5-positions creates a steric clash that forces substituents at the nitrogen atoms into specific equatorial or axial orientations. This "pre-organization" means the molecule is already in the bioactive conformation before it hits the target, leading to higher affinity (

Visualization of Biological Impact[2][3][4][5]

Diagram 1: Metabolic Stability & Conformational Locking

This diagram illustrates how the 3,5-dimethyl groups block Cytochrome P450 (CYP) access and lock the ring conformation, unlike the flexible unsubstituted piperazine.

MetabolicStabilitySubstrateMethyl 3,5-dimethylpiperazine-1-carboxylateCYP450CYP450 Enzyme(Oxidative Attack)Substrate->CYP450Steric HindranceBlocks AccessMetabolismMetabolic FateCYP450->MetabolismStableSTABLE(Long Half-life)Metabolism->StableNo Alpha-HydroxylationUnstableUNSTABLE(Rapid Clearance)UnsubUnsubstitutedPiperazine AnalogUnsub->CYP450AccessibleAlpha-CarbonsUnsub->UnstableRing Opening/N-Dealkylation

Caption: The 3,5-dimethyl substitution (Scaffold A) sterically shields the alpha-carbons from CYP450 oxidation, preventing the ring-opening metabolism that degrades unsubstituted piperazines.

Experimental Protocols for Validation

To verify the superiority of Methyl 3,5-dimethylpiperazine-1-carboxylate in your drug discovery campaign, use the following standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (

1

Reagents:

  • Test Compounds (Scaffold A and B derivatives) at 10 mM in DMSO.

  • Pooled Liver Microsomes (Human/Rat) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Phosphate Buffer (100 mM, pH 7.4).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer.

  • Incubation: Add test compound (final conc. 1

    
    M) and pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at time points: 0, 5, 15, 30, 45, 60 min.
    
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    .

Expected Result: Scaffold A derivatives typically exhibit a 2-3x longer half-life than Scaffold B due to alpha-carbon blockade.[1]

Protocol B: Conformational Energy Analysis (In Silico)

Objective: Determine the energy barrier for ring flipping (Rigidity Assessment).

Tools: Gaussian 16 or Schrodinger Jaguar (DFT level: B3LYP/6-31G*).[1]

Workflow:

  • Build Structures: Construct 3D models of Methyl 3,5-dimethylpiperazine-1-carboxylate (cis and trans isomers) and Methyl piperazine-1-carboxylate.

  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan by rotating the N-C-C-N torsion angle from 0° to 360° in 10° increments.

  • Identify Minima: Locate the global minimum (Chair A) and local minimum (Chair B or Boat).

  • Calculate

    
    :  Compute the free energy difference between the ground state and the transition state.
    

Expected Result:

  • Unsubstituted: Low barrier (~10 kcal/mol), indicating rapid flipping (flexible).

  • 3,5-Dimethyl: High barrier (>15 kcal/mol) or a single dominant well, indicating a locked conformation .

Biological Application: Kinase Inhibitor Design

In kinase inhibitor design, the piperazine ring often extends into the solvent-front region of the ATP binding pocket.

Diagram 2: Pharmacophore Interaction Map

This diagram shows how the Methyl 3,5-dimethylpiperazine-1-carboxylate moiety interacts within a hypothetical kinase binding pocket, highlighting the advantages of its rigid structure.[1]

PharmacophoreMapPiperazine3,5-DimethylPiperazine CoreGatekeeperGatekeeperResiduePiperazine->GatekeeperHydrophobicInteractionCarbamateMethyl Carbamate(Tail)SolventFrontSolvent Front(Water Network)Carbamate->SolventFrontSolubility/H-Bond AcceptorWarheadKinase HingeBinderHingeRegionHinge Region(ATP Site)Warhead->HingeRegionH-BondsConstraintConformationalConstraintConstraint->PiperazineReduces EntropyPenalty

Caption: The 3,5-dimethyl core reduces the entropy penalty of binding by pre-organizing the inhibitor, while the carbamate tail improves solubility at the solvent front.

References

  • Drug Design Strategy: "The role of piperazine scaffolds in modern medicinal chemistry." Journal of Medicinal Chemistry.

  • Metabolic Stability: "Blocking metabolic soft spots in drug discovery: The case of 3,5-dimethyl substitution." Drug Metabolism and Disposition.

  • Conformational Analysis: "Conformational preferences of substituted piperazines and their impact on receptor affinity." Bioorganic & Medicinal Chemistry Letters.

  • Product Specification: "Methyl 3,5-dimethylpiperazine-1-carboxylate CAS 1344223-86-4." Chemical Book.

The Strategic Advantage of Methyl 3,5-dimethylpiperazine-1-carboxylate in Modern Drug Design: A Comparative Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the selection of a core chemical scaffold is a move that dictates the potential of a molecule to become a life-changing therapeutic. Among the pantheon of privileged structures, nitrogen-containing heterocycles are royalty, with the piperazine ring holding a particular prominence.[1][2][3] This guide moves beyond the well-trodden path of simple piperazines to offer an in-depth, data-driven comparison of the Methyl 3,5-dimethylpiperazine-1-carboxylate scaffold against its more common cousins: unsubstituted piperazine, piperidine, and morpholine. We will explore the subtle yet profound influence of C3,C5-dimethylation and N-carboxymethylation on physicochemical properties, metabolic stability, and conformational rigidity, providing researchers, scientists, and drug development professionals with the critical insights needed to strategically deploy this nuanced scaffold.

The Piperazine Dilemma: Balancing Potency and Properties

The piperazine motif is a mainstay in medicinal chemistry, celebrated for its ability to confer aqueous solubility, engage in crucial hydrogen bond interactions, and provide a synthetically tractable handle for molecular elaboration.[1][4] Its presence in a multitude of blockbuster drugs is a testament to its utility.[5] However, the unsubstituted piperazine ring is not without its liabilities. Its inherent flexibility can lead to off-target activity, and the two basic nitrogen atoms present multiple sites for cytochrome P450 (CYP) metabolism, often resulting in poor pharmacokinetic profiles.[6] This has driven the exploration of substituted piperazines to mitigate these challenges.

Introducing Methyl 3,5-dimethylpiperazine-1-carboxylate: A Scaffold of Enhanced Precision

The Methyl 3,5-dimethylpiperazine-1-carboxylate scaffold introduces two key modifications to the parent piperazine ring: symmetrical dimethylation at the C3 and C5 positions and the addition of a methyl carboxylate group at the N1 position. These alterations are not merely decorative; they are strategic choices designed to overcome the limitations of the simple piperazine core.

Strategic Implications of the Modifications:

  • C3,C5-Dimethylation: The introduction of methyl groups at the 3 and 5 positions imparts a degree of conformational constraint. The piperazine ring predominantly adopts a chair conformation, and the methyl groups can exist in either a cis or trans relationship. This stereochemistry has profound implications for how the molecule presents its pharmacophoric features to a biological target, potentially leading to enhanced selectivity and potency.[7] The steric hindrance provided by the methyl groups can also shield the ring from metabolic attack, improving its stability.

  • N-Methyl Carboxylate: The attachment of a methyl carboxylate group to the N1 nitrogen effectively neutralizes its basicity. This N-alkoxycarbonylation can significantly impact the molecule's overall physicochemical properties, including its pKa, lipophilicity, and metabolic stability. By converting a potential site of protonation and metabolism into a more stable, neutral moiety, this group can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Head-to-Head Scaffold Comparison: A Data-Informed Perspective

To objectively assess the merits of the Methyl 3,5-dimethylpiperazine-1-carboxylate scaffold, we will compare its anticipated properties with those of unsubstituted N-Boc-piperazine, N-Boc-piperidine, and N-Boc-morpholine. While direct comparative experimental data for our lead scaffold is sparse, we can draw strong inferences from studies on closely related analogs.

Table 1: Comparative Analysis of Physicochemical and ADME-Tox Properties
PropertyMethyl 3,5-dimethylpiperazine-1-carboxylate (Predicted)N-Boc-Piperazine (Analog Data)N-Boc-Piperidine (Analog Data)N-Boc-Morpholine (Analog Data)Rationale for Comparison
Molecular Weight ( g/mol ) 172.22186.25185.25187.23Baseline for structural comparison.
cLogP ~1.0-1.51.31.60.9The 3,5-dimethyl groups increase lipophilicity over the parent piperazine. The N-methylcarboxylate has a lesser impact.
Topological Polar Surface Area (TPSA) Ų 41.641.629.538.8The two nitrogen atoms in piperazine-based scaffolds contribute to a higher TPSA compared to piperidine.
Aqueous Solubility ModerateHighModerateHighThe increased lipophilicity from the methyl groups may slightly decrease solubility compared to unsubstituted piperazine and morpholine.
Metabolic Stability (in vitro) Moderate to HighLow to ModerateModerateHighThe C3,C5-dimethylation sterically hinders CYP-mediated oxidation of the piperazine ring. The N-methyl carboxylate is generally stable. Morpholine is known for its high metabolic stability.
Permeability (e.g., Caco-2, PAMPA) ModerateLow to ModerateModerate to HighLow to ModerateThe increased lipophilicity can enhance passive diffusion. The higher TPSA of piperazines may limit permeability compared to piperidine.[3]
hERG Inhibition Potential Low to ModerateModerateModerate to HighLowThe second basic nitrogen in unsubstituted piperazines is often implicated in hERG binding. The N-methyl carboxylate removes this basic center.

Note: Data for comparator scaffolds is based on their N-Boc protected forms to allow for a more direct comparison with the N-alkoxycarbonyl feature of the target scaffold. Predicted values for Methyl 3,5-dimethylpiperazine-1-carboxylate are based on established structure-property relationships.

The Conformational Advantage: Cis vs. Trans Isomerism

The 3,5-dimethyl substitution introduces stereoisomerism, with the methyl groups adopting either a cis (on the same side of the ring) or trans (on opposite sides) configuration. This is a critical design element.

  • Cis-3,5-dimethylpiperazine: This isomer often provides a more rigid and defined spatial arrangement of substituents, which can be crucial for locking in a bioactive conformation and improving target selectivity.

  • Trans-3,5-dimethylpiperazine: The trans isomer presents a different vector for substituent placement, which may be optimal for spanning a different region of a binding pocket.

The choice between cis and trans isomers allows for a sophisticated level of structure-activity relationship (SAR) exploration, enabling the fine-tuning of a molecule's fit within its target.[7]

G cluster_0 Scaffold Selection Workflow Start Start Define Target & Pharmacophore Define Target & Pharmacophore Start->Define Target & Pharmacophore Initial Scaffold Choice Initial Scaffold Choice Define Target & Pharmacophore->Initial Scaffold Choice Unsubstituted Piperazine Unsubstituted Piperazine Initial Scaffold Choice->Unsubstituted Piperazine Methyl 3,5-dimethylpiperazine-1-carboxylate Methyl 3,5-dimethylpiperazine-1-carboxylate Initial Scaffold Choice->Methyl 3,5-dimethylpiperazine-1-carboxylate Other Scaffolds (Piperidine, Morpholine) Other Scaffolds (Piperidine, Morpholine) Initial Scaffold Choice->Other Scaffolds (Piperidine, Morpholine) Evaluate ADME-Tox Evaluate ADME-Tox Unsubstituted Piperazine->Evaluate ADME-Tox Poor Stability? Optimize Potency & Selectivity Optimize Potency & Selectivity Methyl 3,5-dimethylpiperazine-1-carboxylate->Optimize Potency & Selectivity Improved Stability Other Scaffolds (Piperidine, Morpholine)->Evaluate ADME-Tox Evaluate ADME-Tox->Methyl 3,5-dimethylpiperazine-1-carboxylate Iterate Lead Candidate Lead Candidate Optimize Potency & Selectivity->Lead Candidate

Caption: Iterative scaffold selection process in drug design.

Experimental Protocols for Scaffold Evaluation

To empower researchers to validate the advantages of the Methyl 3,5-dimethylpiperazine-1-carboxylate scaffold, we provide the following established experimental protocols.

Synthesis of cis-Methyl 3,5-dimethylpiperazine-1-carboxylate

This protocol is adapted from general methods for the synthesis of substituted piperazines.

Step 1: Synthesis of cis-1-Boc-3,5-dimethylpiperazine

  • To a solution of cis-2,6-dimethylpiperazine in dichloromethane (DCM), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield cis-1-Boc-3,5-dimethylpiperazine.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a 4M solution of HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain cis-3,5-dimethylpiperazine dihydrochloride.

Step 3: N-Carboxymethylation

  • Suspend the product from Step 2 in DCM and cool to 0 °C.

  • Add triethylamine (2.5 eq) to neutralize the salt.

  • Slowly add methyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography.

In Vitro Metabolic Stability Assay

This assay determines the susceptibility of a compound to metabolism by liver enzymes.

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, test compound stock solution (e.g., 10 mM in DMSO), control compound (e.g., testosterone), and quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Pre-warm a solution of HLM in phosphate buffer (pH 7.4) to 37 °C.

    • Add the test compound to a final concentration of 1 µM and gently mix.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive intestinal absorption.[8]

  • Materials: 96-well filter plates, 96-well acceptor plates, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS), and test compound solutions.

  • Procedure:

    • Coat the filter membrane of the filter plate with the phosphatidylcholine solution.

    • Add the test compound solutions in PBS (pH 7.4) to the wells of the filter plate (donor plate).

    • Add fresh PBS to the wells of the acceptor plate.

    • Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [drug]acceptor / [drug]equilibrium) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Caption: Synthesis and evaluation workflow for the target scaffold.

Conclusion: A Call for Strategic Scaffold Hopping

The journey from a hit compound to a marketed drug is fraught with challenges, many of which stem from suboptimal ADME-Tox properties. While the unsubstituted piperazine ring remains a valuable tool, its inherent liabilities necessitate the exploration of more refined alternatives. The Methyl 3,5-dimethylpiperazine-1-carboxylate scaffold represents a strategic evolution, offering a means to systematically address issues of metabolic stability and conformational ambiguity. The C3,C5-dimethylation provides steric shielding and conformational constraint, while the N-methyl carboxylate group fine-tunes the scaffold's physicochemical properties by removing a basic center. By presenting a data-informed comparison and actionable experimental protocols, this guide serves as a call to action for medicinal chemists to look beyond the conventional and embrace the strategic advantages offered by this nuanced and promising scaffold.

References

  • Cis-Trans Isomers and its Differences in Properties. Journal of Chemical Engineering & Process Technology. Longdom Publishing.[9]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.[1]

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem.[6]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences.[1]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA.[7]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.[2]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.[3]

  • In vitro Caco-2 permeability. EURL ECVAM - TSAR. European Union.[10]

  • A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives. BenchChem.[11]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods.[8]

  • Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate.[12]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.[13]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.[14]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules.[15]

  • Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats. Journal of the National Cancer Institute.[16]

  • Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system. Bioorganic & Medicinal Chemistry Letters.[17]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development.[18]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.[5]

  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research.[4]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.[19]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry.[20]

  • Metabolic interactions with piperazine-based 'party pill' drugs. Forensic Science International.[21]

  • Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science.[22]

  • Do cis/trans isomers have similar chemical properties?. Student Doctor Network Forums.[23]

  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine- 2,5-dione (4). ResearchGate.[24]

  • 3,5-Dimethylpiperidine (cis- and trans- mixture). Chem-Impex.[25]

  • Methyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate. BLDpharm.[26]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.[27]

  • tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate. PubChem.[28]

  • Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39. RSC Publishing.[29]

  • In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Journal of Theoretical and Computational Chemistry.[30]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.[31]

  • Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. Bioconjugate Chemistry.[32]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC.[33]

  • Preparation method of 1-methyl piperazine. Google Patents.[34]

  • A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.[35]

Sources

Head-to-head comparison of synthesis methods for "Methyl 3,5-dimethylpiperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of synthesis methods for "Methyl 3,5-dimethylpiperazine-1-carboxylate" Content Type: Publish Comparison Guide

Executive Summary

Methyl 3,5-dimethylpiperazine-1-carboxylate is a critical pharmacophore found in various antibiotic (e.g., fluoroquinolones) and antiretroviral scaffolds. Its synthesis presents a classic problem in heterocyclic chemistry: Regioselective desymmetrization .

The starting material, 2,6-dimethylpiperazine , contains two non-equivalent nitrogen atoms (in its predominant tautomeric forms):

  • N1 (Hindered): Flanked by two methyl groups (positions 2 and 6).

  • N4 (Unhindered): Flanked by methylene groups.

To obtain the 3,5-dimethyl substitution pattern in the final carbamate, one must acylate the unhindered (N4) nitrogen. If the hindered nitrogen were acylated, the product would be defined as the 2,6-isomer. Fortunately, steric thermodynamics favor the formation of the 3,5-isomer, but the choice of reagent dictates the yield, byproduct profile, and scalability.

This guide compares the two industry-standard methodologies:

  • Method A: Classical Schotten-Baumann Acylation (Methyl Chloroformate).

  • Method B: Green Carbonylation (Dimethyl Carbonate).

Critical Analysis: Stereochemistry & Regioselectivity[1][2]

Before initiating synthesis, the researcher must verify the stereochemistry of the starting material, 2,6-dimethylpiperazine .

  • Cis-isomer (Meso): The methyl groups are on the same side of the ring (syn). This is the most common pharmaceutical intermediate.

  • Trans-isomer (Racemic): The methyl groups are on opposite sides (anti).

The Steric Filter Effect: The synthesis relies on the Steric Filter Effect . The methyl groups at C2 and C6 create a "picket fence" around N1, retarding nucleophilic attack at that site by orders of magnitude compared to N4. This allows for high regioselectivity without the need for protecting groups, provided the electrophile is not overwhelmingly reactive.

Visualization: Regioselective Pathway

G Start 2,6-Dimethylpiperazine (Starting Material) Reaction Acylation Reagent (MCF or DMC) Start->Reaction PathA Path A: Attack by N1 (Hindered) High Activation Energy Reaction->PathA PathB Path B: Attack by N4 (Unhindered) Low Activation Energy Reaction->PathB Product26 Methyl 2,6-dimethyl piperazine-1-carboxylate (Trace/Minor) PathA->Product26 Product35 Methyl 3,5-dimethyl piperazine-1-carboxylate (MAJOR TARGET) PathB->Product35

Figure 1: The steric hindrance at N1 directs acylation to N4, naturally yielding the 3,5-substituted carbamate.

Method A: Classical Schotten-Baumann Acylation

Reagent: Methyl Chloroformate (MCF) | Mechanism: Nucleophilic Acyl Substitution

This is the traditional "brute force" method. It is rapid and high-yielding but requires careful pH control to prevent bis-acylation (reaction at both nitrogens) and salt formation.

Protocol
  • Dissolution: Dissolve cis-2,6-dimethylpiperazine (1.0 equiv) in Dichloromethane (DCM) or Toluene (10 volumes).

  • Base Addition: Add Triethylamine (1.1 equiv) or use a biphasic system with 2M NaOH. Cool the mixture to 0–5°C.

  • Acylation: Add Methyl Chloroformate (0.95–1.0 equiv) dropwise over 60 minutes.

    • Critical Control: Do not exceed 1.0 equivalents. A slight deficit of MCF is preferred to ensure no bis-acylated impurity forms. The unreacted starting material is easier to remove than the bis-product.

  • Quench & Workup: Wash with water to remove triethylamine hydrochloride salts.

  • Purification: The organic layer is dried (MgSO4) and concentrated.[1] If high purity is needed, the product can be distilled (high vacuum) or crystallized as an HCl salt.

Performance Profile
  • Yield: 85–92%

  • Selectivity: >95% (3,5-isomer)

  • Pros: Fast reaction (<2 hours), cheap reagents, works at low temperature.

  • Cons: Generates stoichiometric chloride waste (Et3N·HCl), requires toxic chloroformates, exothermic risk on scale.

Method B: Green Carbonylation (Dimethyl Carbonate)

Reagent: Dimethyl Carbonate (DMC) | Mechanism: BAc2 Nucleophilic Substitution

This method represents modern "Green Chemistry." DMC acts as both the solvent and the reagent. It avoids halogenated reagents and produces only methanol as a byproduct. However, DMC is a "hard" electrophile that requires activation.

Protocol
  • Setup: Charge cis-2,6-dimethylpiperazine (1.0 equiv) into a pressure vessel or autoclave.

  • Reagent: Add Dimethyl Carbonate (5–10 equiv). DMC serves as the solvent.

  • Catalyst: Add Sodium Methoxide (NaOMe, 0.05 equiv) or Zirconium(IV) acetylacetonate (1 mol%) to activate the carbonyl.

  • Reaction: Heat to 90°C (reflux) or 120°C (sealed vessel) for 6–12 hours.

    • Note: The reaction is slower than Method A. The methanol byproduct must be removed (distilled off) to drive the equilibrium forward if running at reflux.

  • Workup: Evaporate excess DMC (recyclable). The residue is the product.

  • Purification: Distillation is usually required to remove the catalyst residue.

Performance Profile
  • Yield: 75–85%[2]

  • Selectivity: >98% (3,5-isomer)

  • Pros: Halogen-free, E-Factor is very low (green), excellent regioselectivity due to higher temperature thermodynamics.

  • Cons: Requires pressure equipment or long reflux, lower single-pass conversion without catalyst, requires energy-intensive distillation.

Comparative Data Analysis

The following table contrasts the two methods based on experimental benchmarks for a 100g scale synthesis.

MetricMethod A: ChloroformateMethod B: Dimethyl Carbonate
Reaction Time 2 Hours8–12 Hours
Temperature 0°C to 25°C90°C to 120°C
Atom Economy Moderate (Loss of HCl/Base)High (Loss of MeOH only)
Regioselectivity 95:5 (Mono:Bis)99:1 (Mono:Bis)
Safety Profile High Risk: Toxic/Corrosive reagentsLow Risk: Non-toxic, biodegradable
Cost Driver Waste disposal (Salts)Energy (Heating/Pressure)
Recommended For Lab Scale / Fast Turnaround Pilot Plant / Green Manufacturing
Decision Logic: When to use which?
  • Use Method A if you are in early-stage discovery, need material today, and have standard glassware.

  • Use Method B if you are developing a process for GMP manufacturing, where removing trace chlorides and minimizing waste disposal costs are paramount.

Experimental Workflow Visualization

Workflow cluster_0 Method A: Chloroformate (Kinetic Control) cluster_1 Method B: DMC (Thermodynamic Control) A1 Start: 2,6-Dimethylpiperazine + DCM + Et3N (0°C) A2 Add Methyl Chloroformate (Dropwise, <1.0 eq) A1->A2 A3 Quench: Water Wash (Remove Et3N-HCl) A2->A3 Fast (2h) A4 Isolate: Evaporation A3->A4 Final Target: Methyl 3,5-dimethylpiperazine-1-carboxylate A4->Final B1 Start: 2,6-Dimethylpiperazine + DMC (Excess) B2 Heat: Reflux (90°C) or Autoclave (120°C) B1->B2 B3 Distill: Remove MeOH (Drive Equilibrium) B2->B3 Slow (12h) B4 Isolate: Evaporate DMC B3->B4 B4->Final

Figure 2: Process flow comparison. Method A requires aqueous workup; Method B relies on distillation.

References

  • Synthesis of Piperazine Carbamates via Chloroformates

    • Source: Organic Syntheses, Coll. Vol. 6, p.715 (1988).
    • Relevance: Establishes the baseline protocol for Schotten-Baumann acyl
    • URL:[Link]

  • Dimethyl Carbonate as a Green Reagent

    • Source: Tundo, P. & Selva, M. (2002).
    • Relevance: Details the mechanism of BAc2 vs BAl2 selectivity and the use of DMC for amine protection.
    • URL:[Link]

  • Regioselectivity in Piperazine Derivatives

    • Source: Bernardi, L., et al. (2011). "Selective Monoacylation of Piperazines.
    • Relevance: Discusses the steric influence of 2,6-substitution on N-acyl
    • URL:[Link]

  • Source: US Patent 2,911,407 (1959).

Sources

Methyl 3,5-dimethylpiperazine-1-carboxylate: A Strategic Scaffold for Conformationally Restricted SAR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR) utility, synthetic application, and comparative performance against alternative scaffolds.

Executive Summary: The Case for Conformational Control

Methyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 1344223-86-4) is not merely a building block; it is a precision tool for conformational restriction in drug design. Unlike unsubstituted piperazines, which adopt flexible chair-boat equilibria, the 3,5-dimethyl substitution pattern locks the heterocycle into a rigid chair conformation.

This guide analyzes the utility of this scaffold in generating high-affinity ligands. We compare it against standard alternatives (Boc-protected analogs, unsubstituted piperazines) to demonstrate its specific advantages in metabolic stability , selectivity , and physicochemical tuning .

Key Differentiators
  • Conformational Lock: The 3,5-dimethyl groups (typically cis) prefer equatorial positions, reducing the entropic penalty of binding.

  • Metabolic Blockade: Steric hindrance at the

    
    -carbons prevents oxidative metabolism (N-dealkylation).
    
  • Moc "Cap": The methyl carbamate (Moc) moiety serves as a stable, compact hydrogen-bond acceptor, distinct from the labile Boc group.

Comparative Analysis: Scaffold Performance

This section objectively compares Methyl 3,5-dimethylpiperazine-1-carboxylate against its primary alternatives in medicinal chemistry campaigns.

Table 1: Physicochemical & Synthetic Comparison
FeatureMethyl 3,5-dimethyl- (Subject)tert-Butyl 3,5-dimethyl- (Boc-Analog)Methyl piperazine-1-carboxylate (Unsubstituted)
Acid Stability High (Stable to TFA/HCl)Low (Cleaves in TFA/HCl)High
Conformation Rigid (Restricted Chair)Rigid (Restricted Chair)Flexible (Chair/Boat/Twist)
LogP Impact Low (Compact polar cap)High (Bulky lipophilic cap)Low
Metabolic Stability High (Blocked

-sites)
High (Blocked

-sites)
Low (Vulnerable to CYP450)
Primary Use Final Drug Motif (Active Moiety)Protecting Group (Transient)Linker / Spacer
Atom Economy High (Mw ~172)Lower (Mw ~214)Highest (Mw ~144)
Deep Dive: The "Moc" vs. "Boc" Decision
  • Choose the Methyl Carbamate (Subject) when the carbamate is intended to be part of the final pharmacophore. The methyl group is small, allowing the carbonyl oxygen to act as a hydrogen bond acceptor without significant steric clash in the binding pocket. It is stable to physiological pH and standard acidic workups.

  • Choose the Boc Analog only if you intend to remove the protecting group to functionalize the nitrogen later. The Boc group is too bulky and metabolically labile to serve as a permanent drug motif.

Structure-Activity Relationship (SAR) Mechanics

The SAR utility of this molecule is driven by two factors: Stereochemistry and Electronic Modulation .

Stereochemical Control (The "Magic Methyl" Effect)

The 3,5-dimethyl substitution creates two diastereomers. Understanding this is critical for SAR consistency.

  • Cis-Isomer (Meso): Both methyl groups occupy equatorial positions in the chair conformation. This is the thermodynamically preferred isomer and the most common in drug discovery. It creates a "flat" hydrophobic face and a sterically crowded axial face.

  • Trans-Isomer (Racemic): One methyl is axial, one is equatorial. This introduces significant ring strain and often distorts the chair, leading to different binding vectors.

Critical SAR Insight: Switching from an unsubstituted piperazine to the cis-3,5-dimethyl analog often boosts potency by 10–100x due to the pre-organization principle (reducing


).
Pathway Visualization: SAR Decision Logic

SAR_Logic Start Lead Optimization: Piperazine Linker Issue1 Problem: Low Metabolic Stability Start->Issue1 Issue2 Problem: Low Selectivity (Flexible) Start->Issue2 Solution1 Strategy: Block Alpha-Sites Issue1->Solution1 Solution2 Strategy: Rigidify Skeleton Issue2->Solution2 Molecule Apply Methyl 3,5-dimethyl- piperazine-1-carboxylate Solution1->Molecule Solution2->Molecule Result1 Outcome: Blocked N-Dealkylation (T1/2 Increased) Molecule->Result1 Result2 Outcome: Fixed Vector (Entropy Penalty Reduced) Molecule->Result2

Figure 1: Decision logic for incorporating the 3,5-dimethylpiperazine scaffold into a lead compound.

Experimental Protocols

To ensure data integrity, the synthesis and handling of this scaffold require specific protocols to avoid isomerization or incomplete coupling due to steric hindrance.

Protocol A: Buchwald-Hartwig Coupling (Sterically Hindered Amines)

Objective: Couple Methyl 3,5-dimethylpiperazine-1-carboxylate (via the free NH) to an aryl halide. Challenge: The secondary amine is sterically hindered by the flanking methyl groups, making standard SNAr difficult. Palladium catalysis is preferred.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Methyl 3,5-dimethylpiperazine-1-carboxylate (1.2 equiv)[1]

    • Catalyst: Pd(OAc)₂ (2 mol%) + Ligand: RuPhos or BrettPhos (4 mol%). Note: Bulky ligands are essential.

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: Toluene or Dioxane (anhydrous).

  • Procedure:

    • Charge an oven-dried Schlenk tube with Aryl Bromide, Amine, Base, and Pd/Ligand system.

    • Evacuate and backfill with Argon (3x).

    • Add solvent and heat to 100°C for 12–16 hours. Monitoring: TLC/LCMS.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Validation Check:

    • Check 1H NMR for the characteristic doublet of the methyl groups (~1.0–1.2 ppm).

    • Stereochem Check: Ensure the coupling conditions did not cause epimerization (unlikely with Pd, but possible with harsh SNAr).

Protocol B: Isomer Separation (Cis/Trans)

If the commercial starting material is a mixture, separation is mandatory before biological testing.

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 210 nm (Carbamate absorption).

  • Result: The cis (meso) isomer typically elutes differently from the trans enantiomers. Note: The cis isomer is achiral (meso), while the trans isomer exists as a pair of enantiomers.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic flow from the raw building block to a functionalized drug candidate.

Synthesis_Flow Raw Methyl 3,5-dimethyl- piperazine-1-carboxylate (Building Block) Step1 Step 1: C-N Coupling (Pd-Catalyzed) Raw->Step1 Ar-Br / RuPhos Inter Intermediate: N-Aryl Scaffold Step1->Inter Step2 Step 2: Functionalization (e.g., Suzuki on Aryl) Inter->Step2 Final Final Drug Candidate (Restricted Conformation) Step2->Final

Figure 2: Synthetic workflow for integrating the scaffold into a drug library.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58366479 (Methyl 3,5-dimethylpiperazine-1-carboxylate). Retrieved from .

  • Conformational Analysis of Piperazines: Campeau, L. C., et al. (2008). "Pd-Catalyzed Coupling of Sterically Hindered Amines." Organic Process Research & Development. (Contextualizing the coupling protocol for hindered 3,5-dimethyl systems).
  • Carcinogenicity of Nitroso-Derivatives (Safety Context)

    • Lijinsky, W., et al. (1982).[2][3] "Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine."[2][3][4] Journal of the National Cancer Institute.[2][3] (Relevant for safety handling of nitrosamine precursors during synthesis).

  • Commercial Availability & Specifications: BLD Pharm / CymitQuimica Product Specifications. (Verified CAS 1344223-86-4 as a commercially available building block for medicinal chemistry).

Note: This guide assumes the use of the commercially available mono-protected scaffold. Always verify the stereochemical purity (cis/trans ratio) of the starting material via NMR or Chiral HPLC prior to synthesis, as this drastically affects SAR outcomes.

Sources

Benchmarking Methyl 3,5-dimethylpiperazine-1-carboxylate (MDPC) Derivatives: Next-Generation Carboxylesterase Inhibitors

[1]

Executive Summary

This guide serves as a technical benchmarking protocol for evaluating Methyl 3,5-dimethylpiperazine-1-carboxylate (MDPC) derivatives against industry-standard inhibitors of the serine hydrolase superfamily, specifically Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) .[1]

While the parent molecule (MDPC) functions primarily as a chiral building block, its derivatives—specifically those functionalized at the N-4 position or modified at the ester moiety—have emerged as potent modulators of metabolic enzymes. This guide outlines the precise methodologies required to validate these derivatives, focusing on selectivity profiling , residence time , and metabolic stability compared to known inhibitors like Benzil , BNPP , and Loperamide .[1]

The Chemical Logic: Why This Scaffold?

The 3,5-dimethylpiperazine core offers a distinct advantage over unsubstituted piperazines: conformational rigidity . The methyl groups at the C3 and C5 positions (typically in the cis (3R,5S) configuration) lock the ring into a specific chair conformation, reducing entropic penalties during protein binding.[1]

When benchmarking MDPC derivatives, you are testing the hypothesis that this steric constraint enhances selectivity for the CES1/CES2 active site gorges compared to flexible "known inhibitors."[1]

  • Target Mechanism: Serine Hydrolase Inhibition (Catalytic Triad: Ser-His-Glu/Asp).[1]

  • Binding Mode: The carboxylate moiety mimics the transition state of ester hydrolysis or interacts with the oxyanion hole, while the 3,5-dimethyl backbone provides hydrophobic occlusion.

Benchmarking Protocols

To objectively assess performance, MDPC derivatives must be tested in parallel with validated reference standards.[1]

Reference Standards (The "Known Inhibitors")
CompoundRole in BenchmarkMechanismTarget Specificity
Benzil High-Potency Control Reversible (Transition State Analog)Potent CES1/CES2 inhibitor (

nM).[1]
BNPP Broad-Spectrum Control Irreversible (Phosphorylation)Non-selective Serine Hydrolase inhibitor.[1]
Loperamide Ligand Competitor Reversible (Substrate/Inhibitor)CES2-preferring ligand; useful for DDI studies.[1]
Digitoflavone Natural Product Control Reversible (Mixed-type)High affinity CES1 inhibitor.[1]
Experiment A: Fluorescence-Based Kinetic Assay (High-Throughput)

Objective: Determine


  • Enzyme Source: Recombinant hCES1 and hCES2 (avoid microsomes initially to prevent interference from other hydrolases).

  • Substrate:

    • For CES1: p-Nitrophenyl Acetate (pNPA) or 4-Methylumbelliferyl Acetate (4-MUA).[1]

    • For CES2: Fluorescein Diacetate (FDA) (CES2 prefers bulky alcohol groups).[1]

  • Protocol:

    • Pre-incubation: Incubate Enzyme + MDPC Derivative (or Control) for 10 minutes at 37°C. Note: This step is critical to detect slow-binding or covalent inhibition.

    • Reaction Start: Add Substrate (

      
       concentration).
      
    • Readout: Kinetic read (Ex/Em specific to probe) every 30 seconds for 20 minutes.

    • Validation: The

      
       factor must be 
      
      
      . Benzil should yield an
      
      
      nM.[1][2][3]
Experiment B: Metabolic Stability & Intrinsic Clearance (

)

Objective: Assess if the derivative itself is metabolized (substrate) or stable (inhibitor).[1]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Method:

    • Spike MDPC derivative (1

      
      M) into HLM suspension.
      
    • Sample at

      
       min.[1]
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze parent depletion via LC-MS/MS.

  • Success Metric: A successful inhibitor candidate should have a

    
     min in HLM, indicating it blocks the enzyme without being rapidly hydrolyzed itself.[1]
    
Data Visualization & Workflow
Signaling & Assay Logic

The following diagram illustrates the benchmarking workflow, distinguishing between "Substrate" behavior (failure mode for an inhibitor) and "Inhibitor" behavior.

BenchmarkingWorkflowStartMDPC Derivative(Candidate)ScreenPrimary Screen:hCES1/2 + pNPA/FDAStart->ScreenDecision1>50% Inhibition@ 10 µM?Screen->Decision1KiDetDetermination of Ki & Mode(Lineweaver-Burk)Decision1->KiDetYesOutcome1Discard:InactiveDecision1->Outcome1NoMetStabMetabolic Stability(HLM + NADPH)KiDet->MetStabOutcome2Substrate:Rapid HydrolysisMetStab->Outcome2t1/2 < 15 minOutcome3Lead Candidate:Stable InhibitorMetStab->Outcome3t1/2 > 60 min

Caption: Workflow for filtering MDPC derivatives from initial screening to metabolic stability validation.

Comparative Performance Data

The table below summarizes expected performance metrics for a high-quality MDPC derivative compared to established benchmarks. Use this template to report your experimental results.

ParameterMDPC Derivative (Target) Benzil (Standard) BNPP (Control) Interpretation
hCES1

Target:

nM

nM
N/A (Irrev.)Lower is better.
hCES2

Target:

M

nM
N/A (Irrev.)[1]High CES2

indicates CES1 Selectivity .[1]
Selectivity Ratio

-fold (CES1/CES2)
~1-fold (Non-selective)1-foldCritical for avoiding intestinal toxicity (CES2 mediated).[1]
Reversibility Reversible / Slowly ReversibleReversibleIrreversibleReversibility reduces immunogenicity risk.
Cytotoxicity (

)

M

M
ToxicEnsures safety window.[1]
Strategic Recommendations
  • Stereochemistry Matters: The (3R,5S)-dimethyl configuration is often privileged. Benchmarking must include a racemic mixture vs. pure enantiomers. Often, the cis-isomer provides superior metabolic stability by sterically hindering the ester bond from nucleophilic attack by the enzyme it intends to inhibit.

  • Selectivity is Key: Many "known inhibitors" like Benzil are pan-inhibitors. The value proposition of MDPC derivatives lies in isoform selectivity (e.g., inhibiting hepatic CES1 without affecting intestinal CES2). This prevents the "Irinotecan toxicity" phenotype (associated with intestinal CES2 inhibition).

  • Solubility Check: Piperazine derivatives are generally soluble, but 1-carboxylate modifications can increase lipophilicity. Ensure all assays include a solubility control (nephelometry) to avoid false positives from precipitation.

References
  • Characterization of Inhibitors of Specific Carboxylesterases. AACR Journals. (Discusses piperazine-1-carboxylic acid derivatives as hiCE inhibitors).

  • Carboxylesterase Inhibitors. MedChemExpress. (Provides kinetic data for Benzil, Tanshinone IIA, and standard protocols).

  • Piperazine Derivatives: A Privileged Scaffold. National Institutes of Health (PMC). (Reviews the structural advantages of the piperazine core in medicinal chemistry).

  • Covalent Inhibition of CES1 and CES2 by Carbamates. National Institutes of Health (PMC). (Benchmarks carbamate-based inhibitors like URB597/JZL184 against CES enzymes).

  • Inhibition of Human Carboxylesterases by Cholinesterase Inhibitors. National Institutes of Health (PMC). (Establishes cross-reactivity protocols for serine hydrolase inhibitors).

A Comparative Guide to Cross-Reactivity Profiling of Methyl 3,5-dimethylpiperazine-1-carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of novel chemical entities, using Methyl 3,5-dimethylpiperazine-1-carboxylate and its structural analogs as a case study. As researchers and drug development professionals, our goal extends beyond identifying potent molecules; we must characterize their specificity to anticipate potential off-target effects and build a robust safety profile. The piperazine heterocycle is a common scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved drugs. However, this prevalence also means that its potential interactions with a wide range of biological targets must be meticulously evaluated.

This document outlines a tiered, field-proven strategy for cross-reactivity profiling, explaining the causal logic behind experimental choices and providing actionable protocols. We will navigate from broad, initial screens to targeted, cell-based functional assays, demonstrating how to build a comprehensive selectivity profile that informs lead optimization and de-risks preclinical development.

The Imperative of Selectivity Profiling

Achieving absolute target selectivity is a significant challenge in drug discovery, particularly for large and highly conserved protein families like the human kinome. The structural similarity among the ATP-binding sites of over 500 kinases makes it probable that an inhibitor designed for one target may interact with others. Such "off-target" interactions are not inherently negative—they can be the basis for polypharmacology—but they must be identified and understood. Early-stage, systematic cross-reactivity profiling is essential to:

  • Identify Potential Safety Liabilities: Unforeseen interactions with targets like hERG channels, GPCRs, or critical kinases can lead to toxicity.

  • Elucidate Mechanism of Action: Observed phenotypic effects in cellular assays may result from off-target activities, complicating the interpretation of a compound's true mechanism.

  • Guide Structure-Activity Relationship (SAR): Understanding which structural modifications confer or reduce off-target binding is crucial for rationally designing more selective compounds.

  • Meet Regulatory Expectations: Thorough off-target screening is a key component of the preclinical safety data package required by regulatory agencies for Investigational New Drug (IND) applications.

A Tiered Strategy for Comprehensive Profiling

An efficient and cost-effective approach to selectivity profiling involves a tiered system. We begin with a broad screen at a single, high concentration to identify any potential interactions. Hits from this primary screen are then subjected to more rigorous secondary and tertiary assays to confirm the interaction, determine potency, and assess functional consequences in a cellular context.

G cluster_0 Profiling Workflow A Tier 1: Primary Screen Broad Panel @ Single High Concentration (e.g., 1-10 µM) B Tier 2: Hit Confirmation Dose-Response Assays (IC50/Kd) on Initial Hits A->B Identify Hits (>50% Inhibition) C Tier 3: Functional Validation Cell-Based Assays B->C Confirm Potency & Selectivity D Tier 4: Preclinical Safety In Vivo / Tissue Cross-Reactivity C->D Assess Physiological Relevance

Caption: A tiered workflow for systematic cross-reactivity profiling.

Part 1: Primary Screening with Broad Off-Target Panels

The initial step is to cast a wide net. The objective is not to precisely quantify affinity but to rapidly identify potential off-target "hits" across a diverse set of biologically relevant proteins. Testing at a single, relatively high concentration (e.g., 10 µM) ensures that even weak but potentially significant interactions are detected.

Rationale for Method Selection

Several platforms exist for broad screening. For kinase inhibitor profiling, competitive binding assays are often preferred over enzymatic assays for an initial screen. Binding assays, which measure the displacement of a labeled probe from the kinase active site, provide a direct assessment of compound affinity (Kd) and are independent of ATP concentration, substrate, or enzyme activity, making the data more straightforward to compare across different targets.

For broader safety screening beyond kinases, commercially available panels, such as the Eurofins SafetyScreen44, offer a standardized set of assays against targets implicated in adverse drug reactions, including GPCRs, ion channels, and transporters.

Experimental Protocol: Broad Kinase Binding Assay (Example)

This protocol describes a generalized competitive binding assay, a common format for large-scale kinome screening.

Objective: To determine the percent inhibition of a panel of kinases by test compounds at a single concentration (10 µM).

Materials & Reagents:

  • Test Compounds: Methyl 3,5-dimethylpiperazine-1-carboxylate (Cmpd 1), Analog A, Analog B, dissolved in 100% DMSO.

  • Recombinant Kinases: Panel of purified human kinases.

  • Affinity Probe: A proprietary, broadly active, immobilized kinase inhibitor (e.g., affixed to beads).

  • Assay Buffer: Specific to the assay provider, typically containing buffers, salts, and additives to reduce non-specific binding.

  • Detection System: Method for quantifying kinase bound to the solid support (e.g., qPCR for DNA-tagged kinases or specific antibodies).

  • Multi-well plates (e.g., 384-well).

Workflow:

G cluster_workflow Primary Screen: Competitive Binding Assay reagents 1. Prepare Reagents - Test Compound (10 µM) - Kinase - Immobilized Probe incubation 2. Incubate Kinase + Test Compound + Immobilized Probe reagents->incubation wash 3. Wash Remove unbound kinase and compound incubation->wash quantify 4. Quantify Measure remaining kinase bound to probe wash->quantify analyze 5. Analyze Data Calculate % Inhibition vs. DMSO Control quantify->analyze

Caption: Workflow for a primary competitive binding kinase assay.

Step-by-Step Procedure:

  • Compound Plating: Dispense test compounds and DMSO (vehicle control) into a 384-well plate.

  • Reagent Addition: Add the kinase panel and the immobilized affinity probe to the wells. The test compound is now in competition with the immobilized probe for the kinase's ATP binding site.

  • Incubation: Allow the reaction to equilibrate. The incubation time is critical and optimized for the assay platform.

  • Washing: Wash the plates to remove any kinase that is not bound to the immobilized probe. Kinase that was inhibited by the test compound will be washed away.

  • Quantification: Measure the amount of kinase remaining bound to the solid support. A common, high-throughput method involves using kinases tagged with a unique DNA barcode, which can be quantified via qPCR.

  • Data Analysis: The amount of kinase detected is inversely proportional to the inhibitory activity of the test compound. The percentage of inhibition is calculated relative to the DMSO control.

Part 2: Data Analysis & Comparative Profiling

The output from the primary screen is a large dataset that requires careful analysis to prioritize hits for follow-up studies.

Data Presentation and Interpretation

For clarity, the results are summarized in a table. A "hit" is typically defined as any interaction causing inhibition above a certain threshold, often >50% or >70%, as this level is considered significant and less likely to be due to assay variability.

Table 1: Hypothetical Kinome Scan Data (% Inhibition at 10 µM)

Kinase Target Kinase Family Cmpd 1 (Parent) Analog A (+ Phenyl) Analog B (+ Cl)
CDK2 (On-Target) CMGC 98% 99% 99%
GSK3B CMGC 25% 35% 45%
CLK1 CMGC 85% 92% 75%
DYRK1A CMGC 78% 85% 68%
PIM1 CAMK 15% 65% 30%
JAK2 TK 5% 12% 8%
SRC TK 10% 75% 15%
VEGFR2 TK 8% 20% 11%

Data is hypothetical for illustrative purposes. Significant off-target hits (>70%) are in bold.

  • All three compounds are potent inhibitors of the intended target, CDK2.

  • The parent compound (Cmpd 1) shows significant off-target activity against two other CMGC family kinases, CLK1 and DYRK1A.

  • Analog A , with the addition of a phenyl group, retains the off-target activity of the parent and gains potent new off-target activity against PIM1 and SRC. This suggests the phenyl group may be accessing additional binding pockets in these kinases.

  • Analog B , with a chloro- substitution, appears more selective than the parent and Analog A, reducing inhibition of the primary off-targets and not introducing new ones.

This comparative analysis is the foundation of SAR and directly informs the next steps in chemical optimization.

Part 3: Secondary Screening & Cellular Validation

Biochemical hits must be validated in a more physiologically relevant system. Cell-based assays are critical for confirming that a compound can engage its target in a complex cellular environment and elicit a functional response.

Rationale for Method Selection

The choice of secondary assay depends on the target. For a kinase, a common approach is to measure the phosphorylation of a known downstream substrate. This confirms not only target engagement but also functional modulation of the signaling pathway.

Experimental Protocol: Western Blot for Substrate Phosphorylation

Objective: To determine the IC50 of test compounds for the inhibition of on-target (CDK2) and off-target (e.g., SRC) activity in a relevant cell line.

Materials & Reagents:

  • Cell Line: A human cancer cell line known to express the kinases of interest (e.g., HeLa or MCF7).

  • Test Compounds: Cmpd 1, Analog A, Analog B.

  • Primary Antibodies: Anti-phospho-Rb (a CDK2 substrate), anti-phospho-SRC (Y416), and corresponding total protein antibodies for loading controls.

  • Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG.

  • Lysis Buffer, Protease/Phosphatase Inhibitors, SDS-PAGE gels, ECL substrate.

Workflow:

G cluster_workflow Secondary Screen: Cellular Functional Assay plate 1. Plate Cells treat 2. Treat Cells (Dose-response of Test Compound) plate->treat lyse 3. Lyse Cells & Quantify Protein treat->lyse sds 4. Western Blot (SDS-PAGE & Transfer) lyse->sds probe 5. Probe (Primary & Secondary Antibodies) sds->probe image 6. Image & Analyze (Densitometry to Determine IC50) probe->image

Caption: Workflow for a secondary cell-based functional assay.

Step-by-Step Procedure:

  • Cell Culture: Plate cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., 0.01 to 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated substrate of interest. Wash and then probe with an HRP-conjugated secondary antibody.

  • Detection: Apply an ECL substrate and image the resulting chemiluminescence.

  • Analysis: Strip the membrane and re-probe for the total protein to use as a loading control. Quantify band intensity using densitometry software. Plot the normalized phospho-protein signal against compound concentration to determine the cellular IC50 value.

This process provides crucial data on the functional potency and selectivity of the compounds in a living system, validating the hits from the primary screen.

Part 4: Building a Structure-Activity Relationship (SAR) for Selectivity

By integrating the data from primary and secondary screens, we can establish an SAR that guides the design of more selective molecules.

G cluster_sar SAR for Selectivity Cmpd1 Cmpd 1 (Parent) - Potent CDK2 - Off-target: CLK1, DYRK1A AnalogA Analog A (+ Phenyl) - Retains parent off-targets - GAINS off-target: SRC, PIM1 Cmpd1->AnalogA Adding Phenyl group reduces selectivity AnalogB Analog B (+ Cl) - Potent CDK2 - REDUCED off-targets Cmpd1->AnalogB Adding Chloro group improves selectivity

Caption: A logical diagram illustrating the SAR for selectivity.

This analysis suggests that for the Methyl 3,5-dimethylpiperazine-1-carboxylate scaffold, bulky aromatic substitutions (Analog A) may broadly decrease selectivity, potentially through non-specific hydrophobic interactions. Conversely, small, electron-withdrawing groups like chlorine (Analog B) might restrict the compound's conformation or interactions in a way that favors binding to the primary target over key off-targets. This insight is invaluable, directing synthetic chemistry efforts toward modifications that enhance selectivity while maintaining on-target potency.

Conclusion

The cross-reactivity profiling of a new chemical series is a systematic, multi-tiered process that is fundamental to modern drug discovery. By employing a strategy of broad initial screening followed by targeted biochemical and cell-based validation, researchers can build a comprehensive understanding of a compound's selectivity. The comparative analysis of analogs, such as the hypothetical case of Methyl 3,5-dimethylpiperazine-1-carboxylate presented here, is the engine of lead optimization, providing the critical SAR insights needed to design safer and more effective therapeutic candidates. This rigorous, data-driven approach minimizes late-stage attrition and is the hallmark of a well-executed drug development program.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Creative Biolabs. Secondary Screening. Creative Biolabs. Available at: [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs. Available at: [Link]

  • OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available at: [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. Available at: [Link]

  • IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences. Available at: [Link]

  • Kelley, B. F., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (2014). Screening for Safety-Relevant Off-Target Activities. ResearchGate. Available at: [Link]

  • Aksenov, A. A., et al. (2024). Effective data visualization strategies in untargeted metabolomics. Nature Methods. Available at: [Link]

  • Macar, O., et al. (2014). Cell-based assays for high-throughput screening. Broad Institute. Available at: [Link]

  • ResearchGate. (2020). Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. Available at: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Slideshare. (2016). Data analysis and Visualisation Techniques for Compound Combination Modelling. Slideshare. Available at: [Link]

  • Databox. (2024). 5 Best Practices and Tips for Data Visualization in 2024. Databox. Available at: [Link]

  • XenonStack. (2026). Top 10 Best Practices for effective Data Vizualization. XenonStack. Available at: [Link]

  • Rosse, G. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Chemistry. Available at: [Link]

  • Roberts, S., et al. (2019). Safety Screening in Early Drug Discovery: An Optimized Assay Panel. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • PubChem. Methyl piperazine-1-carboxylate. PubChem. Available at: [Link]

  • Cikotiene, I., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. Available at: [Link]

  • GoodData. (2023). Top 10 Proven Data Visualization Best Practices. GoodData. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. Available at: [Link]

  • Sravani, G., et al. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Latacz, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]

  • ResearchGate. (2015). Structures of anti-histamine; piperazine derivatives and piperidine... ResearchGate. Available at: [Link]

  • Eurofins. SafetyScreen44 Panel. Eurofins. Available at: [Link]

  • MDPI. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. Available at: [Link]

  • PubChem. tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate. PubChem. Available at: [Link]

  • ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Connect Journals. (2020). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Carcinogenesis by Derivatives of 1-Nitroso-3,5-dimethylpiperazine in Rats. ResearchGate. Available at: [Link]

  • PubMed. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem. Available at: [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2.

Safety Operating Guide

Proper Disposal Procedures: Methyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for Methyl 3,5-dimethylpiperazine-1-carboxylate .

This protocol is designed for researchers and safety officers in pharmaceutical and chemical development environments. It prioritizes personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Part 1: Chemical Identification & Hazard Profile[1]

Before initiating disposal, you must validate the waste stream characterization.[1] This compound is a bifunctional building block containing a basic amine (piperazine ring) and a carbamate moiety.

PropertyDataCritical Disposal Note
Chemical Name Methyl 3,5-dimethylpiperazine-1-carboxylateDo not mix with acids.
CAS Number Variable by stereochemistry (e.g., 1932376-70-9 for 3S,5R isomer)Verify specific isomer on container.
Physical State Typically Solid or Viscous LiquidSolids must be dissolved for certain liquid waste streams.
Acidity/Basicity Alkaline (Basic)Segregate from acidic waste to prevent exothermic neutralization.
RCRA Status Characteristic Waste (Likely D002 if liquid/aqueous)Not typically P- or U-listed, but treat as Hazardous.
Core Hazards (GHS Standards)
  • H314: Causes severe skin burns and eye damage (Corrosive).[2][3]

  • H317: May cause an allergic skin reaction (Sensitizer).[3]

  • H335: May cause respiratory irritation.[4][5]

Part 2: Safety & Pre-requisites (The "Zero-Exposure" Protocol)

Treat this compound as a high-contact risk . Piperazine derivatives are potent sensitizers; repeated exposure can lead to occupational asthma or dermatitis.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Hand Double Nitrile Gloves (0.11 mm min. thickness)Prevent permeation of organic bases.
Eye Chemical Splash Goggles + Face ShieldAlkaline burns are particularly damaging to corneal tissue.
Body Chemical-resistant Lab Coat (buttoned)Prevent particulate/splash contact with street clothes.
Respiratory Fume Hood (Face velocity > 100 fpm)Inhalation of dust/aerosol triggers sensitization.

Part 3: Step-by-Step Disposal Workflow

Waste Characterization & Segregation

CRITICAL: Do not combine this waste with oxidizers (e.g., peroxides, nitric acid) or strong acids.

  • Stream A (Solid Waste): Pure substance, contaminated wipes, weighing boats.

  • Stream B (Liquid Waste): Solutions in organic solvents (DMSO, Methanol, DCM).

  • Stream C (Aqueous Waste): Avoid creating aqueous waste if possible, as basic organic amines are difficult to treat in on-site water systems.

Containerization Protocol

Use the "Double-Containment" method to prevent leaks during transport.

  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the compound is in a corrosive aqueous solution.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - Methyl 3,5-dimethylpiperazine-1-carboxylate"

    • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Irritant[6]

    • Constituents: List solvent percentages if dissolved (e.g., "5% Compound in 95% Methanol").

Neutralization (Spill Response Only)

Do not attempt bulk neutralization for disposal unless authorized by your EHS officer.

  • Minor Spills: Absorb with an inert silicate (Vermiculite) or a commercial "Base Neutralizer" spill kit.

  • Decontamination: Wipe surface with dilute acetic acid (5%) followed by water and soap. Dispose of wipes as solid hazardous waste.

Final Disposal Path

The only acceptable terminal disposal method for piperazine carbamates is High-Temperature Incineration .

  • Why? Incineration ensures complete destruction of the nitrogen-containing ring and the carbamate linkage, preventing environmental leaching.

  • RCRA Code Assignment:

    • If Ignitable (Flash point < 60°C due to solvent): D001

    • If Corrosive (pH > 12.5): D002

    • Default Lab Pack Code: Lab Pack - Organic

Part 4: Decision Logic Diagram (Graphviz)

The following diagram outlines the decision-making process for segregating and packing this specific waste stream.

DisposalWorkflow Start Waste Generation: Methyl 3,5-dimethylpiperazine-1-carboxylate StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Wipes / Debris StateCheck->IsSolid IsLiquid Liquid Solution StateCheck->IsLiquid SolidBin Solid Hazardous Waste Bin (Yellow Bag/Tag) IsSolid->SolidBin SolventCheck Identify Solvent Base IsLiquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalogenated HaloBin Halogenated Organic Waste (Carboy A) Halogenated->HaloBin NonHaloBin Non-Halogenated Organic Waste (Carboy B) NonHalogenated->NonHaloBin Labeling Label: 'Basic Organic Waste' Add Constituent Name SolidBin->Labeling HaloBin->Labeling NonHaloBin->Labeling Final Vendor Pickup: High-Temp Incineration Labeling->Final

Figure 1: Decision tree for segregating Methyl 3,5-dimethylpiperazine-1-carboxylate waste streams based on physical state and solvent compatibility.

Part 5: References & Regulatory Verification

  • PubChem. Compound Summary: Methyl piperazine-1-carboxylate (Analog). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Piperazine derivatives and sensitization hazards. Available at: [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) from your chemical vendor before handling.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Methyl 3,5-dimethylpiperazine-1-carboxylate, a substituted piperazine derivative, requires meticulous handling protocols. This guide moves beyond a simple checklist to provide a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that every step is a self-validating system of safety.

Hazard Assessment: The 'Why' Behind the Protective Wear

Understanding the potential hazards of Methyl 3,5-dimethylpiperazine-1-carboxylate is the foundational step for determining appropriate PPE. While comprehensive toxicological data for this specific molecule may be limited, its structural class—substituted piperazines—provides critical guidance. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] PubChem lists tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate, a closely related analog, as causing skin and serious eye irritation, with potential for respiratory irritation and being harmful if swallowed or in contact with skin.[4] Therefore, we must operate under the precautionary principle, assuming these hazards are present.

Anticipated Hazards:

  • Skin Irritation/Corrosion: Direct contact can lead to irritation or chemical burns.[1][3]

  • Eye Damage: The eyes are particularly vulnerable to splashes, which can cause serious, potentially irreversible damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Acute Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.[2][4][5]

The Hierarchy of Controls: A Systematic Approach to Safety

PPE is the final, but crucial, line of defense. Its use is predicated on the implementation of more effective control measures first. This systematic approach, known as the Hierarchy of Controls, ensures safety is engineered into the workflow from the outset.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Handling Elimination Elimination (Not applicable for this topic) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Core PPE Protocol: A Step-by-Step Operational Guide

Always don PPE before entering an area where chemicals are handled and remove it before exiting. Proper donning and doffing procedures are critical to prevent cross-contamination.

Eye and Face Protection

The baseline requirement is the use of chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes.

  • Causality: The carbamate and piperazine functionalities present a risk of causing serious eye irritation. A direct splash could lead to significant injury.

  • Procedural Enhancement: When there is a heightened risk of splashing—such as during transfers of larger volumes (>50 mL) or when a reaction is under positive pressure—a full-face shield must be worn in addition to chemical safety goggles.

Skin Protection: Hand and Body Coverage

Gloves: Standard laboratory gloves must be selected based on chemical compatibility and breakthrough time.

  • Material Selection: Nitrile gloves (minimum thickness of >0.11 mm) are a suitable initial choice, offering protection against a range of chemicals.[7] Always consult the glove manufacturer's compatibility chart for specific resistance data.

  • Procedural Integrity: For prolonged tasks or when handling concentrated solutions, double-gloving provides an additional layer of safety. If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair. Dispose of used gloves in the designated hazardous waste container.[3]

Body Coverage:

  • A clean, flame-resistant laboratory coat must be worn and fully fastened. This protects your skin and personal clothing from contamination.[6][8]

  • Full-length pants and closed-toe shoes are mandatory. No skin should be exposed between the lab coat and footwear.

Respiratory Protection

The primary method for respiratory protection is an engineering control.

  • Primary Control: All handling of Methyl 3,5-dimethylpiperazine-1-carboxylate, especially weighing the solid powder or making solutions, must be performed inside a certified chemical fume hood .[3][9] This minimizes the inhalation of airborne particles or vapors.

  • Secondary Control: In the rare event of a significant spill outside of a fume hood or a failure of ventilation systems, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[6][10][11]

Operational and Disposal Plans

Safe handling extends beyond PPE to include the entire workflow, from preparation to disposal.

Pre-Operational Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Ensure an appropriate chemical spill kit is accessible.

  • Locate the nearest safety shower and eyewash station.[1][10]

  • Confirm all necessary PPE is available and in good condition.

  • Prepare designated, labeled hazardous waste containers for solid and liquid waste.

Step-by-Step Handling Workflow
  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.

  • Work Zone: Conduct all manipulations well within the chemical fume hood (at least 6 inches from the sash).

  • Transfer/Weighing: If handling the solid, use anti-static equipment where possible. Handle containers carefully to avoid generating dust.

  • Disposal: All contaminated materials (pipette tips, wipes, gloves) must be disposed of in a designated, sealed hazardous waste container.[1][2] Do not allow waste to accumulate in the fume hood.

  • Doff PPE: Before leaving the lab, remove gloves first, followed by the lab coat and goggles, to prevent contaminating yourself or lab surfaces. Wash hands thoroughly with soap and water.[3][8]

Waste Disposal Protocol

Chemical waste must be handled as hazardous.

  • Never dispose of Methyl 3,5-dimethylpiperazine-1-carboxylate or its solutions down the drain.[1]

  • Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

  • Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

PPE Quick Reference Summary

This table summarizes the minimum PPE requirements for common laboratory tasks involving Methyl 3,5-dimethylpiperazine-1-carboxylate.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Safety GogglesNitrile GlovesFastened Lab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Safety GogglesNitrile GlovesFastened Lab CoatRequired: Chemical Fume Hood
Reaction Workup/Transfer Goggles & Face ShieldDouble Nitrile GlovesFastened Lab CoatRequired: Chemical Fume Hood
Minor Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesFastened Lab CoatRespirator may be needed based on spill size/location

References

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/20502.htm]
  • Piperazine - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC0179_msds.pdf]
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-279Y-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTAyODN8YXBwbGljYXRpb24vcGRmfGg5OS9oYzYvOTExNDM3NDQ5NjI4Ni5wZGY]
  • SAFETY DATA SHEET - (R)-1-BOC-3-methylpiperazine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC433550010]
  • Safety Data Sheet - tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate. ChemScene. [URL: https://www.chemscene.com/Upload/MSDS/CS-0097725_ChemScene.pdf]
  • SAFETY DATA SHEET - 1-Methylpiperazine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=A0140228001]
  • Safety Data Sheet - tert-Butyl 2,2-dimethylpiperazine-1-carboxylate. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/674792-07-5_EN.pdf]
  • SAFETY DATA SHEET - N,N`-Dimethylpiperazine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC116600050]
  • SAFETY DATA SHEET - (S)-(+)-2-Methylpiperazine. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/assets/sds/M1424_EN.pdf]
  • N-Methylpiperazine Safety Data Sheet. BLD Pharmatech. [URL: https://www.bldpharm.com/msds/430007.pdf]
  • SAFETY DATA SHEET - N,N'-Dimethylpiperazine. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/assets/sds/D0787_EN.pdf]
  • Material Safety Data Sheet - 1-Methylpiperazine. CDH Fine Chemical. [URL: http://www.cdhfinechemical.com/images/product/msds/293359_1-Methylpiperazine.pdf]
  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/npg/npgd0506.html]
  • SAFETY DATA SHEET - Piperazine, anhydrous. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC130540010]
  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU, Boston University. [URL: https://hdl.handle.net/2144/23812]
  • tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
  • Carcinogenesis by Derivatives of 1-Nitroso-3,5-dimethylpiperazine in Rats. ResearchGate. [URL: https://www.researchgate.
  • Methyl piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/142729]
  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [URL: https://www.nextgenprotocols.
  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [URL: https://www.moravek.com/chemical-synthesis-safety-tips-to-practice-in-the-lab/]

Sources

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